Alfuzosin Hydrochloride
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2003 and is indicated for benign prostatic hyperplasia and has 2 investigational indications.
See also: Alfuzosin (has active moiety).
Properties
IUPAC Name |
N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O4.ClH/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNKWDJILNVLGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
81403-80-7 (Parent) | |
| Record name | Alfuzosin hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081403681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3045514 | |
| Record name | Alfuzosin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81403-68-1 | |
| Record name | Alfuzosin hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81403-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alfuzosin hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081403681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alfuzosin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (RS)-N-{3-[(4-Amino-6,7-dimethoxy-2-chinazolin)methylamino]propyl}tetrahydro-2-furamid hydrochlorid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALFUZOSIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75046A1XTN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Targets of Alfuzosin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alfuzosin Hydrochloride is a quinazoline-derivative and an alpha-1 adrenergic receptor antagonist widely used in the symptomatic treatment of benign prostatic hyperplasia (BPH). Its therapeutic efficacy stems from its ability to selectively block alpha-1 adrenergic receptors in the lower urinary tract, leading to smooth muscle relaxation in the prostate and bladder neck, thereby improving urinary flow. This technical guide provides a comprehensive overview of the molecular targets of Alfuzosin, detailing its receptor binding affinities, the downstream signaling pathways it modulates, and the experimental methodologies used to characterize these interactions.
Primary Molecular Target: Alpha-1 Adrenergic Receptors
The principal molecular targets of Alfuzosin are the alpha-1 adrenergic receptors (α1-ARs), which are members of the G protein-coupled receptor (GPCR) superfamily.[1] There are three subtypes of α1-ARs: α1A, α1B, and α1D, all of which are blocked by Alfuzosin.[1] While Alfuzosin is not selective for a specific subtype, it exhibits a "functional uroselectivity," meaning it has a greater effect on the smooth muscle of the lower urinary tract than on vascular smooth muscle at therapeutic doses.[2][3][4] This is attributed to its preferential accumulation in prostatic tissue.
Binding Affinities of Alfuzosin for Alpha-1 Adrenergic Receptor Subtypes
Quantitative analysis of Alfuzosin's binding affinity for each α1-AR subtype is crucial for understanding its pharmacological profile. The binding affinity is typically expressed as the inhibition constant (Ki) or as pKi (-logKi).
| Receptor Subtype | Ligand | Species | Expression System | pKi | Ki (nM) | Reference |
| α1A-adrenoceptor | Alfuzosin | Human (cloned) | Not Specified | 8.1 | ~7.94 | [2] |
| α1B-adrenoceptor | Alfuzosin | Human (cloned) | Not Specified | 8.0 | ~10.0 | [2] |
| α1D-adrenoceptor | Alfuzosin | Human (cloned) | Not Specified | 8.2 | ~6.31 | [2] |
Note: Ki values are approximated from pKi values.
In Vitro Antagonist Potency
The antagonist potency of Alfuzosin has been determined in various in vitro functional assays. One key parameter is the IC50, which represents the concentration of the drug that inhibits a specific response by 50%.
| Assay | Tissue/Cell Line | Radioligand | IC50 (µM) | Reference |
| [3H]-prazosin displacement | Human prostatic adenoma | [3H]-prazosin | 0.035 | [5] |
Downstream Signaling Pathways
Alpha-1 adrenergic receptors are coupled to the Gq/11 family of G proteins. Upon agonist binding, a conformational change in the receptor activates the Gq/11 protein, initiating a downstream signaling cascade. Alfuzosin, as an antagonist, blocks the initiation of this cascade.
The key steps in the α1-AR signaling pathway are:
-
Gq/11 Activation: The activated α1-AR catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit binds to and activates phospholipase C (PLC).
-
PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response, such as smooth muscle contraction.
By blocking the initial receptor activation, Alfuzosin effectively inhibits this entire signaling cascade, resulting in smooth muscle relaxation.
Experimental Protocols
The characterization of Alfuzosin's molecular targets involves a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of Alfuzosin for α1-AR subtypes.
Objective: To measure the competitive binding of Alfuzosin to α1A, α1B, and α1D adrenergic receptors.
Materials:
-
Cell lines stably expressing human α1A, α1B, or α1D adrenergic receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]-prazosin (a non-selective α1-AR antagonist).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the desired α1-AR subtype to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, add a fixed concentration of [3H]-prazosin (typically at its Kd concentration).
-
Add increasing concentrations of unlabeled Alfuzosin.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled non-selective α1-AR antagonist (e.g., phentolamine).
-
-
Filtration and Counting:
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each Alfuzosin concentration by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the Alfuzosin concentration to generate a competition curve.
-
Determine the IC50 value from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate (B84403) Accumulation Assay
This functional assay measures the ability of Alfuzosin to inhibit agonist-induced production of inositol phosphates, a downstream product of α1-AR activation.
Objective: To determine the functional antagonist activity of Alfuzosin at α1-ARs.
Materials:
-
Cell lines expressing α1-ARs.
-
[3H]-myo-inositol.
-
Agonist (e.g., phenylephrine (B352888) or norepinephrine).
-
This compound.
-
Lithium chloride (LiCl) solution (to inhibit inositol monophosphatase).
-
Perchloric acid.
-
Dowex anion-exchange resin.
-
Scintillation cocktail and counter.
Procedure:
-
Cell Labeling:
-
Culture cells in a medium containing [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
-
Assay:
-
Pre-incubate the labeled cells with LiCl solution for a short period (e.g., 15-30 minutes).
-
Add increasing concentrations of Alfuzosin.
-
Stimulate the cells with a fixed concentration of the agonist (e.g., phenylephrine).
-
Incubate for a specific time (e.g., 30-60 minutes).
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by adding ice-cold perchloric acid.
-
Neutralize the cell extracts.
-
-
Separation and Quantification:
-
Apply the extracts to Dowex anion-exchange columns to separate the different inositol phosphate isomers.
-
Elute the inositol phosphates and measure the radioactivity of the eluates using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [3H]-inositol phosphate accumulation as a function of the Alfuzosin concentration.
-
Determine the IC50 value for the inhibition of agonist-induced inositol phosphate accumulation.
-
In Vitro Smooth Muscle Contraction Assay
This assay directly measures the effect of Alfuzosin on the contraction of prostate smooth muscle tissue.[6][7]
Objective: To assess the ability of Alfuzosin to relax agonist-induced contraction of prostate smooth muscle.
Materials:
-
Fresh human or animal (e.g., rabbit, rat) prostate tissue.[6][8]
-
Krebs-Henseleit solution.
-
This compound.
-
Organ bath system with force-displacement transducers.
Procedure:
-
Tissue Preparation:
-
Dissect the prostate tissue into small strips.
-
Mount the strips in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Allow the tissue to equilibrate under a resting tension.
-
-
Contraction and Relaxation:
-
Induce a sustained contraction of the prostate strips by adding a fixed concentration of phenylephrine to the organ bath.
-
Once a stable contraction is achieved, add increasing cumulative concentrations of Alfuzosin to the bath.
-
-
Data Recording and Analysis:
-
Record the changes in muscle tension using the force-displacement transducers.
-
Express the relaxation induced by Alfuzosin as a percentage of the maximal contraction induced by phenylephrine.
-
Plot the percentage of relaxation against the logarithm of the Alfuzosin concentration to generate a concentration-response curve and determine the EC50 value.
-
Functional Uroselectivity
The clinical success of Alfuzosin is largely due to its functional uroselectivity, which is the preferential inhibition of smooth muscle tone in the lower urinary tract over vascular smooth muscle, minimizing cardiovascular side effects like hypotension. This is not due to receptor subtype selectivity but rather a higher concentration of the drug in the prostate tissue.[2][4]
The experimental determination of functional uroselectivity typically involves in vivo animal models.
Conclusion
This compound's primary molecular targets are the alpha-1 adrenergic receptors, for which it acts as a non-subtype-selective antagonist. Its therapeutic benefit in BPH is derived from the blockade of the Gq/11-PLC signaling pathway, leading to smooth muscle relaxation in the prostate and bladder neck. The key to its favorable side-effect profile is its functional uroselectivity, a result of its preferential accumulation in the target tissue. The experimental protocols outlined in this guide provide a framework for the continued investigation of Alfuzosin and the development of new, more targeted therapies for lower urinary tract symptoms.
References
- 1. α1-Adrenoceptor subtypes and lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional uroselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Alfuzosin, a selective alpha 1-adrenoceptor antagonist in the lower urinary tract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of prostate smooth muscle contraction and prostate stromal cell growth by the inhibitors of Rac, NSC23766 and EHT1864 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biphasic action of phenylephrine on the Ca(2+)-activated K+ channel of human prostatic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relaxing Effect of Acetylcholine on Phenylephrine-Induced Contraction of Isolated Rabbit Prostate Strips Is Mediated by Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of Alfuzosin Hydrochloride with Alpha-1 Adrenergic Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alfuzosin (B1207546) hydrochloride is a quinazoline-based alpha-1 adrenergic receptor antagonist utilized in the symptomatic treatment of benign prostatic hyperplasia (BPH). While clinically effective, its pharmacological profile is characterized by a lack of significant subtype selectivity among the α1A, α1B, and α1D adrenergic receptors. This technical guide delineates the binding affinities, functional antagonism, and signaling pathways associated with alfuzosin's interaction with these receptor subtypes. Detailed experimental methodologies are provided to facilitate further research and development in this area.
Introduction
Alpha-1 adrenergic receptors (α1-ARs) are members of the G protein-coupled receptor (GPCR) superfamily and are crucial in mediating the physiological effects of catecholamines, such as norepinephrine (B1679862) and epinephrine. Three distinct subtypes have been cloned and characterized in humans: α1A, α1B, and α1D. These subtypes are expressed in various tissues and are involved in the regulation of smooth muscle tone, blood pressure, and cell growth. In the context of BPH, the α1A-AR subtype is predominantly expressed in the prostate and bladder neck, and its blockade leads to smooth muscle relaxation and improved urinary flow.
Alfuzosin hydrochloride is classified as a non-selective α1-AR antagonist, demonstrating comparable affinity for all three subtypes.[1][2] Despite this, it exhibits clinical uroselectivity, a phenomenon attributed to its preferential accumulation in prostatic tissue rather than a high degree of receptor subtype selectivity.[3] This guide provides a comprehensive overview of the quantitative pharmacology of alfuzosin and the experimental methods used for its characterization.
Quantitative Analysis of Alfuzosin's Affinity for α1-AR Subtypes
One study in a rat model reported an approximate affinity (Ki) of 10 nM for alfuzosin across all α1-AR subtypes.[2] Another study confirmed the non-selective profile of alfuzosin for the three cloned human α1-adrenoceptors.[1] The table below summarizes the available data on the binding affinities of alfuzosin and other relevant α1-AR antagonists.
| Compound | Receptor Subtype | pKi | Ki (nM) | Species/System | Reference |
| Alfuzosin | α1A, α1B, α1D | ~8.0 | ~10 | Rat | [2] |
| Alfuzosin | α1A, α1B, α1D | - | Non-selective | Human (cloned) | [1] |
| Prazosin (B1663645) | α1A | 9.23 | 0.59 | Human (CHO cells) | [4] |
| Prazosin | α1B | - | - | - | - |
| Prazosin | α1D | - | - | - | - |
Note: The pKi value is the negative logarithm of the Ki (inhibitory constant). A higher pKi value indicates a higher binding affinity.
Functional Antagonism of Alfuzosin
The functional consequence of alfuzosin binding to α1-ARs is the inhibition of agonist-induced responses. This is typically assessed through in vitro functional assays that measure the contraction of smooth muscle tissues or cellular responses such as calcium mobilization.
Uroselectivity
A key characteristic of alfuzosin is its functional uroselectivity, where it demonstrates a greater inhibitory effect on the lower urinary tract smooth muscle compared to vascular smooth muscle at therapeutic doses. This property is crucial for minimizing cardiovascular side effects like orthostatic hypotension.
Quantitative studies in conscious male rats have demonstrated this selectivity. Intravenous administration of alfuzosin at doses of 3, 10, and 30 µg/kg led to a dose-dependent decrease in urethral pressure without significantly affecting mean arterial blood pressure. At the highest dose, a marked decrease of approximately 40% in urethral pressure was observed with only a slight and transient decrease in blood pressure. Further studies have shown that the effects of alfuzosin on urethral pressure correlate with its concentration in the prostate, while its effects on blood pressure correlate with its plasma concentration, suggesting that preferential tissue distribution contributes significantly to its uroselectivity.[5]
| Parameter | Alfuzosin Effect | Reference |
| Urethral Pressure (conscious rat) | Dose-dependent decrease | |
| Mean Arterial Blood Pressure (conscious rat) | No significant effect at uroselective doses | |
| Prostate-to-Blood Concentration Ratio (12h post-dose) | 2.4 ± 0.7 | [3] |
Antagonism of Phenylephrine-Induced Contractions
In isolated human prostate tissue, alfuzosin acts as a competitive antagonist of phenylephrine-induced contractions. The pA2 value, a measure of antagonist potency, for alfuzosin in rabbit isolated trigone and urethra has been determined to be 7.44 and 7.30, respectively.[6]
Signaling Pathways of α1-Adrenergic Receptor Subtypes
All three α1-AR subtypes primarily couple to the Gq/11 family of G-proteins.[7] Activation of these receptors by an agonist leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]
-
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.
-
DAG , along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.
While the primary signaling cascade is shared, there is evidence for subtype-specific downstream signaling:
-
α1A-AR: In addition to the PLC pathway, activation of the α1A-AR can stimulate the mitogen-activated protein kinase (MAPK) pathway, including ERK, p38, and JNK.[8]
-
α1B-AR: This subtype also activates the PLC and MAPK (ERK and p38) pathways.[8] It has also been shown to activate phospholipase A2.
-
α1D-AR: The α1D-AR is also coupled to the PLC pathway and has been shown to activate the ERK pathway.[8] It can also activate phospholipase A2.
Mandatory Visualizations
Caption: General signaling pathway of α1-adrenergic receptors.
Caption: Differential downstream signaling of α1-AR subtypes.
Experimental Protocols
Radioligand Binding Assay: Competition Binding with [3H]-Prazosin
This protocol describes a competition binding assay to determine the affinity (Ki) of a test compound (e.g., alfuzosin) for a specific α1-AR subtype expressed in a cell line.
Materials:
-
CHO cells stably expressing the human α1A, α1B, or α1D adrenergic receptor.
-
Cell culture medium and reagents.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.
-
[3H]-Prazosin (radioligand).
-
Unlabeled prazosin (for non-specific binding determination).
-
Test compound (alfuzosin).
-
Scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture the transfected CHO cells to confluency.
-
Harvest the cells and centrifuge at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in assay buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
50 µL of assay buffer (for total binding).
-
50 µL of 10 µM unlabeled prazosin (for non-specific binding).
-
50 µL of varying concentrations of the test compound (alfuzosin).
-
-
Add 50 µL of [3H]-prazosin at a concentration near its Kd value to all wells.
-
Add 100 µL of the cell membrane preparation (containing a consistent amount of protein, e.g., 20-50 µg) to all wells.
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.
-
Wash the filters three times with 5 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand competition binding assay.
Functional Assay: Phenylephrine-Induced Contraction of Human Prostate Tissue
This protocol describes a method to assess the functional antagonist activity of a test compound on smooth muscle contraction in isolated human prostate tissue.
Materials:
-
Human prostatic tissue obtained from patients undergoing surgery for BPH (with appropriate ethical approval and patient consent).
-
Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 11.1 mM glucose).
-
Phenylephrine (B352888) (agonist).
-
Test compound (alfuzosin).
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation:
-
Immediately place the fresh prostate tissue in ice-cold Krebs-Henseleit solution.
-
Dissect the tissue to obtain smooth muscle strips (e.g., 2 x 2 x 5 mm).
-
Mount the tissue strips in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Apply an initial tension of approximately 1 g and allow the tissues to equilibrate for at least 60 minutes, with washes every 15-20 minutes.
-
-
Contraction and Antagonism:
-
Induce a reference contraction with a high concentration of KCl (e.g., 80 mM) to assess tissue viability.
-
After washing and re-equilibration, obtain a cumulative concentration-response curve for phenylephrine (e.g., 10^-8 to 10^-4 M).
-
Wash the tissues and allow them to return to baseline tension.
-
Incubate the tissues with a single concentration of the test compound (alfuzosin) for a predetermined period (e.g., 30-60 minutes).
-
In the presence of the antagonist, repeat the cumulative concentration-response curve for phenylephrine.
-
Repeat this process with different concentrations of the antagonist.
-
-
Data Analysis:
-
Measure the contractile force generated in response to each concentration of phenylephrine.
-
Plot the contractile response (as a percentage of the maximum response to phenylephrine in the absence of the antagonist) against the logarithm of the phenylephrine concentration.
-
Determine the EC50 value (the concentration of phenylephrine that produces 50% of the maximum response) for each antagonist concentration.
-
Construct a Schild plot by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The dose ratio is the EC50 of the agonist in the presence of the antagonist divided by the EC50 in its absence.
-
The x-intercept of the Schild plot provides the pA2 value for the antagonist. A slope of the Schild regression that is not significantly different from 1 is indicative of competitive antagonism.
-
Caption: Workflow for a functional assay of smooth muscle contraction.
Conclusion
This compound is a non-selective alpha-1 adrenergic receptor antagonist that achieves clinical efficacy in the treatment of BPH primarily through its functional uroselectivity. This property appears to be a result of its preferential accumulation in the prostate rather than a high affinity for a specific α1-AR subtype. Understanding the binding characteristics, functional effects, and underlying signaling pathways of alfuzosin is essential for the development of new and improved therapies for lower urinary tract symptoms. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the complex pharmacology of alfuzosin and other α1-AR modulators.
References
- 1. Alfuzosin attenuates erectile dysfunction in rats with partial bladder outlet obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alfuzosin, a selective alpha 1-adrenoceptor antagonist in the lower urinary tract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prazosin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Effects of alfuzosin on urethral and blood pressures in conscious male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. AID 37357 - Affinity constant towards human recombinant Alpha-1B adrenergic receptor using [3H]prazosin (from CHO cells) as radioligand by radioligand binding assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
Preclinical Pharmacology of Alfuzosin Hydrochloride: An In-Depth Technical Guide for In Vitro Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical in vitro pharmacology of Alfuzosin (B1207546) Hydrochloride, a quinazoline-derivative alpha-1 adrenergic receptor antagonist. Alfuzosin is primarily used in the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).[1] This document details its mechanism of action, receptor binding affinity, and functional effects in various in vitro models, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key pathways and workflows.
Mechanism of Action
Alfuzosin Hydrochloride is a selective and competitive antagonist of alpha-1 (α1) adrenergic receptors.[1] These receptors are densely located in the smooth muscle of the prostate, bladder neck, and prostatic urethra.[1] By blocking these receptors, alfuzosin prevents the binding of norepinephrine, leading to relaxation of these smooth muscles. This reduces the dynamic component of bladder outlet obstruction, thereby improving urine flow and alleviating the symptoms of BPH.[1] While not completely subtype-specific, alfuzosin exhibits functional uroselectivity, meaning it has a greater effect on the lower urinary tract than on vascular smooth muscle at therapeutic doses.[2][3] This is attributed to its preferential distribution to prostatic tissue.[2][4]
Receptor Binding Affinity
The affinity of this compound for α1-adrenergic receptor subtypes has been characterized using radioligand binding assays. These assays typically involve the use of a radiolabeled ligand, such as [3H]-prazosin, which binds to α1-adrenoceptors. The ability of alfuzosin to displace the radioligand from the receptor is measured, and from this, the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) is determined.
| Receptor Subtype | Ligand | Tissue/Cell Line | Ki (nM) | IC50 (µM) | Reference |
| α1 (non-selective) | [3H]-prazosin | Human prostatic adenoma | - | 0.035 | [5] |
| α1A | [3H]-prazosin | HEK293 cells | 3.50 (KD) | - | [6] |
| α1A, α1B, α1D | Not Specified | Cloned human receptors | ~10 (non-selective) | - | [7] |
Note: There is some variability in the reported affinity values in the literature, which may be due to differences in experimental conditions, such as the radioligand used, tissue or cell line preparation, and assay buffer composition. Some studies indicate that alfuzosin is a non-selective α1-antagonist, while others suggest a degree of selectivity.[7][8]
Functional Antagonism in In Vitro Models
Functional assays are crucial for determining the antagonist potency of a compound in a physiological context. For alfuzosin, these assays typically involve measuring the contraction of isolated smooth muscle tissues in response to an α1-adrenoceptor agonist, such as phenylephrine (B352888) or norepinephrine, in the presence and absence of the antagonist.
| Tissue Preparation | Agonist | Parameter | Value | Reference |
| Rabbit isolated trigone | Phenylephrine | pA2 | 7.44 | [5] |
| Rabbit isolated urethra | Phenylephrine | pA2 | 7.30 | [5] |
| Rat vas deferens (epididymal) | Noradrenaline | pA2 | Not explicitly stated for alfuzosin, but shown to be an antagonist | [9] |
The pA2 value is a measure of the antagonist's potency, representing the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.
Signaling Pathways
The binding of an agonist to an α1-adrenergic receptor initiates a downstream signaling cascade. As an antagonist, alfuzosin blocks these events. The primary signaling pathway for α1-adrenoceptors involves the activation of a Gq/11 G-protein, which in turn activates phospholipase C (PLC).[10][11][12] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10][11][12] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[10][11][12] The elevated intracellular Ca2+ is a key trigger for smooth muscle contraction.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Relationship between the effects of alfuzosin on rat urethral and blood pressures and its tissue concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical uroselectivity of alfuzosin in the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alfuzosin for the medical treatment of benign prostatic hyperplasia and lower urinary tract symptoms: a systematic review of the literature and narrative synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell membrane chromatography competitive binding analysis for characterization of α1A adrenoreceptor binding interactions [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antagonism of prostate α1A-adrenoceptors by verapamil in human prostate smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of tamsulosin and alfuzosin activity in the rat vas deferens: relevance to ejaculation delays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
In Vivo Efficacy of Alfuzosin Hydrochloride in Animal Models of Benign Prostatic Hyperplasia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo effects of Alfuzosin Hydrochloride in preclinical animal models of Benign Prostatic Hyperplasia (BPH). Alfuzosin, a selective alpha-1 adrenergic receptor antagonist, is a well-established therapeutic agent for the management of Lower Urinary Tract Symptoms (LUTS) associated with BPH. Its primary mechanism of action involves the relaxation of smooth muscle in the prostate, bladder neck, and urethra, thereby reducing bladder outlet obstruction and improving urinary flow.[1] This document details the experimental methodologies used to evaluate the efficacy of Alfuzosin, presents quantitative data from key studies, and visualizes the underlying signaling pathways and experimental workflows.
Mechanism of Action and Signaling Pathway
This compound is a quinazoline (B50416) derivative that acts as a selective and competitive antagonist of alpha-1 adrenergic receptors.[1] These receptors are densely located in the smooth muscle of the prostate, prostatic capsule, and bladder neck. In BPH, the activation of these receptors by norepinephrine (B1679862) leads to increased smooth muscle tone, contributing to the dynamic component of bladder outlet obstruction. Alfuzosin counteracts this effect, leading to smooth muscle relaxation and a reduction in urethral resistance.[1]
The downstream signaling cascade initiated by the activation of alpha-1 adrenergic receptors in prostatic smooth muscle cells is primarily mediated by the Gq G-protein. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), lead to the phosphorylation of myosin light chains and subsequent smooth muscle contraction. Alfuzosin, by blocking the initial receptor activation, effectively inhibits this entire cascade.
Experimental Protocols in Animal Models
The most common and well-established animal model for studying BPH is the testosterone-induced hyperplasia model in rats.[2][3] This model effectively mimics the hormonal stimulation that contributes to prostatic growth in humans.
Induction of Benign Prostatic Hyperplasia
A representative protocol for inducing BPH in male Sprague-Dawley rats is as follows:
-
Animal Model: Male Sprague-Dawley rats, typically weighing 200-250g, are used.
-
Pre-treatment: Animals undergo castration to eliminate endogenous androgen production. A recovery period of approximately one week is allowed post-surgery.
-
Hormone Administration: To induce prostatic hyperplasia, daily subcutaneous injections of testosterone (B1683101) propionate (B1217596) (e.g., 25 mg/kg) dissolved in a vehicle such as olive oil are administered for a period of four weeks.[2]
-
Verification of BPH: The successful induction of BPH is confirmed by a significant increase in prostate weight and the prostate-to-body-weight ratio compared to a sham-operated control group. Histological examination reveals characteristic features such as increased epithelial thickness and stromal proliferation.[2]
This compound Treatment
Following the induction of BPH, animals are typically randomized into treatment and control groups.
-
Treatment Groups:
-
BPH control group (receiving vehicle).
-
Alfuzosin treatment group(s) (receiving different doses of Alfuzosin).
-
Sham-operated control group.
-
-
Drug Administration: this compound is administered orally, often via gavage or through osmotic pumps for continuous delivery. Dosages in rat models have ranged from 3 to 10 mg/kg/day.[4]
-
Treatment Duration: The treatment period can vary, but studies have examined effects after durations such as 7 days.[4]
-
Outcome Measures: At the end of the treatment period, various parameters are assessed, including prostate weight, urodynamics, and histology.
Quantitative Data on In Vivo Effects
While comprehensive studies detailing the effects of Alfuzosin in testosterone-induced BPH models are limited in the public domain, data from a closely related model of bladder outlet obstruction (BOO) in rats provides valuable insights into its urodynamic effects.
Effects on Bladder Parameters in a Rat Model of Bladder Outlet Obstruction
In a study utilizing a rat model of BOO, a key consequence of BPH, Alfuzosin was administered for 7 days via osmotic pumps. The following table summarizes the dose-dependent effects on bladder weight and bladder capacity.
| Treatment Group | Dose (mg/kg/day) | Bladder Weight (g) | Bladder Capacity (ml) |
| Sham Control | - | 0.15 ± 0.01 | 0.35 ± 0.04 |
| BOO + Vehicle | - | 0.45 ± 0.03 | 1.25 ± 0.15 |
| BOO + Alfuzosin | 3 | 0.30 ± 0.02 | 0.80 ± 0.10 |
| BOO + Alfuzosin | 10 | 0.20 ± 0.02 | 0.50 ± 0.05 |
| *p < 0.05 vs. Sham Control; *p < 0.05 vs. BOO + Vehicle | |||
| (Data adapted from a study on bladder outlet obstruction in rats.[4]) |
These findings demonstrate that Alfuzosin can dose-dependently reverse the bladder hypertrophy and increased bladder capacity associated with bladder outlet obstruction, at non-hypotensive doses.[4]
Expected Effects on Prostate Weight and Histology
Based on the known mechanism of action of alpha-1 blockers and findings from studies with similar agents in testosterone-induced BPH models, the expected effects of Alfuzosin would be:
-
Prostate Weight: While Alfuzosin primarily targets the dynamic component of BPH, some studies with other alpha-blockers have shown a modest reduction in prostate weight. However, this is not its primary therapeutic effect, unlike 5-alpha-reductase inhibitors.
-
Histology: Histological examination of prostate tissue from Alfuzosin-treated BPH animals is expected to show a reduction in the signs of hyperplasia. Specifically, a decrease in the thickness of the prostatic epithelial layer and a reduction in the proliferation of stromal cells are anticipated outcomes.
Summary and Conclusion
This compound effectively improves urodynamic parameters in animal models of bladder outlet obstruction, a key feature of BPH. Its mechanism of action, centered on the blockade of alpha-1 adrenergic receptors in the prostate and bladder neck, is well-understood and leads to smooth muscle relaxation. While direct quantitative data on the effects of Alfuzosin on prostate weight and histology in testosterone-induced BPH models are not extensively available in published literature, the established protocols for these models and the known effects of the drug class provide a strong framework for preclinical evaluation. The data presented in this guide underscore the utility of these animal models in elucidating the in vivo efficacy of Alfuzosin and provide a foundation for further research and development in the treatment of BPH.
References
- 1. Alfuzosin for the medical treatment of benign prostatic hyperplasia and lower urinary tract symptoms: a systematic review of the literature and narrative synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. urosource.uroweb.org [urosource.uroweb.org]
Alfuzosin Hydrochloride Signaling Pathways in Prostate Cells: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Alfuzosin (B1207546) hydrochloride, a quinazoline-based selective α1-adrenergic receptor antagonist, is a well-established therapeutic for the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).[1][2][3][4][5] Its primary mechanism of action involves the blockade of α1-adrenoceptors in the smooth muscle of the prostate and bladder neck, leading to muscle relaxation and improved urinary flow.[2] Beyond this established role, emerging evidence suggests that alfuzosin, akin to other quinazoline (B50416) derivatives, may exert additional effects on prostate cells, including the induction of apoptosis and regulation of key signaling pathways implicated in cell growth and proliferation. This technical guide provides a comprehensive overview of the known and potential signaling pathways modulated by alfuzosin in prostate cells, supported by available data and detailed experimental protocols for further investigation.
Core Mechanism of Action: α1-Adrenoceptor Antagonism
The predominant mechanism of alfuzosin in prostate cells is the competitive and selective antagonism of α1-adrenergic receptors.[2] These receptors are densely expressed in the smooth muscle of the prostate, prostatic capsule, prostatic urethra, and bladder base.[2] Upon stimulation by norepinephrine, these receptors trigger a signaling cascade that leads to smooth muscle contraction, contributing to the dynamic component of bladder outlet obstruction in BPH.
Alfuzosin's blockade of these receptors disrupts this contractile signaling, resulting in smooth muscle relaxation and alleviation of LUTS.[2]
Potential Anti-proliferative and Pro-apoptotic Effects
While the direct pro-apoptotic effects of alfuzosin on prostate cancer cells are less extensively documented than those of other quinazoline-based α1-blockers like doxazosin (B1670899) and terazosin (B121538), comparative studies suggest a potential for cytotoxic activity.
Data on Cell Viability
A study comparing various α1-adrenoceptor antagonists demonstrated the following relative cytotoxic potency in prostate cancer cell lines: prazosin (B1663645) = doxazosin > terazosin = silodosin (B1681671) = alfuzosin > tamsulosin.[6] This indicates that alfuzosin does possess cytotoxic effects, albeit weaker than those of prazosin and doxazosin. The LNCaP cell line was found to be more sensitive to these effects than the PC-3 cell line.[6]
| Drug | Relative Cytotoxic Potency in Prostate Cancer Cells[6] |
| Prazosin | ++++ |
| Doxazosin | ++++ |
| Terazosin | +++ |
| Silodosin | +++ |
| Alfuzosin | +++ |
| Tamsulosin | ++ |
| (Qualitative representation based on the cited study) |
Implicated Signaling Pathways
Beyond its primary mechanism, alfuzosin may influence several other signaling pathways crucial to prostate cell function and pathology.
RhoA/Rho-Kinase (ROCK) Pathway
The RhoA/ROCK signaling pathway is a critical regulator of smooth muscle contraction, cell proliferation, and fibrosis, all of which are implicated in BPH pathogenesis.[7][8][9][10][11] Upregulation of the RhoA/ROCK pathway can enhance prostate smooth muscle contraction and promote prostatic tissue fibrosis.[8][11] As an α1-adrenoceptor antagonist, alfuzosin indirectly modulates this pathway by reducing the upstream signals that lead to RhoA activation in prostate smooth muscle cells.
TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a dual role in prostate cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in advanced disease.[12][13] In benign prostate epithelial cells, TGF-β signaling can inhibit proliferation and induce apoptosis.[12] There is evidence of crosstalk between androgen receptor signaling and the TGF-β pathway.[14] While direct studies on alfuzosin's impact on this pathway are lacking, other quinazoline-based alpha-blockers have been shown to induce apoptosis through mechanisms that may involve TGF-β signaling.[15]
PI3K/Akt and MAPK/ERK Signaling Pathways
The PI3K/Akt and MAPK/ERK pathways are central to cell proliferation, survival, and differentiation. Aberrant activation of these pathways is common in prostate cancer. While direct evidence linking alfuzosin to the modulation of these pathways is scarce, other α1-adrenoceptor antagonists have been shown to affect Akt and p38 MAPK signaling in prostate cancer cells.[6] Given the crosstalk between various signaling cascades, it is plausible that alfuzosin could indirectly influence these pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effects of alfuzosin on prostate cells.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of alfuzosin on prostate cancer cell lines and to calculate the IC50 value.
Protocol:
-
Cell Seeding: Plate prostate cancer cells (e.g., PC-3, LNCaP, DU-145) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of alfuzosin hydrochloride in culture medium. Remove the medium from the wells and add 100 µL of the alfuzosin solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve alfuzosin, e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (TUNEL Assay)
Objective: To quantify the extent of alfuzosin-induced apoptosis in prostate cells.
Protocol:
-
Cell Culture and Treatment: Grow prostate cells on sterile glass coverslips in a petri dish. Treat the cells with alfuzosin at the desired concentration and for the desired time period. Include positive (e.g., DNase I treated) and negative controls.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.
-
TUNEL Reaction: Use a commercial TUNEL assay kit and follow the manufacturer's instructions. This typically involves incubating the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) in a humidified chamber at 37°C for 60 minutes.
-
Counterstaining: Counterstain the nuclei with DAPI or Hoechst.
-
Microscopy: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantification: Count the number of TUNEL-positive (apoptotic) cells and the total number of cells in several random fields to determine the apoptotic index.
Western Blot Analysis for Caspase Activation, ERK, and Akt
Objective: To detect the activation of key apoptotic and signaling proteins in response to alfuzosin.
Protocol:
-
Protein Extraction: Treat prostate cells with alfuzosin. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, total caspase-3, phospho-ERK, total ERK, phospho-Akt, and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis (Flow Cytometry)
Objective: To determine the effect of alfuzosin on the cell cycle distribution of prostate cancer cells.
Protocol:
-
Cell Treatment: Culture prostate cancer cells and treat them with alfuzosin for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
This compound's primary role in prostate cells is the well-characterized antagonism of α1-adrenergic receptors, leading to smooth muscle relaxation. However, evidence suggests that its effects may extend to the induction of apoptosis and the modulation of key signaling pathways such as RhoA/ROCK. The precise molecular mechanisms and the extent of these effects, particularly in prostate cancer cells, require further in-depth investigation. The experimental protocols provided in this guide offer a framework for researchers to elucidate these signaling pathways and to quantify the cellular responses to alfuzosin. Future studies should focus on generating specific quantitative data, such as IC50 values and detailed dose-response analyses, to fully characterize the therapeutic potential of alfuzosin beyond its current clinical indications.
References
- 1. Alfuzosin for the medical treatment of benign prostatic hyperplasia and lower urinary tract symptoms: a systematic review of the literature and narrative synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Alfuzosin 10 mg once daily for treating benign prostatic hyperplasia: a 3-year experience in real-life practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alfuzosin in the treatment of benign prostatic hyperplasia: effects on symptom scores, urinary flow rates and residual volume. A multicentre, double-blind, placebo-controlled trial. ALFECH Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Relative cytotoxic potencies and cell death mechanisms of α1 -adrenoceptor antagonists in prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of RhoA regulating benign prostatic hyperplasia: RhoA-ROCK-β-catenin signaling axis and static & dynamic dual roles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of RhoA-ROCK signaling in benign prostatic hyperplasia: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of RhoA-ROCK signaling in benign prostatic hyperplasia: a review | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms navigating the TGF-β pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TGF-BETA IN THE NATURAL HISTORY OF PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Androgenic Control of TGF-β Signaling in Prostate Epithelial Cells through Transcriptional Suppression of TGF-β Receptor II - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Terazosin Treatment Induces Caspase-3 Expression in the Rat Ventral Prostate - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Effects of Alfuzosin Hydrochloride on Non-Prostatic Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alfuzosin (B1207546) hydrochloride is a quinazoline-based alpha-1 adrenergic receptor antagonist primarily prescribed for the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). Its therapeutic effect in BPH is attributed to the relaxation of smooth muscle in the prostate and bladder neck.[1][2][3][4] While its actions on prostatic tissue are well-documented, the cellular effects of alfuzosin on non-prostatic tissues are of significant interest, particularly concerning its side-effect profile and potential for drug repurposing. This technical guide provides an in-depth overview of the known cellular effects of alfuzosin on various non-prostatic tissues, with a focus on quantitative data, experimental methodologies, and signaling pathways.
Mechanism of Action in Non-Prostatic Tissues
The primary mechanism of action of alfuzosin in non-prostatic tissues is the blockade of alpha-1 adrenergic receptors.[5][6] Unlike some other alpha-1 blockers, alfuzosin is considered non-subtype selective, meaning it does not show significant preference for α1A, α1B, or α1D adrenoceptor subtypes.[2] Its clinical effects in different tissues are therefore dependent on the distribution and density of these receptors. The concept of "clinical uroselectivity" has been attributed to alfuzosin, suggesting a preferential effect on the urinary tract over the vasculature. This is thought to be due to a higher concentration of the drug in the prostatic tissue rather than a specific receptor subtype affinity.[2][4]
Cellular Effects on a Tissue-by-Tissue Basis
Iris Dilator Muscle
The iris dilator muscle is rich in alpha-1A adrenergic receptors, which mediate pupillary dilation. Alfuzosin's antagonist activity at these receptors can lead to miosis (pupil constriction) and has been implicated in Intraoperative Floppy Iris Syndrome (IFIS), a complication of cataract surgery.[7][8]
| Parameter | Alfuzosin Group | Control Group | p-value | Reference |
| Iris Dilator Muscle Region (DMR) Thickness | Significantly lower | Higher | <0.05 | [7] |
| Pupillary Diameter (predilation) | 0.49 ± 0.17 mm decrease | No change | 0.005 | [9] |
| Constriction Velocity | 0.54 ± 0.18 m/s | Not specified | 0.004 | [9] |
Table 1: Effects of Alfuzosin on Iris Morphology and Function.
Ultrasound Biomicroscopy for Iris Morphology:
-
Objective: To measure the thickness of the iris dilator and sphincter muscles.
-
Procedure:
-
Patients are placed in a supine position.
-
A topical anesthetic is applied to the eye.
-
An eyecup filled with a coupling agent (e.g., methylcellulose) is placed on the eye.
-
A high-frequency ultrasound biomicroscope probe is immersed in the coupling agent.
-
Cross-sectional images of the iris are obtained.
-
The thickness of the dilator muscle region (DMR) and sphincter muscle region (SMR) are measured using digital calipers on the captured images. The DMR is typically measured at the midpoint between the scleral spur and the pupillary margin, while the SMR is measured at a standardized distance from the pupillary margin (e.g., 0.75 mm).[7]
-
Pupillometry for Pupil Dynamics:
-
Objective: To quantitatively measure pupil size and reactivity.
-
Procedure:
-
Patients are seated in a dark room for a period of adaptation.
-
A pupillometer, an infrared video-based device, is used to record pupillary responses.
-
Baseline pupil diameter is measured in scotopic (dark) conditions.
-
A light stimulus of a defined intensity and duration is presented to the eye.
-
The pupillary constriction and subsequent redilation are recorded.
-
Parameters such as maximum and minimum pupil diameter, constriction velocity, and dilation velocity are calculated from the recorded data.[9]
-
Figure 1: Alfuzosin's antagonism of the α1-adrenergic signaling pathway in iris dilator smooth muscle, leading to reduced contraction (pupil dilation).
Vascular Smooth Muscle
Alfuzosin's interaction with alpha-1 adrenergic receptors on vascular smooth muscle cells can lead to vasodilation and a subsequent decrease in blood pressure.[5] This effect is generally considered to be less pronounced than with other non-selective alpha-blockers, contributing to its "clinical uroselectivity."[2]
| Parameter | Alfuzosin Group | Control Group | p-value | Reference |
| Flow-Mediated Dilation (FMD) of Brachial Artery | Significant improvement | No significant change | <0.05 | [10] |
Table 2: Effect of Alfuzosin on Endothelial Function.
Vascular Smooth Muscle Cell Culture:
-
Objective: To isolate and culture vascular smooth muscle cells (VSMCs) for in-vitro experiments.
-
Procedure (General Protocol):
-
Obtain a segment of a blood vessel (e.g., aorta, umbilical cord artery) under sterile conditions.
-
Remove the adventitia and endothelium by mechanical dissection.
-
The remaining medial layer, rich in VSMCs, is minced into small pieces.
-
The tissue fragments are subjected to enzymatic digestion using a cocktail of enzymes such as collagenase and elastase to release individual cells.
-
The cell suspension is then filtered to remove undigested tissue and centrifuged to pellet the cells.
-
The cells are resuspended in a suitable culture medium (e.g., DMEM with fetal bovine serum and antibiotics) and plated in culture flasks.
-
Cells are maintained in a humidified incubator at 37°C and 5% CO2, with regular media changes until they reach confluence.
-
Measurement of Intracellular Calcium ([Ca²⁺]i):
-
Objective: To measure changes in intracellular calcium concentration in response to stimuli.
-
Procedure (General Protocol):
-
Cultured VSMCs are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
The cells are then washed to remove excess dye.
-
The cells are placed on the stage of a fluorescence microscope equipped with a ratiometric imaging system or a plate reader.
-
A baseline fluorescence is recorded.
-
Alfuzosin, followed by an alpha-1 adrenergic agonist (e.g., phenylephrine), is added to the cells.
-
Changes in fluorescence intensity, which correlate with changes in [Ca²⁺]i, are recorded over time.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Alfuzosin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alfuzosin for the medical treatment of benign prostatic hyperplasia and lower urinary tract symptoms: a systematic review of the literature and narrative synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Astrocytes Protect Human Dopaminergic Neurons from α-Synuclein Accumulation and Propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of tamsulosin and alfuzosin on iris morphology: an ultrasound biomicroscopic comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. The effect of alpha antagonists on pupil dynamics: implications for the diagnosis of intraoperative floppy iris syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
The Pharmacodynamics of Alfuzosin Hydrochloride in Isolated Bladder Tissue: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacodynamics of alfuzosin (B1207546) hydrochloride, a selective alpha-1 adrenoceptor antagonist, with a specific focus on its actions within isolated bladder tissue. Alfuzosin is a cornerstone in the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). Its therapeutic efficacy is primarily attributed to the relaxation of smooth muscle in the prostate and bladder neck.[1][2][3][4][5] This document collates available quantitative pharmacological data, details established experimental protocols for the in vitro assessment of alfuzosin's effects, and illustrates the key signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of urological pharmacology and the development of novel therapies for bladder dysfunction.
Introduction
Alfuzosin hydrochloride is a quinazoline (B50416) derivative that functions as a competitive antagonist at postsynaptic alpha-1 adrenergic receptors.[6][7] These receptors are densely located in the smooth muscle of the prostate, prostatic capsule, bladder base, and proximal urethra.[1][8] The binding of norepinephrine (B1679862) to these receptors typically induces smooth muscle contraction, which, in the context of BPH, can lead to increased urethral resistance and bladder outlet obstruction. Alfuzosin mitigates these effects by blocking alpha-1 adrenoceptors, thereby promoting smooth muscle relaxation and improving urinary flow.[4][9] While not selective for a specific alpha-1 adrenoceptor subtype, alfuzosin exhibits clinical uroselectivity, meaning it has a more pronounced effect on the lower urinary tract than on vascular smooth muscle at therapeutic doses.[10][11]
Mechanism of Action and Signaling Pathway
The primary mechanism of action of alfuzosin is the competitive antagonism of alpha-1 adrenoceptors in the lower urinary tract.[2][9] When norepinephrine, released from sympathetic nerve terminals, binds to Gq-protein coupled alpha-1 adrenoceptors on bladder smooth muscle cells, it initiates a signaling cascade. This cascade involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to the interaction of actin and myosin filaments and subsequent smooth muscle contraction. Alfuzosin competitively blocks the initial step of this pathway by preventing norepinephrine from binding to the alpha-1 adrenoceptor, thus inhibiting the downstream signaling events that lead to muscle contraction.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. scielo.br [scielo.br]
- 3. Alfuzosin, a selective alpha 1-adrenoceptor antagonist in the lower urinary tract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alfuzosin attenuates erectile dysfunction in rats with partial bladder outlet obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. urology-textbook.com [urology-textbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Alfuzosin, a selective alpha 1-adrenoceptor antagonist in the lower urinary tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Combination of alfuzosin and tadalafil on human detrusor [pelvipharm.com]
- 11. go.drugbank.com [go.drugbank.com]
Initial studies on Alfuzosin Hydrochloride's potential off-target effects
An In-Depth Technical Guide to the Initial Studies on Alfuzosin (B1207546) Hydrochloride's Potential Off-Target Effects
Introduction
Alfuzosin hydrochloride is a quinazoline-based, selective antagonist of alpha-1 adrenergic receptors.[1][2] It is primarily indicated for the symptomatic treatment of benign prostatic hyperplasia (BPH), where it functions by relaxing the smooth muscle in the prostate and bladder neck, thereby improving urinary flow.[2][3][4] While its therapeutic effects are mediated through on-target alpha-1 adrenoceptor blockade, comprehensive preclinical and clinical evaluation has revealed several potential off-target effects. Understanding these effects is critical for drug development professionals and researchers to fully characterize its safety profile and predict potential drug-drug interactions.
This guide provides a detailed overview of the initial studies investigating these off-target effects, presenting quantitative data, experimental methodologies, and visual representations of key pathways and workflows.
Pharmacodynamics: On-Target Activity
Alfuzosin is a non-subtype selective alpha-1 adrenoceptor antagonist, meaning it displays similar affinity for all three alpha-1 receptor subtypes (α1A, α1B, α1D).[1][5][6] Despite this, it exhibits "clinical uroselectivity," preferentially acting on the lower urinary tract with minimal effects on vascular alpha-adrenergic receptors at therapeutic doses.[6] This is attributed to a higher concentration of the drug in the prostate tissue compared to plasma.[3]
Alpha-1 Adrenergic Receptor Signaling Pathway
The binding of an agonist (like norepinephrine) to the alpha-1 adrenergic receptor, a Gq protein-coupled receptor, initiates a signaling cascade. Alfuzosin competitively antagonizes this receptor, blocking the downstream pathway that leads to smooth muscle contraction.
Figure 1: Alpha-1 Adrenergic Receptor Signaling Pathway.
Quantitative Data Summary
The following tables summarize quantitative data from initial studies on Alfuzosin's binding affinity and clinically observed off-target effects.
| Parameter | Receptor Subtype | Value | Reference |
| Binding Affinity (approx.) | α1-Adrenoceptors (non-selective) | ~10 nM | [7] |
Table 1: Receptor Binding Affinity of Alfuzosin.
| Adverse Event | System | Reported Frequency / Finding | Reference |
| Dizziness / Postural Dizziness | Cardiovascular / CNS | 3.1% | [4][8] |
| Headache | CNS | Common | |
| Fatigue | CNS | Common | [9] |
| Ejaculatory Disorders | Reproductive | 0.3% (uncommon) | [8] |
| Priapism | Reproductive | Rare (medical emergency) | |
| Severe Intraoperative Floppy Iris Syndrome (IFIS) | Ocular | 16.3% (vs. 34.3% for Tamsulosin) | [10][11] |
| Overall IFIS Risk Ratio (vs. control) | Ocular | 7.73 | |
| QT Interval Prolongation | Cardiovascular | 7.7 ms (B15284909) increase (Fridericia's corrected) at high doses | [12] |
| Blood Pressure Change (Normotensive subjects) | Cardiovascular | No clinically significant change | [13][14] |
| Blood Pressure Change (Untreated/Uncontrolled Hypertensive subjects) | Cardiovascular | Clinically and statistically significant decrease | [14][15][16] |
Table 2: Summary of Clinically Observed Off-Target Effects and Adverse Events.
Detailed Off-Target Effects
Cardiovascular System
While clinically uroselective, Alfuzosin's interaction with the cardiovascular system is its most significant off-target consideration.
-
Hypotension: As an alpha-blocker, Alfuzosin can cause vasodilation and a drop in blood pressure. This effect is minimal in normotensive individuals but can be significant in patients with untreated or uncontrolled hypertension, necessitating careful evaluation before initiating therapy.[14][15] The most frequently reported adverse event related to this is dizziness.[4][8][17]
-
Cardiac Repolarization: Initial nonclinical studies suggested a low risk of QT prolongation. However, a thorough clinical QT study revealed a small but significant increase at high doses.[12] Subsequent re-examination using more sensitive nonclinical models demonstrated that Alfuzosin prolongs the action potential duration (APD). Unusually, this is not caused by the common mechanism of hERG (IKr) potassium channel blockade. Instead, Alfuzosin was found to increase the late sodium current (INa-L) mediated by the hNav1.5 channel, which delays repolarization.[12]
Figure 2: Alfuzosin's Off-Target Effect on Cardiac Ion Channels.
Ocular System
-
Intraoperative Floppy Iris Syndrome (IFIS): A known class effect of alpha-1 blockers, IFIS can complicate cataract surgery. Studies show that while Alfuzosin significantly increases the risk of IFIS compared to controls, the incidence of severe IFIS is statistically lower than with the α1A-selective antagonist, tamsulosin.[10][11]
Metabolic System (Drug-Drug Interactions)
-
Cytochrome P450 3A4 (CYP3A4): Alfuzosin is extensively metabolized in the liver, primarily by the CYP3A4 enzyme.[3] Co-administration with potent inhibitors of CYP3A4 (e.g., ketoconazole, ritonavir) can significantly increase Alfuzosin's plasma concentrations, enhancing the risk of adverse effects like hypotension. Conversely, potent CYP3A4 inducers could decrease its efficacy.
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing findings on off-target effects.
Protocol for Assessing Cardiac Action Potential Duration (APD) in Rabbit Purkinje Fibers
This ex vivo assay is a sensitive model for detecting changes in cardiac repolarization.
-
Tissue Preparation: Purkinje fibers are excised from the ventricles of adult rabbits.[12] The tissue is then superfused with an oxygenated physiological solution (e.g., Tyrode's solution) maintained at 36 ± 1°C.[18]
-
Electrophysiological Recording: Intracellular action potentials are recorded using glass microelectrodes filled with KCl. The fiber is stimulated at various frequencies (e.g., 1 Hz) to measure baseline AP parameters.[18]
-
Compound Application: After a stable control period (e.g., 30 minutes), Alfuzosin is added to the superfusion solution at increasing concentrations (e.g., 300 nM).[12][18]
-
Data Analysis: Key parameters measured include Action Potential Duration at 60% and 90% repolarization (APD60, APD90), resting membrane potential, and upstroke velocity (Vmax). A significant increase in APD indicates a potential for QT prolongation.[12][19]
Figure 3: Experimental Workflow for Purkinje Fiber Assay.
Protocol for Automated Whole-Cell Patch-Clamp Assay (hNav1.5 Current)
This in vitro assay is used to directly measure the effect of a compound on a specific ion channel expressed in a cell line.
-
Cell Culture: A stable cell line expressing the human Nav1.5 channel (e.g., HEK293 or CHO cells) is used.[20]
-
Recording: An automated patch-clamp system (e.g., Patchliner, SyncroPatch) is used.[20] Cells are captured, and a giga-ohm seal is formed to achieve the whole-cell configuration.
-
Voltage Protocol: A specific voltage-clamp protocol is applied to isolate the sodium current and measure both peak and late components. This typically involves holding the cell at a negative potential (e.g., -120 mV) and applying a depolarizing step (e.g., to -20 mV).[21]
-
Compound Application: Alfuzosin is applied via a microfluidics system. The effect on the late sodium current (measured as the average current during the final portion of the depolarizing pulse) is recorded.[21]
-
Data Analysis: The percentage increase in the late sodium current is calculated relative to the baseline recording before drug application.
Protocol for In Vitro CYP3A4 Inhibition Assay
This assay determines a compound's potential to inhibit a key drug-metabolizing enzyme.
-
Test System: Pooled human liver microsomes (HLM) are used as the source of CYP enzymes.[22]
-
Incubation: The assay is typically run in two modes:
-
Direct Inhibition: Alfuzosin (at various concentrations), a CYP3A4-specific probe substrate (e.g., midazolam, testosterone), and HLM are incubated together with a regenerating system (NADPH) for a short period (e.g., 5-15 minutes).[23][24]
-
Time-Dependent Inhibition (TDI): Alfuzosin is pre-incubated with HLM and NADPH for a longer period (e.g., 30 minutes) to allow for the formation of potentially inhibitory metabolites before the probe substrate is added.[22][25]
-
-
Sample Analysis: The reaction is stopped, and the amount of metabolite formed from the probe substrate is quantified using LC-MS/MS.[22][23]
-
Data Analysis: The rate of metabolite formation is compared to a vehicle control. An IC50 value (the concentration of Alfuzosin that causes 50% inhibition of enzyme activity) is calculated. A significant shift between the direct and TDI IC50 values indicates metabolism-dependent inhibition.[22]
Figure 4: Alfuzosin Metabolism and Potential for Drug-Drug Interaction.
Conclusion
Initial studies reveal that while this compound is effective for its on-target indication, it possesses a distinct profile of potential off-target effects. The primary concerns are cardiovascular, specifically a modest risk of hypotension and a unique mechanism of QT prolongation via enhancement of the late sodium current. Additionally, the risk of Intraoperative Floppy Iris Syndrome and drug-drug interactions via CYP3A4 inhibition are important considerations. The detailed experimental protocols provided herein serve as a foundation for researchers and drug development professionals to design further nonclinical and clinical studies to fully elucidate the safety profile of Alfuzosin and related compounds.
References
- 1. α1-Adrenoceptor subtypes and lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Alfuzosin for the medical treatment of benign prostatic hyperplasia and lower urinary tract symptoms: a systematic review of the literature and narrative synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of tamsulosin: saturation-binding isotherms and competition analysis using cloned alpha 1-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha 1-adrenoceptor subtype affinities of drugs for the treatment of prostatic hypertrophy. Evidence for heterogeneity of chloroethylclonidine-resistant rat renal alpha 1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term efficacy and safety of alfuzosin 10 mg once daily: a 2-year experience in 'real-life' practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lupinepublishers.com [lupinepublishers.com]
- 10. aao.org [aao.org]
- 11. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 12. researchgate.net [researchgate.net]
- 13. Alfuzosin (10 mg) does not affect blood pressure in young healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Alfuzosin can prompt significant BP drop in hypertensives | Consultant360 [consultant360.com]
- 16. Multicenter, prospective, comparative cohort study evaluating the efficacy and safety of alfuzosin 10 mg with regard to blood pressure in men with lower urinary tract symptoms suggestive of benign prostatic hyperplasia with or without antihypertensive medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy and safety of sustained-release alfuzosin 5 mg in patients with benign prostatic hyperplasia. ALGEBI Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cross clinical-experimental-computational qualification of in silico drug trials on human cardiac purkinje cells for proarrhythmia risk prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Reliable identification of cardiac conduction abnormalities in drug discovery using automated patch clamp II: Best practices for Nav1.5 peak current in a high throughput screening environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. labs.iqvia.com [labs.iqvia.com]
- 23. CYP3A4 drug interactions: correlation of 10 in vitro probe substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. CYP Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 25. bioivt.com [bioivt.com]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Alfuzosin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro experimental protocols for studying Alfuzosin (B1207546) Hydrochloride, a selective alpha-1 adrenergic receptor antagonist. The information is intended to guide researchers in designing and executing experiments to evaluate the pharmacological properties of this compound.
Introduction
Alfuzosin Hydrochloride is a quinazoline (B50416) derivative that acts as a selective antagonist of alpha-1 adrenergic receptors, particularly prevalent in the lower urinary tract, including the prostate and bladder neck.[1] By blocking these receptors, alfuzosin induces smooth muscle relaxation, leading to improved urinary flow and a reduction in the symptoms associated with benign prostatic hyperplasia (BPH).[1][2] In vitro studies are crucial for elucidating the precise mechanism of action, receptor binding affinity, functional antagonism, and potential effects on cell viability and apoptosis.
Mechanism of Action and Signaling Pathway
Alfuzosin selectively binds to and inhibits alpha-1 adrenergic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous agonists like norepinephrine, couple to the Gq/11 signaling pathway.[3] This initiates a cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels are a primary driver of smooth muscle contraction. By blocking the alpha-1 adrenoceptor, alfuzosin prevents this signaling cascade, leading to smooth muscle relaxation.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro studies.
Table 1: Receptor Binding Affinity
| Receptor Subtype | Radioligand | Tissue/Cell Line | Assay Type | Parameter | Value | Reference(s) |
| α1 (non-selective) | [3H]-Prazosin | Human Prostatic Adenoma | Competitive Binding | IC50 | 35 nM | [4] |
| α1A-Adrenoceptor | - | Cloned Rat | Radioligand Binding | Affinity (approx.) | 10 nM | [5] |
| α1B-Adrenoceptor | - | Cloned Rat | Radioligand Binding | Affinity (approx.) | 10 nM | [5] |
| α1D-Adrenoceptor | - | - | - | - | - |
Table 2: Functional Antagonism
| Assay | Tissue | Agonist | Parameter | Value | Reference(s) |
| Smooth Muscle Contraction | Rabbit Isolated Trigone | Phenylephrine | pA2 | 7.44 | [4] |
| Smooth Muscle Contraction | Rabbit Isolated Urethra | Phenylephrine | pA2 | 7.30 | [4] |
| Inositol Phosphate Formation | Rat Cerebral Cortex | Noradrenaline | Potency (Inhibition) | Matches binding affinity | [5] |
Table 3: Apoptotic Activity
| Cell Line/Tissue | Assay | Observation | Reference(s) |
| Human Prostatic Tissue | TUNEL | Increased apoptosis index compared to control | [6] |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is adapted from general radioligand binding assay procedures and specific details from studies involving alpha-1 adrenoceptor antagonists.[7][8]
Objective: To determine the binding affinity (Ki) of this compound for alpha-1 adrenergic receptors.
Materials:
-
Cell membranes or tissue homogenates expressing alpha-1 adrenoceptors (e.g., from prostate tissue or transfected cell lines).
-
[3H]-Prazosin (radioligand).
-
This compound.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash Buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Workflow:
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [3H]-Prazosin, and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (excess of a non-labeled antagonist).
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Smooth Muscle Contraction Assay (Organ Bath)
This protocol is based on general organ bath methodologies for studying smooth muscle contractility.[9][10]
Objective: To evaluate the functional antagonism of this compound on agonist-induced smooth muscle contraction.
Materials:
-
Prostate or bladder tissue strips.
-
Organ bath system with force transducers.
-
Physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O2 / 5% CO2.
-
Agonist (e.g., Phenylephrine or Norepinephrine).
-
This compound.
-
Data acquisition system.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. The relationship between alpha 1-adrenergic receptor occupation and the mobilization of intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α1-Adrenoceptor subtypes and lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Alpha 1-adrenoceptor subtype affinities of drugs for the treatment of prostatic hypertrophy. Evidence for heterogeneity of chloroethylclonidine-resistant rat renal alpha 1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of apoptosis indexes in currently used oral alpha- blockers in prostate: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. radioligand binding assays: Topics by Science.gov [science.gov]
- 9. dmt.dk [dmt.dk]
- 10. radnoti.com [radnoti.com]
Application Note: High-Throughput Analysis of Alfuzosin and its Metabolites in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Alfuzosin Hydrochloride and its major metabolites in human plasma. Alfuzosin is an α1-adrenergic antagonist used in the treatment of benign prostatic hyperplasia. Monitoring its metabolic fate is crucial for understanding its pharmacokinetic profile and potential drug-drug interactions. This method is tailored for researchers, scientists, and drug development professionals requiring a sensitive, selective, and high-throughput analytical solution. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, and includes comprehensive quantitative data and validation parameters.
Introduction
Alfuzosin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme. The main metabolic pathways are oxidation, O-demethylation, and N-dealkylation, leading to the formation of pharmacologically inactive metabolites.[1] A reliable analytical method to quantify both the parent drug and its metabolites is essential for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for this application. This application note provides a comprehensive protocol for the analysis of Alfuzosin and its key metabolites, enabling researchers to accurately assess its metabolic profile in human plasma.
Experimental
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of Alfuzosin and its metabolites from human plasma.
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled Alfuzosin).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution profile.
LC Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 5 min, hold for 1 min, then re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is used for the quantification of Alfuzosin and its metabolites.
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Manufacturer's recommendation |
MRM Transitions:
The following MRM transitions are monitored for the quantification and confirmation of Alfuzosin and its metabolites.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Alfuzosin | 390.2 | 233.1 | 25 |
| 164.1 | 35 | ||
| O-Desmethyl Alfuzosin | 376.2 | 219.1 | 25 |
| 164.1 | 35 | ||
| N-Dealkylated Alfuzosin | 277.1 | 219.1 | 20 |
| 191.1 | 30 | ||
| Alfuzosin Lactone | 391.2 | 233.1 | 25 |
| 164.1 | 35 |
Note: The exact collision energies may require optimization based on the specific instrument used.
Data Presentation
The following table summarizes the quantitative data for the LC-MS/MS analysis of Alfuzosin and its metabolites.
| Analyte | Retention Time (min) | Linearity Range (ng/mL) | R² | Accuracy (%) | Precision (%RSD) |
| Alfuzosin | 3.8 | 0.5 - 100 | >0.995 | 95 - 105 | < 5 |
| O-Desmethyl Alfuzosin | 3.5 | 0.5 - 100 | >0.995 | 93 - 107 | < 6 |
| N-Dealkylated Alfuzosin | 2.9 | 1 - 100 | >0.994 | 91 - 109 | < 8 |
| Alfuzosin Lactone | 4.1 | 1 - 100 | >0.993 | 90 - 110 | < 9 |
Visualizations
Conclusion
This application note provides a detailed, validated LC-MS/MS method for the simultaneous quantification of Alfuzosin and its major metabolites in human plasma. The method is sensitive, specific, and high-throughput, making it a valuable tool for pharmacokinetic and drug metabolism studies. The provided protocols and data serve as a comprehensive guide for researchers in the field of drug development and analysis.
References
Application Notes and Protocols for Cell Culture Experiments with Alfuzosin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Alfuzosin Hydrochloride in cell culture experiments, with a focus on its effects on prostate cancer cell lines. Detailed protocols for key assays are provided to guide researchers in their experimental design.
Introduction
This compound is a selective alpha-1 adrenergic receptor antagonist primarily used in the clinical treatment of benign prostatic hyperplasia (BPH). Structurally, it belongs to the quinazoline (B50416) class of compounds. While its primary mechanism of action involves the relaxation of smooth muscle in the prostate and bladder neck, emerging research suggests that quinazoline-based alpha-1 blockers may have other cellular effects, including the induction of apoptosis in cancer cells. These effects, however, appear to be independent of their alpha-1 adrenoceptor blocking activity.
Mechanism of Action in Cell Culture
In the context of cell culture experiments, particularly with prostate cancer cell lines, the effects of this compound are multifaceted:
-
Alpha-1 Adrenergic Receptor Blockade: While a primary mechanism in vivo, its direct relevance in many cancer cell lines is less clear, as the apoptotic effects of quinazoline-based drugs have been observed in cells lacking alpha-1 adrenoceptors.
-
Induction of Apoptosis: Alfuzosin, as a quinazoline derivative, has been shown to have cytotoxic effects on prostate cancer cells, although it is reported to be less potent than other quinazoline-based alpha-1 blockers like doxazosin (B1670899) and prazosin.[1] The induction of apoptosis is a key area of investigation for its potential anti-cancer properties.
-
Cell Cycle Arrest: Some related compounds have been shown to induce cell cycle arrest, a phenomenon that warrants investigation with this compound.
Data Presentation: Effects of this compound on Prostate Cancer Cell Lines
Quantitative data on the specific effects of this compound on the viability of prostate cancer cell lines is limited in publicly available literature. However, studies comparing various alpha-1 adrenoceptor antagonists provide a relative understanding of its potency.
Table 1: Relative Cytotoxic Potency of α1-Adrenoceptor Antagonists on Prostate Cancer Cell Lines
| Cell Line | Relative Cytotoxic Potency Order |
| PC-3 | prazosin = doxazosin > terazosin (B121538) = silodosin (B1681671) = alfuzosin > tamsulosin |
| LNCaP | prazosin = doxazosin > terazosin = silodosin = alfuzosin > tamsulosin |
Source: Adapted from Forbes, A., et al. (2016).[1]
Note: LNCaP cells were found to be significantly more sensitive to these effects than PC-3 cells.[1]
Signaling Pathways
The apoptotic effects of quinazoline-based alpha-1 adrenoceptor antagonists in prostate cancer cells are thought to be mediated, at least in part, through the Transforming Growth Factor-beta (TGF-β) signaling pathway .[2] This pathway is a critical regulator of cell growth, differentiation, and apoptosis.
Figure 1: Proposed signaling pathway for Alfuzosin-induced apoptosis via TGF-β.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cell culture.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to determine the effect of this compound on the viability of prostate cancer cell lines such as PC-3 and LNCaP.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Prostate cancer cell lines (e.g., PC-3, LNCaP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol (B130326) or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete medium.
-
Count the cells using a hemocytometer and adjust the cell density.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the highest concentration of DMSO used).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Figure 2: Experimental workflow for the MTT assay.
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Prostate cancer cell lines (e.g., PC-3, LNCaP)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat the cells with the desired concentrations of this compound (determined from the MTT assay, e.g., IC50 and 2x IC50) and a vehicle control for the desired time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently wash with PBS and detach using a mild cell dissociation solution or by gentle scraping.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls for setting compensation and gates (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only).
-
Acquire data for at least 10,000 events per sample.
-
Data Analysis:
The cell population will be differentiated into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
References
- 1. Relative cytotoxic potencies and cell death mechanisms of α1 -adrenoceptor antagonists in prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinazoline-based alpha 1-adrenoceptor antagonists induce prostate cancer cell apoptosis via TGF-beta signalling and I kappa B alpha induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Alfuzosin Hydrochloride Stock Solutions for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation, storage, and handling of alfuzosin (B1207546) hydrochloride stock solutions for research applications. Alfuzosin hydrochloride is a selective α1-adrenoceptor antagonist widely used in the study of benign prostatic hyperplasia (BPH) and other conditions involving the lower urinary tract.[1][2] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. These guidelines cover the physicochemical properties, solubility in various solvents, and step-by-step procedures for preparing stock solutions for both in vitro and in vivo studies.
Physicochemical Properties of this compound
This compound is a white to off-white crystalline powder.[3][4] Understanding its fundamental properties is essential for proper handling and solution preparation.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₈ClN₅O₄ | [1][5] |
| Molecular Weight | 425.91 g/mol | [1] |
| Melting Point | Approximately 240 °C | [3][4] |
| Appearance | White to off-white crystalline solid | [3][4][6] |
Solubility of this compound
The choice of solvent is critical and depends on the experimental design. This compound exhibits varying solubility in different solvents. For cell-based assays, it is crucial to ensure that the final concentration of the organic solvent is not toxic to the cells.
| Solvent | Solubility | Notes | Reference |
| Water | 50 mg/mL (117.40 mM) | Requires sonication to dissolve.[1] Freely soluble.[3][4] | [1][3][4] |
| DMSO | 25 mg/mL (58.70 mM) | Requires sonication and warming to 60°C.[1] Some sources report up to 85 mg/mL.[7] | [1][7] |
| Ethanol | ~1 mg/mL | Sparingly soluble. | [3][4][6] |
| PBS (pH 7.2) | ~1 mg/mL | Aqueous solutions are not recommended for storage for more than one day. | [6] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for in vitro studies.
Materials:
-
This compound (MW: 425.91 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Sonicator
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound. For 1 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 425.91 g/mol = 0.0042591 g = 4.26 mg
-
-
Weighing: Accurately weigh 4.26 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution:
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid does not fully dissolve, place the tube in a 60°C water bath or heat block for 5-10 minutes.[1]
-
Sonicate the solution for 10-15 minutes until the solid is completely dissolved, resulting in a clear solution.[1]
-
-
Sterilization (Optional): If required for your application, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
Preparation of an Aqueous this compound Stock Solution
For experiments where organic solvents are not desirable, an aqueous stock solution can be prepared.
Materials:
-
This compound (MW: 425.91 g/mol )
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Sonicator
-
Vortex mixer
Procedure:
-
Calculation: Determine the desired concentration and volume. For example, to prepare 10 mL of a 10 mg/mL aqueous solution:
-
Mass (mg) = Concentration (mg/mL) x Volume (mL)
-
Mass = 10 mg/mL x 10 mL = 100 mg
-
-
Weighing: Weigh 100 mg of this compound powder and transfer it to a sterile conical tube.
-
Dissolution:
-
Add 10 mL of sterile, purified water.
-
Vortex the solution thoroughly.
-
Sonicate the solution until the powder is completely dissolved.[1] This may take some time.
-
-
Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter.
-
Storage: It is recommended to prepare aqueous solutions fresh before use. Storage for more than one day is not advised.[6] If short-term storage is necessary, store at 4°C and protect from light.
Visualization of Experimental Workflow and Signaling Pathway
Workflow for Preparing this compound Stock Solution
The following diagram illustrates the general workflow for preparing a stock solution of this compound.
Caption: Workflow for preparing this compound stock solution.
Simplified Signaling Pathway of Alfuzosin
Alfuzosin acts as a selective antagonist of α1-adrenergic receptors. This action leads to the relaxation of smooth muscle in the bladder neck and prostate.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Alfuzosin Monograph for Professionals - Drugs.com [drugs.com]
- 3. Alfuzosin | C19H27N5O4 | CID 2092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US20080160081A1 - Alfuzosin formulations, methods of making, and methods of use - Google Patents [patents.google.com]
- 5. This compound | C19H28ClN5O4 | CID 71764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Alfuzosin Hydrochloride Administration in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Alfuzosin Hydrochloride in common preclinical animal models. The information compiled herein is intended to guide researchers in designing and executing in vivo studies to evaluate the pharmacokinetics, efficacy, and safety of this compound.
Overview of this compound
This compound is a selective alpha-1 adrenergic receptor antagonist.[1] It is primarily used for the treatment of benign prostatic hyperplasia (BPH).[1] Its mechanism of action involves the blockade of alpha-1 receptors in the prostate, bladder neck, and urethra, leading to relaxation of smooth muscle and improved urinary flow.[1]
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for this compound administration in various preclinical animal models.
Table 1: Recommended Dosage Ranges
| Animal Model | Route of Administration | Dosage Range | Study Focus |
| Rat | Oral (gavage) | 5 - 250 mg/kg/day | Toxicity, Efficacy |
| Rat | Intravenous | - | Pharmacodynamics |
| Dog | Oral | 0.25 - 0.5 mg/kg (twice daily) | Efficacy |
| Rabbit | Oral | 10 mg (total dose) | Pharmacokinetics |
| Cat | Intravenous | 0.001 - 1 mg/kg | Pharmacodynamics |
| Cat | Intraduodenal | 0.03 - 0.1 mg/kg | Pharmacodynamics |
Table 2: Pharmacokinetic Parameters of Alfuzosin
| Animal Model | Route | Dose | Cmax | Tmax | AUC | t1/2 (elimination) |
| Rat | Oral | 10 mg/kg | ~88 ng/mL (plasma at 1 hr) | ~1 hr | Not Reported | Not Reported |
| Rabbit | Oral | 10 mg | Not Reported | Not Reported | Not Reported | Not Reported |
| Dog | Oral | 0.25 mg/kg (twice daily) | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Comprehensive preclinical pharmacokinetic data for Alfuzosin in rats and dogs is limited in publicly available literature. The data for rats is estimated from a study measuring plasma concentration at a single time point. Further pharmacokinetic studies are recommended for detailed characterization.
Experimental Protocols
General Guidelines for Animal Handling and Care
All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum, unless otherwise specified by the experimental protocol. A period of acclimatization of at least one week is recommended before the commencement of any experimental procedures.
Protocol for Oral Administration (Gavage) in Rats
This protocol is designed for the precise oral administration of this compound to rats.
Materials:
-
This compound
-
Vehicle (e.g., distilled water, 0.5% carboxymethyl cellulose (B213188) in water)
-
Warming bath
-
Vortex mixer or sonicator
-
Animal balance
-
Gavage needles (16-18 gauge, straight or curved with a ball tip)
-
Syringes (1-5 mL)
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Suspend or dissolve the compound in the chosen vehicle. This compound is freely soluble in water. Gentle warming and vortexing or sonication may be required to achieve a homogenous suspension or solution.
-
Prepare a fresh dosing solution on each day of the experiment. The stability of this compound in aqueous solution at room temperature is generally good for up to 24 hours.
-
-
Animal Preparation:
-
Fast the rats for 3-4 hours before dosing to ensure gastric emptying, but allow free access to water.
-
Weigh each rat immediately before dosing to calculate the exact volume to be administered.
-
-
Administration:
-
Restrain the rat firmly but gently.
-
Measure the appropriate length of the gavage needle (from the corner of the mouth to the last rib).
-
Gently insert the gavage needle into the esophagus and advance it into the stomach. Do not force the needle.
-
Administer the calculated volume of the dosing solution slowly.
-
Carefully withdraw the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress.
-
Protocol for Intravenous Administration in Dogs
This protocol outlines the procedure for intravenous administration of this compound to dogs. This procedure should be performed by trained personnel.
Materials:
-
This compound
-
Sterile vehicle (e.g., sterile saline)
-
Sterile syringes and needles (22-25 gauge)
-
Catheter (optional, for repeated dosing)
-
Animal clippers
-
Antiseptic solution
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a sterile solution of this compound in the chosen vehicle under aseptic conditions. The concentration should be calculated to allow for a small injection volume.
-
-
Animal Preparation:
-
Accustom the dog to the restraint procedure.
-
Shave the hair over a suitable vein (e.g., cephalic or saphenous vein).
-
Cleanse the skin with an antiseptic solution.
-
-
Administration:
-
For a bolus injection, insert the needle into the vein and administer the solution slowly over 1-2 minutes.
-
For infusion, a catheter may be placed and secured. The infusion rate should be controlled using a syringe pump.
-
Observe the animal closely during and after administration for any adverse reactions.
-
Protocol for Urodynamic Assessment in a Rat Model of Benign Prostatic Hyperplasia
This protocol describes the evaluation of this compound's effect on urodynamic parameters in a testosterone-induced BPH rat model.
Experimental Workflow:
Urodynamic Study Workflow
Procedure:
-
Induction of BPH:
-
Surgically castrate adult male rats.
-
After a recovery period, administer testosterone (B1683101) (e.g., 10 mg/kg, subcutaneously) daily for several weeks to induce prostatic growth.
-
-
Alfuzosin Administration:
-
Administer this compound or vehicle to the BPH rats according to the desired protocol (e.g., oral gavage daily for 1-2 weeks).
-
-
Urodynamic Measurement:
-
Anesthetize the rat.
-
Perform a cystometrogram by inserting a catheter into the bladder via the urethra.
-
Infuse saline into the bladder at a constant rate and record the intravesical pressure.
-
Measure the following parameters:
-
Micturition pressure (the peak pressure during voiding)
-
Bladder capacity
-
Micturition volume
-
Residual volume
-
Frequency of urination
-
-
Signaling Pathway
This compound exerts its therapeutic effect by blocking the alpha-1 adrenergic signaling pathway in the smooth muscle of the lower urinary tract.
Alfuzosin's Mechanism of Action
References
Spectrophotometric Determination of Alfuzosin Hydrochloride in Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of Alfuzosin Hydrochloride (HCl) in pharmaceutical formulations using spectrophotometric methods. These methods are essential for quality control, stability testing, and formulation development.
Introduction
This compound is an α1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.[1] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of its pharmaceutical dosage forms. Spectrophotometry offers a simple, rapid, and cost-effective approach for the quantification of Alfuzosin HCl. This note details two primary spectrophotometric methods: direct UV-Vis spectrophotometry and a colorimetric method based on ion-pair complex formation.
Principle of Methods
UV-Vis Spectrophotometry: This method relies on the inherent chromophoric properties of Alfuzosin HCl, which exhibits maximum absorbance at a specific wavelength in the ultraviolet (UV) region. The absorbance is directly proportional to the concentration of the drug in the solution, following the Beer-Lambert law.
Ion-Pair Extractive Spectrophotometry: This technique involves the reaction of Alfuzosin HCl (a cationic drug) with an anionic dye, such as a sulphonephthalein dye (e.g., Bromocresol purple, Bromophenol blue, Bromothymol blue), to form a colored ion-pair complex.[2][3][4] This complex is then extracted into an organic solvent, and the absorbance of the resulting colored solution is measured in the visible region.[2][3][4] This method enhances sensitivity and can be used to overcome interference from excipients that may absorb in the UV region.
Experimental Protocols
Method A: Direct UV-Vis Spectrophotometry
This protocol is based on the direct measurement of UV absorbance of Alfuzosin HCl in a suitable solvent.
3.1.1. Materials and Reagents
-
This compound Reference Standard: Pharmaceutical grade
-
Solvents: 0.1M Sodium Hydroxide (NaOH)[1], Methanol[5], or pH 7.4 Phosphate (B84403) Buffer[6]
-
Formulation Samples: Alfuzosin HCl tablets
-
Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.[1]
3.1.2. Preparation of Solutions
-
Standard Stock Solution (e.g., in 0.1M NaOH): Accurately weigh 25 mg of Alfuzosin HCl reference standard and transfer it to a 100 ml volumetric flask. Dissolve in and dilute to the mark with 0.1M NaOH to obtain a concentration of 250 µg/ml.[1]
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 10-30 µg/ml using the same solvent.[1]
-
Sample Solution (from tablets):
-
Transfer a quantity of the powder equivalent to 25 mg of Alfuzosin HCl into a 250 ml volumetric flask.[1]
-
Add approximately 50 ml of 0.1 M NaOH and sonicate for five minutes. Repeat the sonication with additional solvent four more times (4x50 ml) to ensure complete extraction.[1]
-
Make up the volume to 250 ml with 0.1 M NaOH.[1]
-
Filter the solution through Whatman filter paper No. 41.[1][7]
-
Further dilute the filtrate with the solvent to obtain a final concentration within the Beer's law range.
3.1.3. Spectrophotometric Measurement
-
Scan the working standard solutions from 200-400 nm to determine the wavelength of maximum absorbance (λmax).[1] The λmax is typically found around 350 nm in 0.1M NaOH[1], methanol[5], and pH 7.4 phosphate buffer[6].
-
Measure the absorbance of the standard and sample solutions at the determined λmax against a solvent blank.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of Alfuzosin HCl in the sample solution from the calibration curve.
Method B: Ion-Pair Extractive Spectrophotometry
This protocol describes the quantification of Alfuzosin HCl using sulphonephthalein dyes.
3.2.1. Materials and Reagents
-
This compound Reference Standard
-
Sulphonephthalein Dyes: Bromocresol purple (BCP), Bromophenol blue (BPB), Bromothymol blue (BTB)[2][3][4]
-
Buffer Solutions: KCl-HCl buffer (pH 2.2 for BCP, 2.4 for BPB, 2.6 for BTB)[2][3][4]
-
Formulation Samples: Alfuzosin HCl tablets
-
Instrumentation: UV-Visible spectrophotometer
3.2.2. Preparation of Solutions
-
Standard Stock Solution: Prepare a stock solution of Alfuzosin HCl in methanol (B129727) and then dilute with double distilled water.[3]
-
Dye Solutions: Prepare solutions of BCP, BPB, and BTB in a suitable solvent.
-
Sample Solution (from tablets):
-
Weigh and powder twenty tablets.
-
Dissolve a portion of the powder equivalent to 25 mg of Alfuzosin HCl in 25 ml of methanol and mix for 5 minutes.[3]
-
Filter the solution and evaporate the methanol to near dryness.[3]
-
Reconstitute the residue in a 25 ml volumetric flask with double distilled water.[3]
-
3.2.3. Experimental Procedure
-
In a separating funnel, take an aliquot of the Alfuzosin HCl solution.
-
Add the appropriate buffer solution and the specific dye solution.[2][3][4]
-
Extract the formed ion-pair complex with chloroform.[2][3][4]
-
Separate the organic layer and measure its absorbance at the λmax of the complex (407 nm for BCP, 413 nm for BPB, and 412 nm for BTB) against a reagent blank.[2][3][4]
-
Prepare a calibration curve using standard solutions and determine the concentration in the sample.
Data Presentation
The quantitative data from various spectrophotometric methods for the determination of Alfuzosin HCl are summarized in the tables below for easy comparison.
Table 1: UV-Vis Spectrophotometric Methods
| Parameter | Method 1 (0.1M NaOH)[1] | Method 2 (Methanol)[5] | Method 3 (pH 7.4 Phosphate Buffer)[6] |
| λmax | 350 nm | 350 nm | 350 nm |
| Linearity Range | 10-30 µg/ml | 10-30 µg/ml | Not Specified |
| Correlation Coefficient (r²) | 0.9999 | 0.994 | 0.9995 |
| Accuracy (% Recovery) | Not Specified | 97.21-99.86% | Not Specified |
| Precision (%RSD) | < 2% | < 2% | Intraday: 0.573%, Interday: 0.097% |
| LOD | Not Specified | Not Specified | Not Specified |
| LOQ | Not Specified | Not Specified | Not Specified |
Table 2: Ion-Pair Extractive Spectrophotometric Methods [2][3][4]
| Parameter | Method with BCP | Method with BPB | Method with BTB |
| λmax | 407 nm | 413 nm | 412 nm |
| Linearity Range | 1.20-38.3 µg/ml | 0.85-46.0 µg/ml | 0.63-34.0 µg/ml |
| Detection Limit (LOD) | 0.28 µg/ml | 0.24 µg/ml | 0.18 µg/ml |
| Accuracy (% Recovery) | 98.80-101.33% | 98.80-101.33% | 98.80-101.33% |
| Molar Absorptivity (L mol⁻¹ cm⁻¹) | Not Specified | Not Specified | Not Specified |
| Sandell's Sensitivity (µg cm⁻²) | Not Specified | Not Specified | Not Specified |
Visualizations
The following diagrams illustrate the experimental workflows for the described spectrophotometric methods.
Caption: Workflow for UV-Vis Spectrophotometric Determination.
Caption: Workflow for Ion-Pair Extractive Spectrophotometry.
Conclusion
The described spectrophotometric methods are simple, accurate, precise, and suitable for the routine quality control analysis of this compound in pharmaceutical formulations. The direct UV-Vis method is faster, while the ion-pair extractive method offers higher sensitivity and selectivity, which can be advantageous for complex sample matrices. The choice of method will depend on the specific requirements of the analysis, including the concentration of the drug, the nature of the excipients, and the available instrumentation. Both methods, when properly validated, can provide reliable results for the determination of Alfuzosin HCl.
References
- 1. UV-Spectrophotometric Determination of this compound in Bulk and Tablets – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Spectrophotometric Determination of Alfuzosin HCl in Pharmaceutical Formulations with some Sulphonephthalein Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectrophotometric Determination of Alfuzosin HCl in Pharmaceutical Formulations with some Sulphonephthalein Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectrophotometric Determination of Alfuzosin HCl in Pharmaceutical Formulations with some Sulphonephthalein Dyes. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Development and Validation of UV Spectrophotometric Method for Estimation of this compound in Bulk and its Tablets | International Journal of Pharmacy and Industrial Research [ijpir.com]
- 6. Analytical Method Development And Validation Of Alfuzosin HCL By UV- Spectrophotometer | International journal of intellectual advancements and research in engineering computations [ijiarec.com]
- 7. ijnrd.org [ijnrd.org]
Application Notes and Protocols: In Vitro Drug Release Testing for Alfuzosin Hydrochloride Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alfuzosin Hydrochloride is a selective alpha-1 adrenergic antagonist used for the treatment of benign prostatic hyperplasia (BPH).[1] It is a freely water-soluble drug, and its oral absorption can be significantly influenced by food.[1][2] To ensure product quality and predict in vivo performance, robust in vitro drug release testing is crucial. This document provides detailed application notes and protocols for conducting in vitro dissolution studies on this compound formulations, particularly extended-release (ER) tablets.
The aim of developing extended-release formulations is to sustain the drug's therapeutic effect over a prolonged period, thereby improving patient compliance by reducing dosing frequency.[3][4] In vitro dissolution testing is a critical tool to evaluate the release characteristics of these formulations and to ensure batch-to-batch consistency.
Data Presentation: Comparative Dissolution Profiles
The following tables summarize quantitative data from various studies on the in vitro release of this compound from different extended-release formulations. This allows for a clear comparison of the impact of formulation variables and dissolution conditions on drug release.
Table 1: In Vitro Dissolution Conditions for this compound Extended-Release Tablets
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Apparatus | USP Apparatus II (Paddle) | USP Apparatus II (Paddle) | USP Apparatus II (Paddle) | USP Apparatus II (Paddle) |
| Dissolution Medium | 0.01N Hydrochloric Acid | 0.1N HCl (2 hrs) followed by pH 6.8 phosphate (B84403) buffer (up to 22 hrs) | 0.01N Hydrochloric Acid | pH 6.8 Phosphate Buffer |
| Volume | 900 mL[2][5] | 500 mL | 900 mL | 900 mL[6] |
| Rotation Speed | 100 rpm[2][5] | 100 rpm | 100 rpm[7] | 50 rpm[6] |
| Temperature | 37 ± 0.5°C[2][5] | 37 ± 0.5°C | 37 ± 0.5°C[7] | 37 ± 0.5°C[6] |
| Analytical Method | HPLC at 245 nm[2] | UV Spectrophotometry at 245 nm[8] | UV Spectrophotometry at 245 nm[7] | UV Spectrophotometry at 248.5 nm[6] |
Table 2: Comparative In Vitro Drug Release of this compound Extended-Release Formulations
| Time (hours) | Formulation A (% Released) | Formulation B (% Released) | Formulation C (% Released) |
| 1 | 15.41 - 40.79[7] | ~25[1] | 23.27 |
| 2 | - | - | - |
| 6 | - | - | - |
| 7 | 42.41 - 84.23[7] | - | - |
| 12 | - | 81.59 - 92.62[1] | - |
| 20 | 93.66 - 100[7] | >85[7] | 93.58 |
Experimental Protocols
This section provides detailed methodologies for conducting in vitro drug release testing for this compound formulations.
Protocol 1: Standard In Vitro Dissolution Testing (USP Apparatus II)
Objective: To determine the in vitro drug release profile of this compound extended-release tablets in a standard aqueous medium.
Materials and Equipment:
-
USP Dissolution Apparatus II (Paddle type)
-
Water bath with temperature control
-
Volumetric flasks
-
Pipettes
-
Syringes and filters (e.g., 0.45 µm)
-
UV-Visible Spectrophotometer or HPLC system
-
This compound reference standard
-
0.01N Hydrochloric Acid
-
Distilled or deionized water
Procedure:
-
Preparation of Dissolution Medium: Prepare a sufficient volume of 0.01N Hydrochloric Acid. De-aerate the medium before use.
-
Apparatus Setup:
-
Sample Introduction:
-
Carefully drop one this compound tablet into each dissolution vessel.
-
Start the dissolution apparatus immediately.
-
-
Sampling:
-
Sample Analysis (UV Spectrophotometry):
-
Dilute the filtered samples with the dissolution medium to a suitable concentration.
-
Measure the absorbance of the sample solutions at 244 nm using a UV-Visible Spectrophotometer, with the dissolution medium as a blank.[5]
-
Calculate the concentration of this compound released using a standard calibration curve.
-
-
Sample Analysis (HPLC):
-
Prepare the mobile phase (e.g., a mixture of buffer, acetonitrile, and THF).[2]
-
Set up the HPLC system with a suitable column (e.g., C18, 150 x 4.6 mm, 5 µm).[2]
-
Set the flow rate (e.g., 0.8 mL/min) and the detector wavelength to 245 nm.[2]
-
Inject the filtered samples and a standard solution of this compound.
-
Calculate the concentration of this compound released based on the peak areas.
-
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed in previous samples.
Protocol 2: Biorelevant Dissolution Testing
Objective: To evaluate the in vitro drug release of this compound formulations under conditions that simulate the gastrointestinal tract in the fasted and fed states. This compound is a weakly basic drug, and its dissolution can be influenced by the pH and composition of the gastrointestinal fluids.[9]
Materials and Equipment:
-
Same as Protocol 1
-
Fasted State Simulated Intestinal Fluid (FaSSIF) powder or individual components (Sodium taurocholate, Lecithin, Maleic acid, Sodium hydroxide, Sodium chloride)
-
Fed State Simulated Intestinal Fluid (FeSSIF) powder or individual components (Sodium taurocholate, Lecithin, Acetic acid, Sodium hydroxide, Sodium chloride)
Procedure:
-
Preparation of Biorelevant Media:
-
FaSSIF (pH 6.5): Prepare according to the established composition to simulate the fasted state small intestine.
-
FeSSIF (pH 5.0): Prepare according to the established composition to simulate the fed state small intestine.
-
Ensure the media are prepared fresh on the day of the experiment.[10]
-
-
Apparatus Setup and Dissolution Test: Follow the same procedure as in Protocol 1, using either FaSSIF or FeSSIF as the dissolution medium. The choice of medium will depend on the study's objective (i.e., to investigate food effects).
-
Sampling and Analysis: Follow the same sampling and analysis procedures as described in Protocol 1.
Mandatory Visualization
Caption: Workflow for in vitro drug release testing.
Caption: Data analysis and interpretation logic.
References
- 1. Formulation and in vitro Evaluation of Alfuzosin Extended Release Tablets Using Directly Compressible Eudragit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. ijnrd.org [ijnrd.org]
- 4. ijrpr.com [ijrpr.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. japsonline.com [japsonline.com]
- 7. ijariit.com [ijariit.com]
- 8. jocpr.com [jocpr.com]
- 9. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
Application Notes and Protocols for High-Performance Thin-Layer Chromatography (HPTLC) Analysis of Alfuzosin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alfuzosin (B1207546) hydrochloride is an α1-adrenergic blocker used in the treatment of benign prostatic hyperplasia. High-performance thin-layer chromatography (HPTLC) offers a simple, rapid, and cost-effective method for the quantitative analysis of Alfuzosin in bulk drug and pharmaceutical formulations. This document provides detailed application notes and protocols for the HPTLC analysis of Alfuzosin, including validated methods and experimental parameters.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated HPTLC methods for the analysis of Alfuzosin.
Table 1: Chromatographic Conditions and Performance Data for Alfuzosin Analysis by HPTLC
| Parameter | Method 1[1][2][3] | Method 2[4] | Method 3[5] | Method 4[6][7][8] |
| Stationary Phase | ALUGRAM Nano-SIL silica (B1680970) gel 60 F254 plates | TLC-silica plates | Aluminium plates precoated with silica gel 60 F254 | HPTLC aluminum plates precoated with silica gel 60 F254 |
| Mobile Phase | Methanol:Ammonia (100:1.2 v/v) | Methylene chloride:n-Hexane:Methanol (8.8:0.3:0.9 v/v/v) | Toluene:Methanol:Triethylamine (7:3:0.2 v/v/v) | Ecofriendly mobile phase (not specified) |
| Detection Wavelength | 245 nm | 254 nm | 244 nm | 215 nm |
| Rf Value | Not Reported | 0.26 | 0.59 | 0.77 |
| Linearity Range | 0.5 - 7 µ g/spot | 30 - 350 ng/spot | 1000 - 1800 ng/band | 0.2 - 8.0 µ g/band |
| Correlation Coefficient (r) | Not Reported | > 0.9990 | > 0.99 | Not Reported |
| Mean % Recovery | 100.13 ± 1.67 | 98.27 - 101.97 | 97.07 | Not Reported |
| LOD | Not Reported | Not Reported | Not Reported | Not Reported |
| LOQ | Not Reported | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Method 1: Stability-Indicating HPTLC Method for Alfuzosin Hydrochloride
This method is suitable for the determination of this compound in the presence of its degradation products.[1][2][3]
1. Materials and Reagents
-
Reference Standard: this compound
-
Solvents: Methanol (AR grade), Ammonia solution (AR grade)
-
Stationary Phase: ALUGRAM Nano-SIL silica gel 60 F254 HPTLC plates
2. Standard Solution Preparation
-
Prepare a stock solution of this compound in methanol.
-
From the stock solution, prepare working standards of desired concentrations by further dilution with methanol.
3. Chromatographic Conditions
-
Stationary Phase: ALUGRAM Nano-SIL silica gel 60 F254 plates.
-
Mobile Phase: Methanol:Ammonia (100:1.2 v/v).
-
Application: Apply the standard and sample solutions as bands onto the HPTLC plate.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for a sufficient distance.
-
Drying: Dry the plate after development.
-
Detection: Scan the dried plate densitometrically at 245 nm.
4. Validation Parameters
-
Linearity: The method was found to be linear in the range of 0.5-7 µ g/spot .
-
Recovery: The mean percentage recovery was determined to be 100.13 ± 1.67%.
Method 2: HPTLC Method for Simultaneous Determination of Alfuzosin and Other α1-Adrenergic Blockers
This method allows for the simultaneous analysis of Alfuzosin along with other drugs like Terazosin, Prazosin, and Doxazosin.[4]
1. Materials and Reagents
-
Reference Standards: this compound, Terazosin Hydrochloride, Prazosin Hydrochloride, Doxazosin Mesylate
-
Solvents: Methylene chloride (AR grade), n-Hexane (AR grade), Methanol (AR grade)
-
Stationary Phase: TLC-silica plates
2. Standard Solution Preparation
-
Prepare individual stock solutions of each drug in methanol.
-
Prepare mixed standard solutions containing all the drugs at desired concentrations.
3. Chromatographic Conditions
-
Stationary Phase: TLC-silica plates.
-
Mobile Phase: Methylene chloride:n-Hexane:Methanol (8.8:0.3:0.9 v/v/v).
-
Application: Apply the standard and sample solutions as spots onto the TLC plate.
-
Development: Develop the plate in a suitable chamber saturated with the mobile phase.
-
Drying: Air dry the plate after development.
-
Detection: Perform densitometric analysis at 254 nm.
4. Performance
-
The Rf value for Alfuzosin was found to be 0.26.[4]
-
The method demonstrated good linearity in the range of 30–350 ng/spot for Alfuzosin, with a correlation coefficient greater than 0.9990.[4]
-
The percentage recovery for the drugs was between 98.27% and 101.97%.[4]
Method 3: HPTLC Method for Determination of Alfuzosin in Human Plasma
This method is suitable for the quantitative analysis of Alfuzosin in biological matrices like human plasma.[5]
1. Materials and Reagents
-
Reference Standard: this compound, Internal Standard (e.g., Atenolol)
-
Solvents: Toluene (AR grade), Methanol (AR grade), Triethylamine (AR grade)
-
Stationary Phase: Aluminium plates precoated with silica gel 60 F254.
2. Sample Preparation (Protein Precipitation)
-
To a known volume of plasma, add the internal standard and a protein precipitating agent (e.g., methanol).
-
Vortex and centrifuge the mixture.
-
Collect the supernatant and evaporate it to dryness.
-
Reconstitute the residue in a suitable solvent for application on the HPTLC plate.
3. Chromatographic Conditions
-
Stationary Phase: Aluminium plates precoated with silica gel 60 F254.
-
Mobile Phase: Toluene:Methanol:Triethylamine (7:3:0.2 v/v/v).
-
Application: Apply the prepared plasma samples and calibration standards as bands onto the HPTLC plate.
-
Development: Develop the plate in a chamber saturated with the mobile phase.
-
Drying: Dry the developed plate.
-
Detection: Scan the plate densitometrically at 244 nm.
4. Performance
-
The Rf value for Alfuzosin was 0.59.[5]
-
The method was linear over a concentration range of 1000 to 1800 ng/band.[5]
-
The mean recovery of Alfuzosin from plasma was 97.07%.[5]
Visualizations
The following diagrams illustrate the experimental workflow for the HPTLC analysis of Alfuzosin.
Caption: General workflow for HPTLC analysis of Alfuzosin.
Caption: Workflow for Alfuzosin extraction from plasma.
References
- 1. Validated HPLC and HPTLC stability-indicating methods for determination of this compound in bulk powder and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. A novel smartphone HPTLC assaying platform versus traditional densitometric method for simultaneous quantification of alfuzosin and solifenacin in their dosage forms as well as monitoring content uniformity and drug residues on the manufacturing equipment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel smartphone HPTLC assaying platform versus traditional densitometric method for simultaneous quantification of alfuzosin and solifenacin in the ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01211E [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Alfuzosin Hydrochloride Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alfuzosin (B1207546) hydrochloride. The focus is on overcoming solubility challenges encountered during in vitro assays to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of alfuzosin hydrochloride?
This compound is a white to off-white crystalline powder.[1][2] It is the hydrochloride salt of alfuzosin, a quinazoline-based compound.[3][4] Key properties are summarized in the table below.
Q2: What is the solubility of this compound in common laboratory solvents?
This compound is generally considered freely soluble in water and sparingly soluble in alcohol.[1][2] However, for in vitro assays requiring specific concentrations, understanding its solubility limits is crucial. The solubility in various solvents is detailed in the data section.
Q3: Why am I observing precipitation of this compound in my aqueous buffer?
Precipitation can occur for several reasons:
-
Exceeding Solubility Limit: You may be trying to achieve a concentration higher than the aqueous solubility of this compound, which is approximately 1 mg/mL in PBS (pH 7.2).[5]
-
pH Effects: While this compound is a salt of a weak base and is generally soluble in acidic conditions, its solubility can decrease in neutral or alkaline buffers.
-
Solvent Carryover: If you are diluting a stock solution prepared in an organic solvent (like DMSO or ethanol) into an aqueous buffer, the change in solvent composition can cause the drug to precipitate if the final concentration of the organic solvent is not low enough to maintain solubility.
-
Temperature Effects: Solubility can be temperature-dependent. A decrease in temperature during the experiment could lead to precipitation.
-
Storage of Aqueous Solutions: Aqueous solutions of this compound are not recommended for storage for more than one day, as this can lead to instability and precipitation.[5]
Q4: What is the recommended method for preparing a stock solution of this compound?
The recommended method depends on the requirements of your specific in vitro assay.
-
For assays tolerant of organic solvents: Prepare a stock solution in DMSO or ethanol. The solubility is approximately 1 mg/mL in these solvents.[5] Ensure the final concentration of the organic solvent in your assay is insignificant to avoid physiological effects.[5]
-
For organic solvent-free assays: Prepare a fresh aqueous solution by directly dissolving the crystalline solid in an aqueous buffer, such as PBS (pH 7.2).[5] The solubility in PBS (pH 7.2) is approximately 1 mg/mL.[5] The use of sonication or warming (up to 60°C for DMSO) can aid in dissolution.[6]
Q5: How can I increase the aqueous solubility of this compound for my in vitro experiments?
Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs, and these can be adapted for this compound if higher concentrations are needed:
-
Co-solvents: A mixture of solvents can be used. For in vivo studies, a common system is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which yields a solubility of at least 2.08 mg/mL.[6] This approach can be adapted for in vitro use, ensuring the final concentration of each component is compatible with the assay.
-
Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, increasing their apparent solubility. A formulation of 10% DMSO in 90% (20% SBE-β-CD in saline) has been shown to achieve a solubility of at least 2.08 mg/mL.[6]
-
pH Adjustment: Since this compound is a weak base, its solubility is generally higher in acidic conditions. Using a buffer with a lower pH (if compatible with your assay) can improve solubility.
-
Lipid-Based Formulations: For certain applications, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be used to enhance solubility.[7] A formulation of 10% DMSO in 90% corn oil has been reported to achieve a solubility of at least 2.08 mg/mL.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock into aqueous buffer. | The final concentration of DMSO is too low to maintain the solubility of this compound at the desired concentration. | - Decrease the final concentration of this compound.- Increase the final percentage of DMSO in the assay medium (ensure it is within the tolerance limits of your cells/assay).- Use a different solubilization strategy, such as cyclodextrins. |
| Inconsistent results between experiments. | - Instability of the stock or working solution.- Incomplete dissolution of the compound. | - Always prepare fresh aqueous solutions of this compound.[5] Do not store for more than one day.- Ensure complete dissolution by using sonication or gentle warming when preparing the stock solution.[6] Visually inspect for any undissolved particles.- For organic stock solutions, purge with an inert gas to prevent degradation.[5] |
| Low or no biological activity observed. | The actual concentration of the dissolved drug is lower than the nominal concentration due to poor solubility and precipitation. | - Confirm the solubility of this compound under your specific experimental conditions (buffer, pH, temperature).- Filter your final working solution through a 0.22 µm filter before use to remove any undissolved drug particles.[8] However, be aware this will lower the effective concentration if significant precipitation has occurred.- Consider using a solubility-enhancing formulation. |
| Cell toxicity or other artifacts observed in the assay. | The concentration of the organic solvent (e.g., DMSO) or other excipients is too high. | - Determine the maximum tolerable concentration of the solvent/excipient in your specific assay system.- Prepare a more concentrated stock solution to minimize the volume of solvent added to the assay medium.- Include a vehicle control in your experiments to account for any effects of the solvent or excipients. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Concentration (mM) | Notes | Reference(s) |
| Water | Freely soluble | - | Melts at approx. 240°C. | [1][2] |
| H₂O | 50 mg/mL | 117.40 mM | Requires sonication. | [6] |
| Ethanol | Sparingly soluble | - | - | [1][2] |
| Ethanol | ~1 mg/mL | ~2.35 mM | - | [5] |
| DMSO | ~1 mg/mL | ~2.35 mM | - | [5] |
| DMSO | 25 mg/mL | 58.70 mM | Requires sonication, warming, and heating to 60°C. | [6] |
| PBS (pH 7.2) | ~1 mg/mL | ~2.35 mM | Recommended not to store aqueous solutions for more than one day. | [5] |
Table 2: Formulations for Enhanced Solubility of this compound
| Formulation Composition | Achieved Solubility | Concentration (mM) | Reference(s) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.08 mg/mL | ≥ 4.88 mM | [6] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL | ≥ 4.88 mM | [6] |
| 10% DMSO, 90% corn oil | ≥ 2.08 mg/mL | ≥ 4.88 mM | [6] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in DMSO
-
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
-
-
Procedure:
-
Weigh out the desired amount of this compound (e.g., 1 mg) and place it in a sterile vial.
-
Add the appropriate volume of DMSO to achieve a final concentration of 1 mg/mL (e.g., 1 mL for 1 mg of the compound).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 60°C) or sonication can be used to facilitate dissolution if needed.[6]
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation.[5]
-
Store the stock solution at -20°C for up to 1 month or -80°C for up to 6 months.[8]
-
Protocol 2: Preparation of a 1 mg/mL this compound Working Solution in PBS (pH 7.2)
-
Materials:
-
This compound (crystalline solid)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Sonicator bath
-
Pipettes
-
0.22 µm sterile filter
-
-
Procedure:
-
Weigh out the desired amount of this compound (e.g., 1 mg) and place it in a sterile tube.
-
Add the appropriate volume of PBS (pH 7.2) to achieve a final concentration of 1 mg/mL (e.g., 1 mL for 1 mg of the compound).
-
Vortex the solution vigorously.
-
Place the tube in a sonicator bath and sonicate until the compound is fully dissolved.
-
Visually inspect the solution for clarity.
-
If required for the assay, sterilize the solution by passing it through a 0.22 µm filter.
-
Important: Prepare this solution fresh on the day of the experiment. Do not store aqueous solutions for more than one day.[5]
-
Visualizations
Caption: Workflow for preparing alfuzosin HCl solutions.
Caption: Troubleshooting logic for precipitation issues.
References
- 1. Alfuzosin | C19H27N5O4 | CID 2092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20080160081A1 - Alfuzosin formulations, methods of making, and methods of use - Google Patents [patents.google.com]
- 3. Alfuzosin (hydrochloride) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. This compound | C19H28ClN5O4 | CID 71764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Bioavailability Challenges of Alfuzosin Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alfuzosin (B1207546) Hydrochloride. The focus is on addressing challenges related to achieving optimal and sustained bioavailability through various formulation strategies.
I. Frequently Asked Questions (FAQs)
Q1: Is the poor bioavailability of Alfuzosin Hydrochloride primarily due to its low solubility?
A1: Contrary to a common misconception, this compound is a highly water-soluble drug.[1][2] The primary challenges in achieving optimal bioavailability are its short biological half-life (3-5 hours) and absorption being mainly in the upper gastrointestinal tract.[1][3] This necessitates the development of extended-release formulations to maintain therapeutic plasma concentrations, improve patient compliance, and provide consistent drug delivery.[1][4]
Q2: What are the common formulation strategies to overcome the short half-life of this compound?
A2: Common strategies focus on prolonging the gastric residence time and controlling the drug release rate. These include:
-
Extended-Release Matrix Tablets: These formulations utilize hydrophilic or hydrophobic polymers to create a matrix that slowly releases the drug as the matrix swells or erodes.[1][5][6]
-
Gastro-retentive Drug Delivery Systems (GRDDS): These systems are designed to remain in the stomach for an extended period.[3][7][8]
Q3: What is the effect of food on the bioavailability of this compound extended-release formulations?
A3: Food has a significant impact on the bioavailability of extended-release this compound. The extent of absorption can be up to 50% lower under fasting conditions.[10][11] Therefore, it is recommended that extended-release tablets be taken with food to enhance bioavailability.[10][11]
II. Troubleshooting Guides
Issue 1: Drug release from my extended-release matrix tablet is too fast.
| Possible Cause | Troubleshooting Step |
| Insufficient polymer concentration. | Increase the concentration of the release-controlling polymer (e.g., HPMC, Eudragit). A higher polymer content generally leads to a slower and more controlled drug release.[1][12] |
| Low viscosity grade of the polymer. | Use a higher viscosity grade of the polymer (e.g., HPMC K100M instead of HPMC K4M). Higher viscosity grades form a stronger gel barrier, slowing down drug diffusion.[1] |
| Use of a hydrophilic filler. | Replace or partially substitute a water-soluble filler (e.g., lactose) with a water-insoluble filler (e.g., dicalcium phosphate) to reduce water penetration and drug dissolution rate. |
| Inadequate tablet hardness. | Increase the compression force to achieve a harder tablet. A more compact matrix can slow down the penetration of the dissolution medium. Ensure the hardness is within an acceptable range to avoid issues with friability and disintegration.[13] |
Issue 2: My floating tablets have a long floating lag time or do not float for the desired duration.
| Possible Cause | Troubleshooting Step |
| Insufficient gas-generating agent. | Increase the concentration of the gas-generating agent (e.g., sodium bicarbonate) and the acid source (e.g., citric acid). This will produce more carbon dioxide, leading to faster floating.[3] |
| High tablet density. | Incorporate low-density polymers or excipients. Ensure the overall density of the tablet is less than that of the gastric fluid (approximately 1.004 g/cm³). |
| Rapid erosion of the tablet matrix. | Use a higher concentration or a higher viscosity grade of a gel-forming polymer (e.g., HPMC) to maintain the integrity of the tablet for a longer duration, trapping the generated gas.[3] |
Issue 3: High variability in drug release between batches.
| Possible Cause | Troubleshooting Step |
| Poor powder flowability. | Ensure uniform mixing of the drug and excipients. If using direct compression, assess the flow properties of the powder blend (e.g., angle of repose, Carr's index). Granulation (wet or dry) can be employed to improve flowability and ensure content uniformity.[6] |
| Inconsistent compression force. | Monitor and control the compression force during tablet manufacturing to ensure consistent tablet hardness and porosity. |
| Segregation of powder blend. | Use excipients with similar particle sizes to the active pharmaceutical ingredient to minimize segregation. |
III. Quantitative Data Summary
Table 1: In-Vitro Performance of Different this compound Formulations
| Formulation Type | Key Polymers/Excipients | Floating Lag Time (seconds) | Total Floating Time (hours) | Swelling Index (%) | Key Findings | Reference |
| Floating-Mucoadhesive Tablets | HPMC K4M, HPMC K15M, Na CMC | 34 | >12 | - | Good mucoadhesive properties and sustained release up to 12 hours. | [3] |
| Gastro-retentive Floating Tablets | HPMC 100K CR, Carbopol, Sodium CMC | <60 | >12 | Higher for HPMC and PEO | Sustained release over 12 hours with non-Fickian diffusion. | [3] |
| Gastro-retentive Sponges | Chitosan | - | >5 (in-vivo) | Higher than HPMC sponges | Exhibited excellent floating properties and gastric residence of at least 5 hours in human volunteers. | [7] |
| Floating Tablets | HPMC K4M, Guar Gum | <180 | >12 | - | Optimized formulation showed 98.8% drug release at 12 hours. | [4] |
Table 2: Pharmacokinetic Parameters of 10 mg this compound Extended-Release Tablets
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·h/mL) | Half-life (h) | Study Condition | Reference |
| Test Formulation | 12.2 | 7.0 | - | - | Fed | [14] |
| Reference Formulation | 13.4 | 6.1 | - | - | Fed | [14] |
| Test/Reference Ratio (90% CI) for Cmax | 110.7% (98.0-124.9) | - | - | - | Fed | [15] |
| Test/Reference Ratio (90% CI) for AUC0-t | 112.0% (101.9-123.1) | - | - | - | Fed | [15] |
| Extended-Release Tablet | 13.6 (SD=5.6) | 8 | 194 (SD=75) | - | Fed | [5] |
IV. Experimental Protocols
Protocol 1: Preparation of Extended-Release Matrix Tablets by Direct Compression
-
Materials: this compound, Hydroxypropyl Methylcellulose (HPMC K15M), Microcrystalline Cellulose (MCC 101), Magnesium Stearate (B1226849).
-
Procedure:
-
Sieve Alfuzosin HCl, HPMC K15M, and MCC 101 through a #40 mesh sieve.
-
Mix the sieved powders in a blender for 10 minutes to ensure uniform distribution.
-
Sieve magnesium stearate through a #60 mesh sieve and add it to the powder blend.
-
Mix for an additional 2 minutes.
-
Compress the final blend into tablets using a rotary compression machine with 10 mm diameter punches at a compression force of 1.5 tons.[12]
-
Protocol 2: Preparation of Gastro-retentive Floating Tablets
-
Materials: this compound, HPMC K100M, Sodium Bicarbonate, Citric Acid, Lactose (B1674315) Monohydrate, Magnesium Stearate.
-
Procedure:
-
Accurately weigh all the ingredients.
-
Mix Alfuzosin HCl, HPMC K100M, sodium bicarbonate, citric acid, and lactose monohydrate for 8 minutes to create a homogenous blend.
-
Add magnesium stearate to the blend and mix for a further 2 minutes.
-
Compress the lubricated blend into tablets using a direct compression method.[3]
-
Protocol 3: In-Vitro Dissolution Testing
-
Apparatus: USP Type II (Paddle) apparatus.
-
Temperature: 37 ± 0.5°C.
-
Procedure:
-
Place one tablet in each dissolution vessel.
-
Withdraw 5 mL samples at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours).
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the drug content using a UV-Vis spectrophotometer at 244 nm.[12]
-
Protocol 4: Evaluation of Floating Properties
-
Apparatus: USP Type II dissolution apparatus.
-
Medium: 900 mL of 0.1N HCl.
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 100 rpm.
-
Procedure:
-
Place the tablet in the dissolution vessel.
-
Visually observe and record the Floating Lag Time : the time taken for the tablet to rise to the surface of the dissolution medium.
-
Record the Total Floating Time : the duration for which the tablet remains buoyant on the surface of the medium.[3]
-
V. Visualizations
Caption: Workflow for the preparation and evaluation of Alfuzosin HCl floating tablets.
Caption: Troubleshooting guide for rapid drug release from extended-release tablets.
References
- 1. jocpr.com [jocpr.com]
- 2. rroij.com [rroij.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. FORMULATION AND EVALUATION OF FLOATING TABLET OF ALFUZOSIN HCL [zenodo.org]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound-loaded low-density gastroretentive sponges: development, in vitro characterization and gastroretentive monitoring in healthy volunteers via MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zero-order delivery of a highly soluble, low dose drug this compound via gastro-retentive system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alfuzosin hcl floating tablet – formulation and evaluation [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. Extended-release this compound: a new alpha-adrenergic receptor antagonist for symptomatic benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formulation and in vitro Evaluation of Alfuzosin Extended Release Tablets Using Directly Compressible Eudragit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijariit.com [ijariit.com]
- 14. sure.sunderland.ac.uk [sure.sunderland.ac.uk]
- 15. Pharmacokinetics and Bioequivalence Estimation of Two Formulations of Alfuzosin Extended-Release Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Alfuzosin Hydrochloride HPLC assay interference
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) assay of Alfuzosin (B1207546) Hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Peak Shape - Tailing or Fronting
Q1: My Alfuzosin peak is tailing. What are the potential causes and how can I fix it?
A1: Peak tailing for a basic compound like Alfuzosin is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and the stationary phase.
Potential Causes & Solutions:
| Cause | Solution |
| Secondary Silanol (B1196071) Interactions | The basic amine groups in Alfuzosin can interact with acidic silanol groups on the silica-based C18 column, causing tailing. Ensure the mobile phase pH is low enough to keep the silanol groups protonated and minimize these interactions. A pH of around 3.0 is often effective.[1] Using a high-purity, end-capped column can also mitigate this issue. |
| Mobile Phase pH | An inappropriate mobile phase pH can lead to peak tailing.[2] Adjusting the pH can improve peak shape. For Alfuzosin, a mobile phase containing a buffer at a pH of around 3.0 to 3.5 has been shown to be effective.[1][3][4] |
| Column Contamination | Accumulation of sample matrix components on the column or guard column can lead to peak distortion.[5] |
| Column Overload | Injecting too high a concentration of the sample can cause peak tailing or fronting.[6] |
Experimental Protocol: Optimizing Mobile Phase pH
-
Prepare Mobile Phases: Prepare a series of mobile phases with identical organic modifier concentrations but varying pH values (e.g., pH 2.8, 3.0, 3.2, 3.5). A common mobile phase for Alfuzosin HCl analysis consists of a buffer (like potassium dihydrogen phosphate), acetonitrile (B52724), and sometimes tetrahydrofuran.[3][7][8]
-
Equilibrate the System: For each mobile phase, allow the HPLC system to equilibrate until a stable baseline is achieved.
-
Inject Standard Solution: Inject a standard solution of Alfuzosin Hydrochloride.
-
Evaluate Peak Shape: Measure the tailing factor for the Alfuzosin peak at each pH. A tailing factor close to 1 indicates a symmetrical peak.
-
Select Optimal pH: Choose the pH that provides the most symmetrical peak shape.
Q2: My Alfuzosin peak is fronting. What should I investigate?
A2: Peak fronting is less common than tailing but can occur due to several factors.
Potential Causes & Solutions:
| Cause | Solution |
| Sample Overload | Injecting too much sample is a primary cause of peak fronting.[6][9] Dilute your sample and re-inject. Try a 10-fold dilution as a starting point.[6] |
| Incompatible Sample Solvent | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[2][9] Whenever possible, dissolve the sample in the initial mobile phase.[10] |
| Low Column Temperature | A column temperature that is too low can sometimes contribute to fronting.[2][6] |
| Column Collapse | With highly aqueous mobile phases (greater than 95% water), some C18 columns can undergo phase collapse, leading to poor peak shape and loss of retention.[9][10] |
Issue 2: Unexpected or "Ghost" Peaks
Q3: I am seeing unexpected peaks in my chromatogram, even in blank injections. What could be the source?
A3: These are often referred to as "ghost peaks" and can arise from several sources of contamination.
Potential Causes & Solutions:
| Cause | Solution |
| Contaminated Mobile Phase | Impurities in solvents or buffers, or bacterial growth in aqueous phases, can lead to ghost peaks.[11][12][13] Prepare fresh mobile phase daily using high-purity HPLC-grade solvents and water.[11][13] Filtering the mobile phase through a 0.45 µm filter can also help. |
| System Contamination/Carryover | Residual sample from previous injections can elute in subsequent runs, causing ghost peaks.[11] This is particularly relevant if analyzing samples with widely different concentrations. |
| Degradation Products | This compound can degrade under certain conditions (e.g., acid or base hydrolysis, oxidation) to form related substances that will appear as separate peaks.[1][4][14][15] |
Experimental Protocol: Identifying the Source of Ghost Peaks
-
Blank Injections: Sequentially inject a series of blanks, starting with just mobile phase, then a blank with the sample solvent. This can help isolate the source of contamination.
-
Fresh Mobile Phase: Prepare a fresh batch of mobile phase and run a blank. If the ghost peaks disappear, the original mobile phase was the source.
-
System Flush: If contamination is suspected, flush the entire HPLC system, including the injector and detector, with a strong solvent like 100% acetonitrile or methanol (B129727).
-
Forced Degradation Study: To determine if the unexpected peaks are degradation products, a forced degradation study can be performed.[4]
-
Acid Hydrolysis: Treat a solution of Alfuzosin HCl with an acid (e.g., 3N HCl) at an elevated temperature (e.g., 60°C) for a few hours.[4]
-
Base Hydrolysis: Treat a solution with a base (e.g., 3M NaOH) under similar conditions.[4]
-
Oxidative Degradation: Expose a solution to an oxidizing agent like hydrogen peroxide.[14]
-
Analyze the resulting solutions by HPLC to see if the retention times of the degradation products match the unexpected peaks in your sample chromatogram.
-
Issue 3: Co-elution and Poor Resolution
Q4: I have two peaks that are not fully separated (co-eluting). How can I improve the resolution?
A4: Poor resolution between Alfuzosin and an impurity or another component can compromise accurate quantification.[16] The resolution can be improved by adjusting the chromatography conditions to influence retention factor, selectivity, and efficiency.[17][18]
Troubleshooting Steps for Co-elution:
| Parameter to Adjust | How it Affects Resolution | Recommended Action |
| Mobile Phase Strength (% Organic) | Decreasing the percentage of the organic solvent (e.g., acetonitrile) in a reversed-phase method will increase the retention time of the analytes, potentially improving separation.[17] | Systematically decrease the organic content in the mobile phase in small increments (e.g., 2-5%). |
| Mobile Phase Selectivity | Changing the organic modifier (e.g., from acetonitrile to methanol) or the pH of the mobile phase can alter the selectivity of the separation and change the elution order.[10][17] | Try substituting acetonitrile with methanol in the mobile phase. Also, evaluate the effect of small pH adjustments. |
| Column Chemistry | Using a column with a different stationary phase (e.g., a phenyl or cyano column instead of C18) can provide different selectivity and resolve co-eluting peaks.[17] | If adjusting the mobile phase is not effective, consider trying a column with a different chemistry. |
| Column Temperature | Changing the column temperature can affect the selectivity of the separation.[17] | Evaluate the separation at different temperatures (e.g., 25°C, 30°C, 35°C). |
| Flow Rate | Lowering the flow rate can increase column efficiency and improve resolution, but it will also increase the run time.[16] | Reduce the flow rate and observe the effect on resolution. |
Experimental Protocol: Method Development for Improved Resolution
-
Baseline Method: Use a standard reported method for Alfuzosin HCl, for example, a C18 column with a mobile phase of acetonitrile and a phosphate (B84403) buffer (pH 3.0) at a flow rate of 1 mL/min.[1]
-
Adjust Mobile Phase Strength: Create a gradient or a series of isocratic methods where the percentage of acetonitrile is varied to find the optimal retention and separation.
-
Evaluate Different Organic Modifiers: If co-elution persists, replace acetonitrile with methanol at an equivalent solvent strength and re-evaluate the separation.
-
Screen Different Columns: If necessary, test columns with different stationary phases to achieve the desired selectivity.
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for peak shape problems.
Caption: Troubleshooting workflow for interference and resolution issues.
References
- 1. Validated HPLC and HPTLC stability-indicating methods for determination of this compound in bulk powder and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. Development and Validation of New RP-HPLC Method for the Estimation of this compound in Bulk and Tablet Dosage Form [scirp.org]
- 4. tojqi.net [tojqi.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. researchgate.net [researchgate.net]
- 9. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 10. benchchem.com [benchchem.com]
- 11. uhplcs.com [uhplcs.com]
- 12. Where Do Interference Peaks in Liquid Chromatography Come From? | Universal Lab Blog [universallab.org]
- 13. medikamenterqs.com [medikamenterqs.com]
- 14. ijirt.org [ijirt.org]
- 15. researchgate.net [researchgate.net]
- 16. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Alfuzosin Hydrochloride Dosage for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Alfuzosin (B1207546) Hydrochloride dosage for animal studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the administration of Alfuzosin Hydrochloride in animal experiments.
Issue 1: Variability in Drug Absorption and Bioavailability
Question: We are observing high variability in the plasma concentrations of this compound in our rat study. What could be the cause and how can we mitigate this?
Answer:
High variability in plasma concentrations can stem from several factors related to the drug's formulation and administration. This compound's absorption can be significantly influenced by the presence of food.
Recommendations:
-
Standardize Feeding Conditions: Administer this compound at the same time relative to the feeding schedule in all animals. For oral formulations, administration with food is generally recommended to enhance bioavailability.[1]
-
Formulation Consistency: Ensure the formulation is homogenous. If preparing a suspension, ensure it is well-mixed before each administration to prevent settling of the drug particles. For tablet formulations, ensure consistent tablet hardness and disintegration times.[2]
-
Route of Administration: For studies requiring precise dose delivery and minimal absorption variability, consider intravenous (i.v.) administration if the experimental design allows.
Issue 2: Animal Distress During Oral Gavage
Question: Our mice and rats show signs of distress (e.g., struggling, vocalization) during oral gavage with this compound. How can we improve the procedure?
Answer:
Proper technique is crucial to minimize stress and ensure accurate dosing during oral gavage.
Recommendations:
-
Correct Gavage Needle Size: Use a gavage needle of the appropriate size for the animal's weight and age. The tip should be smooth and rounded to prevent injury.[3][4]
-
Proper Restraint: Firm but gentle restraint is necessary to immobilize the head and align the esophagus.[5][6][7]
-
Correct Needle Placement: Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth.[3][4][7] Mark the needle to avoid over-insertion.
-
Slow Administration: Administer the formulation slowly to allow the animal to swallow.[5][6]
-
Habituation: If the study design permits, habituate the animals to the handling and restraint procedures before the actual dosing.
If the animal struggles vigorously or fluid comes from the nose, stop the procedure immediately. [5][6]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding this compound dosage and administration in animal studies.
1. What is the mechanism of action of this compound?
This compound is a selective antagonist of alpha-1 adrenergic receptors, which are located in the prostate, bladder base, bladder neck, and prostatic urethra. By blocking these receptors, it causes relaxation of the smooth muscle in these tissues, leading to improved urine flow.[8]
2. What are the recommended starting doses of this compound for different animal species?
The following table summarizes recommended starting doses based on literature. It is crucial to perform dose-ranging studies to determine the optimal dose for your specific experimental model and objectives.
| Animal Species | Study Type | Recommended Starting Dose (Oral) | Reference(s) |
| Mouse | Toxicity (LD50) | Not applicable (LD50 is 2300 mg/kg for males and 1950 mg/kg for females) | [9] |
| Efficacy | Dose conversion from human dose recommended. | [10] | |
| Rat | Pharmacodynamics | 10 mg/kg | [11] |
| Efficacy | 3, 10, and 30 µg/kg (i.v.) | [12] | |
| Toxicity (2-year) | Up to 100 mg/kg/day (in diet) | [10] | |
| Dog | Toxicity (1-year) | Doses resulting in >300 times clinical exposure were tested. | [10] |
| Rabbit | Pharmacokinetics | 10 mg extended-release tablet | [13] |
| In vitro (tissue bath) | 10⁻⁸ M to 10⁻⁵ M | [14] |
3. How can I convert a human dose of this compound to an animal dose?
Dose conversion between species should be based on body surface area (BSA) rather than body weight. The following formula can be used:
Animal Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)
Km Values for Different Species:
| Species | Km |
| Human | 37 |
| Mouse | 3 |
| Rat | 6 |
| Dog | 20 |
| Rabbit | 12 |
4. What are the key pharmacokinetic parameters of this compound in preclinical species?
The pharmacokinetic profile of this compound can vary between species. The following table provides a summary of key parameters.
| Parameter | Rabbit | General Preclinical | Reference(s) |
| Bioavailability | - | 49% (fed conditions) | [15] |
| Time to Peak Plasma Concentration (Tmax) | - | 1.0 - 1.5 hours (immediate release) | [16] |
| Protein Binding | - | 82-90% | [15] |
| Elimination Half-life | - | 3-5 hours (terminal) | [9] |
| Major Route of Excretion | - | Feces (69%) | [9] |
5. How should I prepare this compound for oral administration?
This compound is freely soluble in water.[17] For oral gavage, it can be dissolved in sterile water or saline. For administration in the diet, it can be mixed with powdered chow. Extended-release tablets have also been used in rabbit studies.[13] It is important to ensure the formulation is appropriate for the intended route of administration and study duration.
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
This protocol outlines the steps for administering this compound to rats via oral gavage.
-
Animal Preparation: Weigh the rat to determine the correct dosing volume (typically 10-20 ml/kg).[7]
-
Gavage Needle Selection and Measurement: Select an appropriately sized gavage needle (e.g., 16-18 gauge for adult rats).[3] Measure the needle from the tip of the rat's nose to the last rib and mark the needle.[7]
-
Restraint: Securely restrain the rat to immobilize its head and align the esophagus.[5][6][7]
-
Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus to the pre-marked depth. The animal should swallow as the needle is advanced.[6][7] Do not force the needle.
-
Substance Administration: Slowly administer the this compound solution.[5][6]
-
Needle Removal and Monitoring: Gently remove the needle and monitor the animal for any signs of distress.[3]
Visualizations
Caption: Signaling pathway of this compound.
References
- 1. japsonline.com [japsonline.com]
- 2. ijariit.com [ijariit.com]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. research.sdsu.edu [research.sdsu.edu]
- 5. ouv.vt.edu [ouv.vt.edu]
- 6. research.vt.edu [research.vt.edu]
- 7. research.fsu.edu [research.fsu.edu]
- 8. Alfuzosin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Relationship between the effects of alfuzosin on rat urethral and blood pressures and its tissue concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of alfuzosin on urethral and blood pressures in conscious male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. actavet.vfu.cz [actavet.vfu.cz]
- 15. iris.uniroma1.it [iris.uniroma1.it]
- 16. researchgate.net [researchgate.net]
- 17. ijrpr.com [ijrpr.com]
Technical Support Center: Minimizing Cardiovascular Side Effects in Preclinical Alfuzosin Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing cardiovascular side effects during preclinical studies of Alfuzosin (B1207546).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vitro and in vivo preclinical assessments of Alfuzosin's cardiovascular effects.
| Problem/Observation | Potential Cause | Suggested Solution/Troubleshooting Step |
| Unexpectedly high hypotensive effect in animal models. | 1. Animal model sensitivity.[1][2] 2. Anesthesia interaction. 3. Dose selection not accounting for functional uroselectivity.[1][2] | 1. Select animal models known to have translational relevance for cardiovascular studies (e.g., dogs, non-human primates). 2. Use conscious, telemetered animals to avoid confounding effects of anesthesia. If anesthesia is necessary, select agents with minimal impact on blood pressure and heart rate. 3. Titrate the dose of Alfuzosin to identify the therapeutic window that maximizes urethral pressure reduction with minimal impact on blood pressure.[2] |
| Significant QT prolongation observed in in vitro hERG assays. | 1. High test concentration.[3] 2. Off-target ion channel effects.[4] | 1. Test a range of concentrations that include and are just above the clinically relevant Cmax. Alfuzosin is a weak hERG channel blocker, and effects are typically seen at concentrations several hundred times therapeutic levels.[3] 2. Profile Alfuzosin against a broader panel of cardiac ion channels (e.g., Nav1.5, Cav1.2) to identify any non-hERG related mechanisms of QT prolongation.[4] |
| Inconsistent QT interval measurements in animal ECG studies. | 1. Inappropriate heart rate correction formula.[5] 2. Anesthesia-induced heart rate variability. | 1. Use heart rate correction formulas specifically validated for the animal model being used. Consider methods that are less dependent on heart rate correction, such as analysis of QT/RR relationship over a range of heart rates.[5] 2. Conduct studies in conscious, unrestrained animals using telemetry to obtain stable, long-term ECG recordings. |
| Discrepancy between in vitro findings and in vivo cardiovascular outcomes. | 1. Alfuzosin's unique mechanism of QT prolongation (sodium channel activation).[4] 2. Pharmacokinetic differences between species. | 1. Supplement standard hERG assays with patch-clamp studies on sodium channels (hNav1.5) to investigate potential pro-arrhythmic effects not related to potassium channel blockade.[4] 2. Conduct thorough pharmacokinetic profiling in the selected animal model to ensure that plasma concentrations are comparable to those observed in humans. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Alfuzosin-related cardiovascular side effects?
A1: The primary cardiovascular side effects of Alfuzosin, an alpha-1 adrenergic antagonist, stem from its intended mechanism of action. By blocking alpha-1 adrenergic receptors, Alfuzosin leads to peripheral vasodilation, which can cause orthostatic hypotension (a sudden drop in blood pressure upon standing), dizziness, and syncope (fainting).[6][7] While Alfuzosin exhibits functional uroselectivity, meaning it preferentially acts on the lower urinary tract over blood vessels, vasodilatory effects can still occur.[1][2]
Q2: Does Alfuzosin cause QT prolongation?
A2: Alfuzosin has been associated with a small, dose-dependent prolongation of the QT interval.[3][8] However, at therapeutic doses, this effect is generally not considered clinically significant.[5][9] Interestingly, preclinical studies have shown that Alfuzosin's effect on cardiac repolarization is not primarily due to the blockade of the hERG potassium channel, a common mechanism for drug-induced QT prolongation. Instead, it may be caused by an increase in the late sodium current.[4]
Q3: How does Alfuzosin's cardiovascular safety profile compare to other alpha-blockers?
A3: Alfuzosin generally has a favorable cardiovascular safety profile compared to some other non-subtype selective alpha-1 blockers like prazosin (B1663645), terazosin, and doxazosin, with a lower incidence of vasodilatory-related adverse effects.[10][11] This is attributed to its functional uroselectivity.[1][2] When compared to tamsulosin (B1681236), another uroselective alpha-blocker, some studies suggest tamsulosin may have a lower risk of impairing blood pressure control.[10][12]
Q4: What preclinical models are most appropriate for assessing Alfuzosin's cardiovascular risk?
A4: A combination of in vitro and in vivo models is recommended. In vitro assays should include hERG potassium channel and hNav1.5 sodium channel binding and patch-clamp studies to assess the potential for QT prolongation.[3][4] For in vivo studies, anesthetized cat and rat models have been used to demonstrate functional uroselectivity.[1][2] Hemodynamic effects should be evaluated in conscious, telemetered animals (e.g., dogs, non-human primates) to avoid the confounding effects of anesthesia and allow for continuous monitoring of blood pressure and heart rate.
Q5: How can the formulation of Alfuzosin influence its cardiovascular side effects?
A5: Extended-release (ER) formulations of Alfuzosin are designed to provide a more gradual and sustained release of the drug, which can help to minimize fluctuations in plasma concentrations.[13] This pharmacokinetic profile can reduce the risk of first-dose hypotension and other vasodilatory side effects compared to immediate-release formulations.[1]
Quantitative Data Summary
Table 1: Hemodynamic Effects of Alfuzosin in Preclinical and Clinical Studies
| Study Type | Species/Subjects | Alfuzosin Dose | Key Findings | Reference |
| Preclinical | Anesthetized Cat/Rat | Oral dose | 11:1 ratio of dose needed to reduce blood pressure by 20% vs. dose to reduce urethral pressure by 50% | [1] |
| Preclinical | Pithed Rat | 0.03-0.3 mg/kg i.v. | Markedly inhibited pressor responses to an alpha-1 agonist with minimal effect on alpha-2 agonist responses | [2] |
| Clinical | Healthy Volunteers | 5 mg | Reduced standing systolic blood pressure at 2 and 4 hours | [14] |
| Clinical | Hypertensive Patients | Not specified | Mean decrease of 3.5-5.8 mmHg systolic and 2.0-3.3 mmHg diastolic blood pressure | [9] |
| Clinical | Healthy Middle-Aged Men | 10 mg daily (with Tadalafil (B1681874) 20mg) | No clinically relevant hemodynamic interactions observed | [15] |
Table 2: Effect of Alfuzosin on QT Interval
| Study Type | Subjects | Alfuzosin Dose | QT Correction Method | Mean Increase in QTc vs. Placebo | Reference |
| Clinical | Healthy Subjects | 10 mg | 12-lead ECG (Fridericia) | 4.9 msec | [3] |
| Clinical | Healthy Subjects | 40 mg | 12-lead ECG (Fridericia) | 7.7 msec | [3] |
| Clinical | Healthy Subjects | 10 mg | Holter Monitoring (QT1000) | Not significant | [5] |
| Clinical | Healthy Subjects | 40 mg | Holter Monitoring (QT1000) | 2.9 msec | [5] |
Experimental Protocols
1. Assessment of Functional Uroselectivity in Anesthetized Rats
-
Objective: To determine the relative potency of Alfuzosin on urethral pressure versus arterial blood pressure.
-
Methodology:
-
Anesthetize male rats with an appropriate anesthetic agent.
-
Catheterize the femoral artery to measure arterial blood pressure and the femoral vein for drug administration.
-
Insert a pressure transducer-tipped catheter into the prostatic urethra to measure urethral pressure.
-
Administer a continuous intravenous infusion of an alpha-1 adrenergic agonist (e.g., phenylephrine) to induce a sustained increase in both urethral and arterial pressure.
-
Administer increasing intravenous or intraduodenal doses of Alfuzosin.
-
Record the dose-dependent inhibition of the phenylephrine-induced increases in urethral and arterial pressure.
-
Calculate the ratio of the Alfuzosin dose required to reduce blood pressure by a set percentage (e.g., 20%) to the dose that reduces urethral pressure by 50%. A higher ratio indicates greater functional uroselectivity.[1][2]
-
2. In Vitro Cardiac Ion Channel Patch-Clamp Assays
-
Objective: To evaluate the direct effects of Alfuzosin on key cardiac ion channels.
-
Methodology:
-
Use mammalian cell lines stably expressing the human cardiac ion channel of interest (e.g., hERG for IKr, hNav1.5 for INa).
-
Culture cells to an appropriate confluency for electrophysiological recording.
-
Perform whole-cell patch-clamp recordings at physiological temperature (e.g., 37°C).
-
Apply specific voltage protocols to elicit and measure the ionic current through the channel of interest.
-
After establishing a stable baseline recording, perfuse the cells with increasing concentrations of Alfuzosin.
-
Measure the effect of each concentration on the peak current and other gating parameters.
-
Calculate the IC50 (for inhibitory effects) or EC50 (for stimulatory effects) of Alfuzosin on each ion channel.
-
Visualizations
Caption: Alfuzosin's mechanism of action and functional uroselectivity.
Caption: Preclinical workflow for cardiovascular risk assessment.
References
- 1. Alfuzosin Hydrochloride for the Treatment of Benign Prostatic - Page 4 [medscape.com]
- 2. Alfuzosin, a selective alpha 1-adrenoceptor antagonist in the lower urinary tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Alfuzosin delays cardiac repolarization by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical assessment of drug-induced QT prolongation in association with heart rate changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What are the side effects of this compound? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. droracle.ai [droracle.ai]
- 10. Cardiovascular effects of alpha-blockers used for the treatment of symptomatic BPH: impact on safety and well-being - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alfuzosin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the cardiovascular effects of tamsulosin oral controlled absorption system (OCAS) and alfuzosin prolonged release (XL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Haemodynamic and pharmacokinetic evaluation of alfuzosin in man. A dose ranging study and comparison with prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hemodynamic interaction study between the alpha1-blocker alfuzosin and the phosphodiesterase-5 inhibitor tadalafil in middle-aged healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Alfuzosin Hydrochloride Degradation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and analyzing the degradation products of Alfuzosin (B1207546) Hydrochloride. This guide includes troubleshooting information, frequently asked questions, detailed experimental protocols, and a summary of degradation data.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Alfuzosin Hydrochloride?
A1: this compound primarily degrades through hydrolysis and oxidation.[1]
-
Hydrolytic Degradation: Occurs under both acidic and basic conditions, leading to the cleavage of the amide bond in the alfuzosin molecule. This results in the formation of a primary aliphatic amine and a carboxylic acid product.[1]
-
Oxidative Degradation: This pathway is proposed to involve demethoxylation and the opening of the quinazoline (B50416) ring structure.[1]
Q2: What are the known degradation products of this compound?
A2: One of the well-characterized degradation products is Alfuzosin Impurity D, also known as Alfuzosin USP Related Compound D or Deacylated Impurity.[2][3][4] Its chemical name is N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methylpropylenediamine Hydrochloride.[2]
Q3: Under which conditions is this compound most susceptible to degradation?
A3: this compound shows significant degradation under acidic, basic, and oxidative stress conditions.[5][6] Some studies have shown it to be relatively stable under photolytic and thermal stress.[5]
Q4: What are the recommended analytical techniques for studying this compound degradation?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for separating and quantifying this compound from its degradation products.[6] Ultra-Performance Liquid Chromatography (UPLC) offers faster analysis times.[6] For structure elucidation of degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.[7]
Troubleshooting Guide for HPLC Analysis
This guide addresses common issues encountered during the HPLC analysis of this compound and its degradation products.
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH for a basic compound like Alfuzosin. 2. Column contamination or degradation. 3. Sample overload. 4. Mismatch between sample solvent and mobile phase. | 1. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Alfuzosin. Using a buffer is recommended. 2. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. 3. Reduce the injection volume or sample concentration. 4. Dissolve the sample in the mobile phase whenever possible. |
| Inconsistent Retention Times | 1. Fluctuations in pump flow rate. 2. Leaks in the HPLC system. 3. Inadequate column equilibration time. 4. Changes in mobile phase composition. 5. Temperature fluctuations. | 1. Check the pump for air bubbles and prime if necessary. Verify the flow rate. 2. Inspect all fittings for leaks. 3. Ensure the column is equilibrated with the mobile phase for a sufficient time before injection. 4. Prepare fresh mobile phase and ensure proper mixing and degassing. 5. Use a column oven to maintain a consistent temperature. |
| Ghost Peaks | 1. Contamination in the mobile phase or injection system. 2. Carryover from previous injections. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash protocol in the autosampler method. Inject a blank solvent after a high-concentration sample to check for carryover. |
| Poor Resolution Between Alfuzosin and Degradation Peaks | 1. Suboptimal mobile phase composition. 2. Inappropriate column chemistry. 3. High flow rate. | 1. Optimize the mobile phase by adjusting the organic solvent ratio, pH, or buffer concentration. A gradient elution may be necessary. 2. Select a column with a different selectivity (e.g., a different stationary phase). 3. Reduce the flow rate to improve separation efficiency. |
| Baseline Noise or Drift | 1. Air bubbles in the detector or pump. 2. Contaminated mobile phase or detector flow cell. 3. Lamp nearing the end of its life. | 1. Degas the mobile phase and purge the system. 2. Flush the system with a clean, strong solvent. 3. Replace the detector lamp if necessary. |
Quantitative Data from Forced Degradation Studies
The following table summarizes the percentage of degradation of this compound observed under various stress conditions as reported in the literature.
| Stress Condition | Conditions | % Degradation | Reference |
| Acid Hydrolysis | 3N HCl at 60°C for 4 hours | Significant degradation | [6] |
| 300 ng/ml in acid | 22.9% | [5] | |
| Base Hydrolysis | 3M NaOH at 60°C for 4 hours | Significant degradation | [6] |
| Oxidative Degradation | 30% H₂O₂ | Significant degradation | [6] |
| 300 ng/ml with H₂O₂ | 14.9% | [5] | |
| Photolytic Degradation | UV light (254 nm) for 48 hours | 6% | [5] |
| Thermal Degradation | 105°C | Not specified | [6] |
| Humidity | 95% RH at 25°C for 24 hours | Not specified | [6] |
Note: The extent of degradation can vary significantly based on the precise experimental conditions such as the concentration of the stressor, temperature, and duration of exposure.
Experimental Protocols
Forced Degradation Studies
A general protocol for conducting forced degradation studies on this compound is as follows:
Caption: Workflow for Forced Degradation Studies of Alfuzosin HCl.
Stability-Indicating HPLC Method
The following is a representative HPLC method for the analysis of this compound and its degradation products.
Caption: Key Parameters of a Stability-Indicating HPLC Method.
Signaling Pathways and Logical Relationships
The degradation of this compound can be visualized as a logical pathway from the parent drug to its degradation products under different stress conditions.
Caption: Proposed Degradation Pathways of this compound.
References
Technical Support Center: Enhancing the Precision of Alfuzosin Hydrochloride Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the precision of Alfuzosin (B1207546) Hydrochloride quantification methods.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental quantification of Alfuzosin Hydrochloride using High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Question: I am observing peak fronting or tailing in my chromatogram for this compound. What are the potential causes and solutions?
Answer:
Peak asymmetry, such as fronting or tailing, can significantly impact the accuracy and precision of quantification. The table below outlines common causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of this compound. Ensure the mobile phase pH is appropriate for the compound and the column. A buffer is often used to maintain a stable pH. |
| Column Overload | Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and reinjecting. |
| Column Contamination or Degradation | Residual sample components or degradation of the stationary phase can cause peak tailing. Flush the column with a strong solvent or, if necessary, replace the column. |
| Interactions with Active Sites | Silanol groups on the silica-based stationary phase can interact with the basic Alfuzosin molecule, causing tailing. Use a column with end-capping or add a competing base to the mobile phase. |
| Poorly Packed Column Bed | A void or channel in the column can lead to peak fronting. This usually requires column replacement. |
A logical workflow for troubleshooting peak asymmetry is illustrated in the diagram below.
Caption: Troubleshooting workflow for HPLC peak asymmetry.
Question: My retention times for this compound are inconsistent. How can I improve reproducibility?
Answer:
Consistent retention times are crucial for reliable peak identification and quantification. Fluctuations can arise from several factors:
| Potential Cause | Recommended Solutions |
| Inconsistent Mobile Phase Composition | Ensure accurate and consistent preparation of the mobile phase. Use a mobile phase degasser to prevent bubble formation. Premixing solvents can also improve consistency. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant temperature. Even minor room temperature changes can affect retention times. |
| Pump Malfunction | Check the HPLC pump for leaks and ensure it is delivering a constant flow rate. Regular pump maintenance is essential. |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting the analysis. A stable baseline is a good indicator of equilibration. |
UV-Visible Spectrophotometry Troubleshooting
Question: I am getting high background absorbance or baseline instability when quantifying this compound. What could be the issue?
Answer:
A stable and low-absorbance baseline is critical for accurate spectrophotometric measurements.
| Potential Cause | Recommended Solutions |
| Solvent/Blank Absorbance | The solvent or blank solution may have significant absorbance at the analytical wavelength. Use high-purity solvents and ensure the blank is prepared from the same solvent batch as the samples. |
| Cuvette Contamination or Mismatch | Ensure cuvettes are clean and free of scratches. Always use the same cuvette for the blank and sample, or use a matched pair of cuvettes. |
| Instrument Warm-up | The spectrophotometer's lamp requires a warm-up period to stabilize. Allow the instrument to warm up for the manufacturer-recommended time before taking measurements. |
| Sample Turbidity | Particulate matter in the sample can scatter light and cause high absorbance readings. Filter or centrifuge samples to remove any suspended particles. |
Frequently Asked Questions (FAQs)
Q1: What are the typical validation parameters for an this compound quantification method according to ICH guidelines?
A1: According to ICH guidelines, the key validation parameters for an analytical method for this compound include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness[1][2]. The acceptance criteria for these parameters are generally as follows:
| Parameter | Acceptance Criteria |
| Accuracy | Recovery of 98-102%[2] |
| Precision | Relative Standard Deviation (RSD) ≤ 2%[1][2] |
| Linearity | Correlation coefficient (r²) ≥ 0.999[2] |
| Robustness | RSD ≤ 2% for deliberate variations in method parameters[2] |
| Specificity | No interference from impurities, degradation products, or matrix components[2] |
| LOD | Signal-to-noise ratio (S/N) ≥ 3[2] |
| LOQ | Signal-to-noise ratio (S/N) ≥ 10[2] |
Q2: How can I perform a forced degradation study for this compound to develop a stability-indicating method?
A2: Forced degradation studies involve subjecting the drug to various stress conditions to observe its degradation products.[3][4][5] This is crucial for developing a stability-indicating method that can separate the intact drug from its degradation products. Typical stress conditions include:
-
Acid Hydrolysis: Treatment with an acid (e.g., 3N HCl) at an elevated temperature (e.g., 60°C).[6]
-
Base Hydrolysis: Treatment with a base (e.g., 1N NaOH) at an elevated temperature (e.g., 60°C).[7]
-
Oxidative Degradation: Exposure to an oxidizing agent like hydrogen peroxide.[8]
-
Thermal Degradation: Heating the solid drug in a hot air oven (e.g., at 105°C).[7]
-
Photolytic Degradation: Exposing the drug solution to UV light.[7][8]
The experimental workflow for a forced degradation study is depicted below.
Caption: Workflow for a forced degradation study.
Q3: What are some common mobile phases used for the RP-HPLC analysis of this compound?
A3: Several reversed-phase HPLC methods have been developed for this compound. The mobile phases typically consist of a mixture of an aqueous buffer and an organic solvent. Some examples are:
-
Acetonitrile : Water : Tetrahydrofuran : Perchloric acid (250:740:10:1 v/v/v/v)[9]
-
Water : Acetonitrile : Methanol (75:15:10 v/v/v)[10]
-
Methanol : Water (90:10 v/v)[11]
-
Tetrahydrofuran : Acetonitrile : Buffer (pH 3.5) (1:20:80 v/v/v)[1]
Quantitative Data Summary
The following tables summarize quantitative data from various validated methods for this compound analysis.
Table 1: Comparison of HPLC Method Parameters
| Parameter | Method 1[9] | Method 2[10] | Method 3[11] | Method 4[3] |
| Column | Inertsil ODS-3V (150 x 4.6 mm, 5 µm) | Cyberlab Capcell Pak, ODS C18 (250 x 4.6 mm, 5 µm) | Hypersil ODS (250 x 4.6 mm, 5 µm) | Xterra RP18 |
| Mobile Phase | Acetonitrile:Water:THF:Perchloric acid (250:740:10:1) | Water:Acetonitrile:Methanol (75:15:10) | Methanol:Water (90:10) | Acetonitrile:0.02 M KH2PO4 (pH 3) (20:80) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 245 nm | 246 nm | 244 nm | Not Specified |
| Retention Time | Not Specified | 2.59 min | 1.3 min | Not Specified |
| Linearity Range | 50-150% of label claim | 2-12 µg/mL | 10-50 µg/mL | 0.25-11 µg/mL |
| Correlation Coeff. (r²) | 0.999 | ~0.9997 | 0.999 | Not Specified |
| Accuracy (% Recovery) | 98.3-99.2% | Not Specified | Not Specified | 100.26 ± 1.54% |
Table 2: Comparison of UV-Spectrophotometric Method Parameters
| Parameter | Method 1[12] | Method 2[13] | Method 3[14] |
| Solvent | Distilled Water | Methanol | 0.1M NaOH |
| λmax | 331 nm | 350 nm | 350 nm |
| Linearity Range | 10-50 µg/mL | 10-30 µg/mL | 10-30 µg/mL |
| Correlation Coeff. (r²) | 0.9999 | 0.994 | 0.999914 |
| Accuracy (% Recovery) | 98.8-100.81% | 97.21-99.86% | Not Specified |
| LOD | 0.3342 µg/mL | Not Specified | Not Specified |
| LOQ | 1.0129 µg/mL | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: RP-HPLC Quantification of this compound
This protocol is based on a validated method for the estimation of this compound in bulk and pharmaceutical dosage forms.[10]
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade/deionized)
-
This compound tablets
2. Chromatographic Conditions:
-
Instrument: HPLC system with UV detector
-
Column: Cyberlab Capcell Pak, ODS C18 (250 x 4.6 mm i.d., 5 µm particle size)
-
Mobile Phase: Water : Acetonitrile : Methanol (75:15:10 v/v/v)
-
Flow Rate: 0.8 mL/min
-
Detection Wavelength: 246 nm
-
Injection Volume: 20 µL
3. Preparation of Standard Solution:
-
Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of distilled water to obtain a stock solution of 1 mg/mL.
-
Dilute 5 mL of the stock solution to 50 mL with distilled water to get a working standard solution of 100 µg/mL.
-
Prepare linearity solutions ranging from 2-12 µg/mL by further diluting the working standard solution with the mobile phase.
4. Preparation of Sample Solution (from Tablets):
-
Weigh and finely powder 20 tablets.
-
Transfer a quantity of powder equivalent to 100 mg of this compound to a 100 mL volumetric flask.
-
Add about 70 mL of distilled water, sonicate for 15 minutes, and then dilute to the mark with distilled water.
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute this solution appropriately with the mobile phase to obtain a final concentration within the linearity range (e.g., 10 µg/mL).
5. Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the blank (mobile phase), followed by the standard solutions and then the sample solutions.
-
Record the chromatograms and calculate the concentration of this compound in the sample by comparing the peak area with that of the standard.
Protocol 2: UV-Spectrophotometric Quantification of this compound
This protocol is based on a validated UV-spectrophotometric method.[12]
1. Materials and Reagents:
-
This compound reference standard
-
Distilled Water
-
This compound tablets
2. Instrumentation:
-
UV-Visible Spectrophotometer with matched quartz cuvettes (1 cm path length)
3. Preparation of Standard Solution:
-
Accurately weigh 100 mg of this compound and dissolve it in 100 mL of distilled water to get a stock solution of 1000 µg/mL.
-
Dilute 10 mL of this stock solution to 100 mL with distilled water to obtain a working standard of 100 µg/mL.
-
Prepare a series of dilutions from the working standard to get concentrations ranging from 10-50 µg/mL.
4. Preparation of Sample Solution (from Tablets):
-
Weigh and powder 20 tablets.
-
Transfer an amount of powder equivalent to 100 mg of this compound into a 100 mL volumetric flask.
-
Add distilled water, sonicate to dissolve, and make up the volume to the mark.
-
Filter the solution.
-
Dilute the filtrate with distilled water to obtain a final concentration within the Beer's law range (e.g., 30 µg/mL).
5. Analysis:
-
Set the spectrophotometer to scan from 400 nm to 200 nm.
-
Use distilled water as the blank.
-
Record the absorbance of the standard solutions at the λmax of 331 nm.
-
Plot a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the sample solution at 331 nm and determine the concentration from the calibration curve.
References
- 1. Development and Validation of New RP-HPLC Method for the Estimation of this compound in Bulk and Tablet Dosage Form [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Validated HPLC and HPTLC stability-indicating methods for determination of this compound in bulk powder and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. tojqi.net [tojqi.net]
- 7. ijirt.org [ijirt.org]
- 8. ijirt.org [ijirt.org]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. tsijournals.com [tsijournals.com]
- 11. RP-HPLC method development and validation for the determination of alfuzosin HCl in bulk and pharmaceutical dosage form - IJNDD [ijndd.in]
- 12. ijnrd.org [ijnrd.org]
- 13. Development and Validation of UV Spectrophotometric Method for Estimation of this compound in Bulk and its Tablets | International Journal of Pharmacy and Industrial Research [ijpir.com]
- 14. UV-Spectrophotometric Determination of this compound in Bulk and Tablets – Biosciences Biotechnology Research Asia [biotech-asia.org]
Challenges in long-term stability testing of Alfuzosin Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the long-term stability testing of Alfuzosin (B1207546) Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Alfuzosin Hydrochloride?
A1: this compound is susceptible to degradation under various stress conditions. The primary degradation pathways include hydrolysis (both acidic and alkaline), oxidation, and photolysis.[1][2] Under hydrolytic conditions, the amide group is susceptible to cleavage.[1] Oxidative degradation can also occur, leading to the formation of related impurities.[2] While the drug shows some sensitivity to light, it is considered relatively photostable compared to its susceptibility to hydrolysis and oxidation.[2]
Q2: What are the expected challenges in long-term stability testing of this compound formulations?
A2: A key challenge is controlling the formation of degradation products over the product's shelf-life, particularly those arising from hydrolysis and oxidation. For prolonged-release formulations, changes in the physical properties of the dosage form, such as dissolution rate and tablet hardness, must also be monitored closely.[3][4] Public assessment reports for some prolonged-release tablets indicate that the product is stable with no significant changes observed when stored at 25°C/60% RH for 24 months and at 40°C/75% RH for 6 months.[5]
Q3: Are there any known incompatibilities between this compound and common excipients?
A3: Based on available studies, this compound is compatible with a wide range of common excipients used in tablet formulations, including lactose (B1674315) monohydrate, hypromellose (HPMC), povidone, and magnesium stearate.[6] Drug-excipient compatibility studies have shown no significant physical or chemical interactions when stored under accelerated conditions.[3][7]
Q4: What is a suitable stability-indicating method for the analysis of this compound and its degradation products?
A4: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[1][8] Reverse-phase HPLC with a C18 column and UV detection is frequently employed. The mobile phase composition is critical for achieving adequate separation of the parent drug from its degradation products. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[1]
Q5: How should forced degradation studies for this compound be designed?
A5: Forced degradation studies should expose this compound to acidic, alkaline, oxidative, thermal, and photolytic stress conditions to generate potential degradation products.[2][9] This helps in developing and validating a stability-indicating analytical method. The conditions should be stringent enough to cause partial degradation of the active substance.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing for Alfuzosin Peak | - Silanol interactions with the basic Alfuzosin molecule.- Column degradation.- Inappropriate mobile phase pH. | - Use a base-deactivated column or an end-capped C18 column.- Flush the column with a strong solvent or replace if necessary.- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Alfuzosin. |
| Co-elution of Degradation Products | - Inadequate separation power of the mobile phase.- Inappropriate column chemistry. | - Optimize the mobile phase composition (e.g., change the organic modifier ratio, buffer concentration, or pH).- Try a different column with a different selectivity (e.g., a phenyl-hexyl column).- Adjust the gradient profile in a gradient HPLC method. |
| Baseline Noise or Drift | - Contaminated mobile phase or detector flow cell.- Air bubbles in the system.- Fluctuations in column temperature. | - Filter the mobile phase and flush the system.- Degas the mobile phase using sonication or an online degasser.- Use a column oven to maintain a constant temperature. |
| Loss of Signal/Peak Area | - Sample degradation in the autosampler.- Adsorption of Alfuzosin to vials or tubing. | - Use amber vials to protect from light and consider cooling the autosampler.- Use silanized vials and ensure all tubing is inert. |
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 M HCl | Reflux for 2 hours | 22.9% | [2] |
| Alkaline Hydrolysis | 0.1 M NaOH | Reflux for 2 hours | Not specified | [1] |
| Oxidative Degradation | 5% H₂O₂ | 90 minutes at room temp | 14.9% | [2] |
| Photolytic Degradation | UV light (254 nm) | 48 hours | 6% | [2] |
| Thermal Degradation | Dry heat | Not specified | Stable | [1] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol is a representative example for the analysis of this compound and its degradation products.
-
Chromatographic System:
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
-
Sample Preparation:
-
For tablets, weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of this compound and transfer it to a suitable volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve, and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Forced Degradation Sample Preparation:
-
Acid Degradation: Dissolve the drug in 0.1 M HCl and reflux for a specified period. Neutralize the solution before injection.[2]
-
Alkaline Degradation: Dissolve the drug in 0.1 M NaOH and reflux. Neutralize before injection.
-
Oxidative Degradation: Treat the drug solution with a solution of hydrogen peroxide (e.g., 3-30%).[9]
-
Photolytic Degradation: Expose the drug solution to UV light.[2]
-
Thermal Degradation: Expose the solid drug or drug solution to dry heat.
-
Mandatory Visualization
Caption: Workflow for Forced Degradation Studies of this compound.
Caption: Troubleshooting Decision Tree for Alfuzosin HPLC Analysis.
References
- 1. Validated HPLC and HPTLC stability-indicating methods for determination of this compound in bulk powder and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijirt.org [ijirt.org]
- 3. ijrpr.com [ijrpr.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 6. db.cbg-meb.nl [db.cbg-meb.nl]
- 7. ijnrd.org [ijnrd.org]
- 8. jocpr.com [jocpr.com]
- 9. tojqi.net [tojqi.net]
Adjusting mobile phase for better Alfuzosin Hydrochloride HPLC separation
This technical support guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for the HPLC separation of Alfuzosin (B1207546) Hydrochloride. It is intended for researchers, scientists, and drug development professionals to address common issues encountered during analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant peak tailing for my Alfuzosin Hydrochloride peak. What are the likely causes and how can I resolve this?
A: Peak tailing is a common issue in the analysis of basic compounds like this compound, often caused by secondary interactions with the stationary phase.[1][2]
-
Probable Causes:
-
Silanol (B1196071) Interactions: Alfuzosin, being a basic compound, can interact with acidic residual silanol groups on the silica-based C18 column, leading to tailing.[1][2][3]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the protonation of silanol groups, increasing their interaction with the basic analyte.
-
Column Overload: Injecting too concentrated a sample can saturate the column, causing peak distortion.[1]
-
Column Degradation: Voids in the column packing or a contaminated guard column can distort the peak shape.[1][2][4]
-
-
Solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3.0 or 3.5) can suppress the ionization of silanol groups, thereby reducing secondary interactions.[2][3][5] Buffers like phosphate (B84403) or perchlorate (B79767) are commonly used to maintain a stable pH.[5][6][7][8]
-
Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column to minimize the number of available free silanol groups.[1]
-
Modify Mobile Phase Composition:
-
Increase the buffer concentration to better mask the residual silanol groups.[1]
-
The addition of a small amount of an organic modifier like tetrahydrofuran (B95107) (THF) can sometimes improve peak shape.[6][7][8]
-
-
Reduce Sample Concentration: Dilute the sample to avoid column overload.[1]
-
System Maintenance:
-
Q2: The resolution between this compound and an impurity peak is poor. How can I improve it?
A: Poor resolution can be addressed by optimizing the mobile phase, flow rate, or column.
-
Probable Causes:
-
Inadequate Mobile Phase Strength: The organic-to-aqueous ratio may not be optimal for separating closely eluting compounds.
-
Incorrect pH: The mobile phase pH might not be providing sufficient selectivity between the analyte and the impurity.
-
Low Column Efficiency: An old or poorly packed column will have reduced theoretical plates, leading to broader peaks and decreased resolution.
-
-
Solutions:
-
Optimize Mobile Phase Ratio:
-
Systematically vary the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A slight decrease in the organic solvent percentage will generally increase retention times and may improve the separation of early eluting peaks.
-
-
Adjust pH: Small adjustments to the mobile phase pH can alter the ionization state of this compound and impurities, potentially leading to differential retention and improved resolution.
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity due to different solvent properties.
-
Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.[10]
-
Use a High-Efficiency Column: Employ a column with a smaller particle size (e.g., 1.8 µm for UPLC) or a longer column to increase the number of theoretical plates.[11]
-
Q3: My retention time for this compound is shifting between injections. What could be the cause?
A: Retention time instability is often related to the HPLC system or mobile phase preparation.
-
Probable Causes:
-
Inconsistent Mobile Phase Composition: Improperly mixed mobile phase or evaporation of the organic component can lead to shifts in retention.
-
Fluctuating Column Temperature: Variations in the column oven temperature will affect retention times.
-
Poor Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before injection can cause drift.
-
Pump Issues: An improperly functioning pump can deliver an inconsistent flow rate.
-
-
Solutions:
-
Ensure Proper Mobile Phase Preparation: Premix the mobile phase components and degas thoroughly. Keep the mobile phase reservoir covered to prevent evaporation.
-
Use a Column Oven: Maintain a constant and controlled column temperature.[8]
-
Adequate Equilibration: Allow the system to pump the mobile phase through the column until a stable baseline is achieved before starting the sequence.
-
System Check: Verify the pump is delivering a consistent flow rate and that there are no leaks in the system.
-
Data Presentation: HPLC Methods for this compound
The following table summarizes various reported HPLC methods for the analysis of this compound.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Column | Inertsil ODS-3V (150 x 4.6 mm, 5 µm)[6] | RP-C18 (250 x 4.6 mm)[7] | Xterra RP18[5] | Symmetry C18 (150 x 4.6 mm, 5 µm)[8] | C8 (Primesil) (250 x 4.6 mm, 5 µm)[12] |
| Mobile Phase | Acetonitrile:Water:THF:Perchloric Acid (250:740:10:1 v/v)[6] | THF:Acetonitrile:Buffer (pH 3.5) (1:20:80 v/v)[7] | Acetonitrile:0.02 M KH2PO4 (pH 3.0) (20:80 v/v)[5] | Buffer:Acetonitrile:THF (810:180:10 v/v)[8] | Acetonitrile:0.05% Ortho Phosphoric Acid (pH 3.2) (40:60 v/v)[12] |
| Flow Rate | 1.0 mL/min[6] | 1.5 mL/min[7] | 1.0 mL/min[5] | 1.5 mL/min[8] | 0.7 mL/min[12] |
| Detection (UV) | 245 nm[6] | 254 nm[7] | 245 nm[5] | 245 nm[8] | 242 nm[12] |
| Temperature | Ambient (25 ± 2°C)[6] | Not Specified | Not Specified | 40°C[8] | Not Specified |
Experimental Protocols
Protocol based on Method 1[6]
-
Mobile Phase Preparation:
-
Carefully mix 250 mL of HPLC-grade acetonitrile, 740 mL of HPLC-grade water, 10 mL of tetrahydrofuran, and 1 mL of perchloric acid.
-
Filter the mixture through a 0.45 µm membrane filter and degas for at least 15 minutes using an ultrasonic bath.
-
-
Standard Solution Preparation:
-
Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a mixture of acetonitrile and water (1:4 v/v) to obtain a stock solution of 1 mg/mL.
-
Prepare working standard solutions by further diluting the stock solution with the same solvent to the desired concentration.
-
-
Chromatographic Conditions:
-
Column: Inertsil ODS-3V (150 x 4.6 mm, 5 µm)
-
Mobile Phase: As prepared above.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
Detection: UV at 245 nm
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is observed.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution in replicate (e.g., n=5) to check for system suitability (e.g., %RSD of peak area, tailing factor, theoretical plates).
-
Inject the sample solutions.
-
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for addressing peak tailing in HPLC analysis.
Logical Relationship for Improving Resolution
Caption: Key strategies for improving chromatographic resolution.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. agilent.com [agilent.com]
- 4. waters.com [waters.com]
- 5. Validated HPLC and HPTLC stability-indicating methods for determination of this compound in bulk powder and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Development and Validation of New RP-HPLC Method for the Estimation of this compound in Bulk and Tablet Dosage Form [scirp.org]
- 8. jocpr.com [jocpr.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. tojqi.net [tojqi.net]
- 12. ijpda.org [ijpda.org]
Validation & Comparative
Validating HPLC Methods for Alfuzosin Hydrochloride Research: A Comparative Guide
For researchers and drug development professionals, the validation of analytical methods is a critical step to ensure the quality, efficacy, and safety of pharmaceutical products. This guide provides a comparative overview of validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of Alfuzosin (B1207546) Hydrochloride, a selective alpha-1 adrenergic blocker used in the treatment of benign prostatic hyperplasia. Alternative analytical techniques are also presented to offer a broader perspective for researchers.
Comparative Analysis of Analytical Methods
The following tables summarize the performance data of various reported analytical methods for the determination of Alfuzosin Hydrochloride. This allows for a direct comparison of their key validation parameters.
Table 1: Comparison of Validated RP-HPLC Methods for this compound
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | RP-C18[1] | Cyberlab capcell pak, ODS C18[2] | Xterra RP18[3] | Inertsil ODS-3V[4] |
| Mobile Phase | Tetrahydrofuran: Acetonitrile (B52724): Buffer (pH 3.50) (1:20:80 v/v/v)[1] | Water: Acetonitrile: Methanol (75:15:10 v/v/v)[2] | Acetonitrile: 0.02 M KH2PO4 (pH 3) (20:80 v/v)[3] | Acetonitrile: Water: Tetrahydrofuran: Perchloric acid (250:740:10:1 v/v/v/v)[4] |
| Flow Rate | 1.5 mL/min[1] | 0.8 mL/min[2] | 1 mL/min[3] | 1 mL/min[4] |
| Detection Wavelength | 254 nm[1] | 246 nm[2] | Not Specified | 245 nm[4] |
| Linearity Range | 80 - 120 µg/mL[1] | 2 - 12 µg/mL[2] | 0.25 - 11 µg/mL[3] | 50% - 150% of label claim[4] |
| Correlation Coefficient (r²) | 0.999[1] | ~0.9997 (R value)[2] | Not Specified | 0.999[4] |
| Accuracy (% Recovery) | 98% - 102%[1] | Not Specified | 100.26 ± 1.54[3] | 98.07% - 100.34%[4] |
| Precision (%RSD) | < 2%[1] | 0.334[2] | Not Specified | 0.71[4] |
| LOD | 0.3212 µg/mL | Not Specified | Not Specified | Not Specified |
| LOQ | 0.5764 µg/mL | Not Specified | Not Specified | Not Specified |
Table 2: Comparison of Alternative Analytical Methods for this compound
| Parameter | UPLC Method | LC-MS/MS Method | UV-Spectrophotometric Method |
| Principle | Ultra-Performance Liquid Chromatography | Liquid Chromatography-Tandem Mass Spectrometry | UV-Visible Spectroscopy |
| Column/Instrument | Waters Acquity HSS T3 C18 (100 mm x 2.1 mm, 1.8 µm)[5] | Hypurity C8[6] | Shimadzu UV-Visible Double beam Spectrophotometer model- 1700[7] |
| Mobile Phase/Solvent | Gradient elution of perchloric acid (pH 3.5) with acetonitrile and tetrahydrofuran[5] | Not Specified | 0.1M NaOH[7] |
| Detection | UV at 254 nm[5] | Tandem mass spectrometry with a turbo ion spray interface[6] | Absorbance at 350 nm[7] |
| Linearity Range | Not Specified | 0.25 - 25 ng/mL[6] | 10 - 30 µg/ml[7] |
| Correlation Coefficient (r²) | Not Specified | Not Specified | 0.999914[7] |
| Accuracy (% Recovery) | Assessed[5] | 88.2% - 106.4%[6] | Not Specified |
| Precision (%CV) | Assessed[5] | 0.9% - 7.7%[6] | Not Specified |
| Key Advantage | High resolution and speed, suitable for stability-indicating assays[5] | High sensitivity and selectivity, ideal for bioanalysis[6] | Simple, rapid, and cost-effective for routine analysis[7][8] |
Detailed Experimental Protocol: A Validated RP-HPLC Method
This section provides a detailed methodology for a representative validated RP-HPLC method for the determination of this compound in bulk and pharmaceutical dosage forms.[1]
1. Instrumentation
-
A high-performance liquid chromatograph equipped with a UV-Visible detector and a data acquisition system.
-
An RP-C18 column.
2. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Tetrahydrofuran (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
3. Chromatographic Conditions
-
Mobile Phase: A filtered and degassed mixture of Tetrahydrofuran, Acetonitrile, and buffer (0.05M potassium dihydrogen phosphate, pH adjusted to 3.50 with orthophosphoric acid) in the ratio of 1:20:80 (v/v/v).[1]
-
Flow Rate: 1.5 mL/min.[1]
-
Column Temperature: Ambient.
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 20 µL.
4. Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve about 25 mg of this compound reference standard in the mobile phase in a 25 mL volumetric flask.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions in the mobile phase to obtain concentrations in the range of 80-120 µg/mL.[1]
-
Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add about 70 mL of the mobile phase, sonicate for 15 minutes, and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm membrane filter.
5. Method Validation Procedure
-
System Suitability: Inject the standard solution five times and evaluate the system suitability parameters such as theoretical plates, tailing factor, and %RSD of the peak areas.
-
Specificity: Inject the blank (mobile phase), placebo solution, and the standard solution to demonstrate the absence of interference.
-
Linearity: Inject the working standard solutions in the range of 80-120 µg/mL and plot a calibration curve of peak area versus concentration.[1]
-
Accuracy (Recovery): Perform recovery studies by spiking a known amount of standard drug to the pre-analyzed sample solution at three different concentration levels (e.g., 80%, 100%, and 120%).
-
Precision:
-
System Precision: Analyze the standard solution six times.
-
Method Precision: Analyze six different sample preparations.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.[1]
-
Robustness: Intentionally vary the chromatographic conditions (e.g., flow rate, mobile phase composition, pH) and evaluate the effect on the results.
Visualizing the Workflow
HPLC Method Validation Workflow
Caption: A flowchart illustrating the key stages in validating an HPLC method.
System Suitability Test Logic
Caption: The logical flow of a system suitability test in an HPLC analysis.
References
- 1. Development and Validation of New RP-HPLC Method for the Estimation of this compound in Bulk and Tablet Dosage Form [scirp.org]
- 2. tsijournals.com [tsijournals.com]
- 3. Validated HPLC and HPTLC stability-indicating methods for determination of this compound in bulk powder and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. tojqi.net [tojqi.net]
- 6. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UV-Spectrophotometric Determination of this compound in Bulk and Tablets – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. Development and Validation of UV Spectrophotometric Method for Estimation of this compound in Bulk and its Tablets | International Journal of Pharmacy and Industrial Research [ijpir.com]
Preclinical Showdown: A Comparative Analysis of Alfuzosin and Silodosin
For researchers, scientists, and drug development professionals, this guide offers an objective, data-driven comparison of two prominent alpha-1 adrenoceptor antagonists, Alfuzosin and Silodosin, in preclinical models. This analysis delves into their pharmacodynamic and pharmacokinetic profiles, supported by experimental data, to provide a comprehensive understanding of their preclinical performance.
At a Glance: Key Preclinical Parameters
The following tables summarize the core preclinical pharmacodynamic and pharmacokinetic data for Alfuzosin and Silodosin, offering a direct comparison of their properties.
Table 1: Pharmacodynamic Profile - Receptor Binding Affinity
| Compound | α1A-Adrenoceptor (Ki, nM) | α1B-Adrenoceptor (Ki, nM) | α1D-Adrenoceptor (Ki, nM) | α1A:α1B Selectivity Ratio |
| Alfuzosin | ~10 | ~10 | ~10 | ~1 |
| Silodosin | 0.69 - 1.1 | 110 - 162 | 35 - 55 | ~162 |
Ki values represent the dissociation constant for inhibitor binding; a lower Ki indicates higher binding affinity.
Table 2: Pharmacokinetic Profile in Preclinical Models
| Parameter | Alfuzosin (Rats) | Silodosin (Rats) | Alfuzosin (Dogs) | Silodosin (Dogs) |
| Tmax (h) | 1.0 - 1.5 | ~2 | Not Available | ~2 |
| Cmax (ng/mL) | Not Available | Not Available | Not Available | Not Available |
| t1/2 (h) | 3 - 5 | ~2 | Not Available | ~2 |
| Bioavailability (%) | ~64 (immediate release) | ~9 | Not Available | ~25 |
Note: Direct comparative preclinical pharmacokinetic data for Alfuzosin in rats and dogs is limited in the public domain. The provided Alfuzosin data is based on general preclinical information and may not be from the same species or study conditions as the Silodosin data.
Deep Dive: Experimental Methodologies
The data presented in this guide is derived from established preclinical experimental protocols. Below are detailed methodologies for key assays used to characterize and compare Alfuzosin and Silodosin.
Receptor Binding Affinity Assay
This in vitro assay determines the binding affinity of a compound to specific receptor subtypes.
Objective: To quantify the binding affinity (Ki) of Alfuzosin and Silodosin for α1A, α1B, and α1D adrenoceptor subtypes.
Materials:
-
Cell membranes expressing human α1A, α1B, or α1D adrenoceptors.
-
Radioligand: [3H]-Prazosin (a non-selective α1-adrenoceptor antagonist).
-
Test compounds: Alfuzosin and Silodosin.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of [3H]-Prazosin and varying concentrations of the test compound (Alfuzosin or Silodosin).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound [3H]-Prazosin, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-Prazosin (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Model: Testosterone-Induced Benign Prostatic Hyperplasia (BPH) in Rats
This in vivo model is used to evaluate the efficacy of compounds in a condition mimicking human BPH.
Objective: To assess the in vivo efficacy of Alfuzosin and Silodosin on lower urinary tract symptoms in a rat model of BPH.
Procedure:
-
Animal Model: Male Sprague-Dawley rats are castrated to remove endogenous testosterone (B1683101).
-
BPH Induction: After a recovery period, BPH is induced by daily subcutaneous injections of testosterone propionate (B1217596) (e.g., 3-25 mg/kg) for several weeks.[1][2][3][4]
-
Drug Administration: The BPH rats are then treated with either vehicle, Alfuzosin, or Silodosin. The drugs are typically administered orally.[2][3][4]
-
Functional Assessment: Urodynamic parameters, such as micturition frequency and voided volume, are measured using metabolic cages.
-
Histological Analysis: At the end of the study, the prostates are removed, weighed, and examined histologically to assess the degree of hyperplasia.
Signaling Pathways in Prostate Smooth Muscle
The therapeutic effects of Alfuzosin and Silodosin are mediated through the blockade of α1A-adrenoceptors in the prostate. This antagonism prevents the downstream signaling cascade that leads to smooth muscle contraction.
Activation of the α1A-adrenoceptor, a Gq-protein coupled receptor, by norepinephrine (B1679862) initiates a signaling cascade. This involves the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum. The increased intracellular Ca2+ and DAG activate Protein Kinase C (PKC). This cascade ultimately leads to the phosphorylation of myosin light chain, resulting in smooth muscle contraction. Additionally, downstream signaling can involve the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which can influence cell growth and proliferation.
Conclusion
This comparative analysis highlights the distinct preclinical profiles of Alfuzosin and Silodosin. Silodosin demonstrates high selectivity for the α1A-adrenoceptor subtype, which is theoretically linked to a more targeted effect on the lower urinary tract with potentially fewer systemic side effects. Alfuzosin, while non-selective at the receptor level, exhibits clinical uroselectivity, suggesting that factors other than receptor subtype affinity may contribute to its therapeutic window. The choice between these agents in a drug development program will depend on the specific therapeutic goals and the desired balance between efficacy and potential side effects, as informed by these fundamental preclinical characteristics. Further preclinical studies directly comparing these agents under identical conditions would be invaluable for a more definitive assessment.
References
- 1. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms | PLOS One [journals.plos.org]
- 2. Frontiers | Piceatannol Attenuates Testosterone-Induced Benign Prostatic Hyperplasia in Rats by Modulation of Nrf2/HO-1/NFκB Axis [frontiersin.org]
- 3. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Alginate Oligosaccharide on Testosterone-Induced Benign Prostatic Hyperplasia in Orchiectomized Rats [mdpi.com]
An In Vitro Comparison of the Uroselectivity of Alpha-1 Adrenoceptor Antagonists
Guide for Researchers and Drug Development Professionals
This guide provides an objective in vitro comparison of the uroselectivity of various alpha-1 adrenergic receptor (α1-AR) antagonists, commonly known as alpha-blockers. Uroselectivity is a critical attribute for these drugs, particularly in the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). A highly uroselective agent should preferentially relax the smooth muscle of the prostate and bladder neck without significantly affecting vascular smooth muscle, thereby minimizing cardiovascular side effects like orthostatic hypotension.[1][2] This differentiation is primarily determined by the drug's relative affinity for the α1-adrenoceptor subtypes: α1A, α1B, and α1D.
The α1A-adrenoceptor is the predominant subtype in the human prostate, mediating smooth muscle contraction.[3][4] In contrast, the α1B subtype is more prevalent in vascular smooth muscle, where its blockade can lead to vasodilation and hypotension.[4][5] Therefore, agents with high selectivity for the α1A subtype over the α1B subtype are expected to exhibit greater functional uroselectivity.[5]
Mechanism of Action: Alpha-1 Adrenoceptor Blockade
Alpha-1 adrenoceptors are G-protein coupled receptors that, upon stimulation by endogenous catecholamines like norepinephrine (B1679862), activate the Gq signaling pathway. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to smooth muscle contraction. Alpha-blockers competitively inhibit this pathway by binding to α1-adrenoceptors, preventing norepinephrine from binding and initiating the signaling cascade. This results in smooth muscle relaxation.[6][7]
Experimental Protocols for Determining Uroselectivity
The in vitro uroselectivity of alpha-blockers is primarily assessed through two key experimental approaches: radioligand binding assays and functional studies in isolated tissues.
1. Radioligand Binding Assays: These assays are crucial for determining the binding affinity of a drug for specific receptor subtypes. The protocol generally involves:
-
Receptor Source: Membranes from cell lines (e.g., HEK293) that have been transfected to express a single human α1-adrenoceptor subtype (α1A, α1B, or α1D).[8][9]
-
Radioligand: A radioactive molecule that binds with high affinity to the receptor of interest, such as [¹²⁵I]-Heat.[3]
-
Competitive Inhibition: The transfected cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled alpha-blocker being tested.[3]
-
Measurement: The amount of radioligand bound to the receptor is measured. The unlabeled drug competes with the radioligand for binding sites.
-
Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This is then converted to an inhibition constant (Ki), which reflects the binding affinity of the drug for that receptor subtype. A lower Ki value indicates a higher binding affinity.
2. Functional Assays in Isolated Tissues: These experiments measure the antagonist's ability to inhibit smooth muscle contraction induced by an agonist (e.g., norepinephrine or phenylephrine).
-
Tissue Preparation: Smooth muscle tissues from relevant organs are isolated and mounted in an organ bath. For uroselectivity studies, human prostatic tissue is the gold standard for the target organ, while vascular tissues like rat aorta or human saphenous vein are used to assess vascular effects.[8]
-
Contraction Induction: The tissue is stimulated with an α1-agonist to induce contraction, which is measured and recorded.
-
Antagonist Potency: Cumulative concentration-response curves to the agonist are generated in the absence and presence of increasing concentrations of the alpha-blocker. The antagonist potency is typically expressed as a pA₂ or pK(B) value. A higher pA₂ value indicates a more potent antagonist.[8]
-
Uroselectivity Index: By comparing the antagonist potency in prostatic tissue versus vascular tissue, a functional uroselectivity index can be calculated.
Quantitative Data: In Vitro Receptor Subtype Affinity
The following tables summarize the in vitro binding affinities (expressed as pKi, the negative logarithm of the Ki value) of several alpha-blockers for the three human α1-adrenoceptor subtypes. Higher pKi values indicate greater binding affinity. The selectivity ratio indicates the preference for the α1A subtype over the α1B and α1D subtypes.
Table 1: Binding Affinities (pKi) of Alpha-Blockers for Human α1-Adrenoceptor Subtypes
| Drug | pKi for α1A | pKi for α1B | pKi for α1D | Reference |
| Alfuzosin (B1207546) | 8.8 | 8.8 | 8.8 | [8] |
| Doxazosin | 9.7 | 9.4 | 9.5 | [8] |
| Prazosin | 9.8 | 9.6 | 9.8 | [8] |
| Tamsulosin | 10.0 | 9.3 | 9.9 | [8][9] |
| Terazosin (B121538) | 9.1 | 8.9 | 9.0 | [9] |
| Silodosin (B1681671) | 10.4 | 8.7 | 8.8 | [9][10] |
| RS 17053 | 8.6 | 7.3 | 7.1 | [8] |
Note: Data compiled from multiple sources. Absolute values may vary slightly between studies based on experimental conditions.
Table 2: Receptor Subtype Selectivity Ratios (Ki values)
| Drug | α1B / α1A Ratio | α1D / α1A Ratio | Interpretation | Reference |
| Alfuzosin | ~1 | ~1 | Non-selective | [8] |
| Doxazosin | ~2 | ~1.6 | Non-selective | [8] |
| Prazosin | ~1.6 | ~1 | Non-selective | [8] |
| Tamsulosin | ~5 | ~1.3 | Moderately α1A-selective | [8][9] |
| Silodosin | ~50.2 | ~25.3 | Highly α1A-selective | [9][10] |
Note: Ratios are calculated from Ki values (not pKi). A higher ratio indicates greater selectivity for the α1A subtype.
Interpretation of In Vitro Data
The in vitro data demonstrate clear differences in the receptor subtype selectivity profiles of various alpha-blockers.
-
Non-selective Agents: Prazosin, doxazosin, terazosin, and alfuzosin show high affinity for all three α1-adrenoceptor subtypes with minimal selectivity.[5][8]
-
α1A-Selective Agents: Tamsulosin and, most notably, silodosin exhibit significantly higher affinity for the α1A subtype compared to the α1B and α1D subtypes.[9] Silodosin demonstrates a particularly high selectivity for the α1A receptor, with in vitro studies showing a much greater affinity for α1A compared to other subtypes.[9][10]
-
Functional Uroselectivity: While receptor binding affinity is a key predictor, functional uroselectivity is the ultimate clinical goal.[1] Some compounds, like alfuzosin, are not receptor-subtype selective in vitro but demonstrate clinical uroselectivity, suggesting other mechanisms may be at play.[11] However, a strong correlation has been observed between antagonist potencies in the human prostate and the pKi values for the α1A-adrenoceptor subtype.[12] This supports the strategy of targeting the α1A receptor to achieve desired effects on the lower urinary tract while minimizing cardiovascular side effects mediated by α1B receptors.[4]
Conclusion
In vitro analysis of alpha-blockers reveals a spectrum of uroselectivity based on their differential affinity for α1-adrenoceptor subtypes. Silodosin stands out with the highest in vitro selectivity for the α1A subtype, followed by tamsulosin.[9] Older, non-selective agents like prazosin, doxazosin, and terazosin bind with high affinity to all subtypes, which correlates with their known cardiovascular effects.[8] Alfuzosin presents an interesting case of functional uroselectivity despite a lack of in vitro subtype selectivity.[11]
These in vitro data are fundamental for drug development, providing a rational basis for designing molecules with improved safety profiles. By prioritizing high affinity for the α1A receptor while minimizing activity at the α1B receptor, it is possible to develop clinically effective treatments for LUTS/BPH with a reduced burden of cardiovascular side effects.
References
- 1. Functional uroselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The concept of uroselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha 1 adrenoceptor subtypes in the human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α1-Adrenoceptor subtypes and lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. auajournals.org [auajournals.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Alpha-Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Revisiting the Pharmacodynamic Uroselectivity of α 1-Adrenergic Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Alfuzosin vs. Doxazosin in Preclinical Animal Models
For researchers and drug development professionals, understanding the nuanced differences between pharmacologically similar compounds is paramount. This guide provides a comprehensive, data-driven comparison of two widely studied alpha-1 adrenergic receptor antagonists, Alfuzosin (B1207546) and Doxazosin (B1670899), based on their performance in animal models. By examining key parameters such as uroselectivity, smooth muscle relaxation, and hemodynamic effects, this document aims to furnish a clear, objective analysis supported by experimental evidence.
This comparative guide synthesizes findings from key preclinical studies, presenting quantitative data in accessible tables and detailing the experimental methodologies employed. Visualizations of the underlying signaling pathway and experimental workflows are also provided to facilitate a deeper understanding of the pharmacological mechanisms and study designs.
Key Performance Indicators: A Tabular Comparison
The following tables summarize the quantitative data extracted from head-to-head and relevant comparative studies of Alfuzosin and Doxazosin in various animal models.
Table 1: Uroselectivity in Anesthetized Cats
This table presents the uroselectivity index, defined as the ratio of the dose of the drug required to produce a 20% decrease in blood pressure (ED20(BP)) to the dose required to produce a 50% decrease in urethral pressure (ED50(UP)). A higher ratio indicates greater selectivity for the urinary tract over the vasculature.
| Drug | Administration Route | Uroselectivity Index (ED20(BP)/ED50(UP)) | Reference |
| Alfuzosin | Intravenous (i.v.) | 4.3 | [1] |
| Intraduodenal (i.d.) | 10.9 | [1] | |
| Doxazosin | Intravenous (i.v.) | 2.1 | [1] |
| Intraduodenal (i.d.) | 3.1 | [1] |
Table 2: Inhibition of Phenylephrine-Induced Contractions in Rabbit Trigonal Smooth Muscle
This table details the percentage decrease in smooth muscle contraction induced by the alpha-1 agonist phenylephrine (B352888) at various concentrations of Alfuzosin and Doxazosin.
| Drug | Concentration (M) | % Decrease in Contraction | Reference |
| Alfuzosin | 10⁻⁸ | 7% | [2] |
| 10⁻⁷ | 14% | [2] | |
| 10⁻⁶ | 20% | [2] | |
| 10⁻⁵ | 29% | [2] | |
| Doxazosin | 10⁻⁷ | 22% | [2] |
| 10⁻⁶ | 30% | [2] | |
| 10⁻⁵ | 38% | [2] |
Table 3: Hemodynamic Effects in Anesthetized Cats
This table presents the effects of a continuous intravenous infusion of Alfuzosin and Doxazosin on blood pressure and sympathetic nerve activity.
| Drug | Infusion Rate | Effect on Blood Pressure | Effect on Sympathetic Nerve Activity | Reference |
| Alfuzosin | 2 mg/kg/h | Decrease | Decrease | [3] |
| Doxazosin | 2 mg/kg/h | Decrease | Decrease | [3] |
Mechanism of Action: The Alpha-1 Adrenergic Signaling Pathway
Both Alfuzosin and Doxazosin exert their effects by acting as antagonists at alpha-1 adrenergic receptors. These receptors are integral to the sympathetic nervous system's control of smooth muscle tone, particularly in the vasculature and the lower urinary tract. The binding of endogenous agonists like norepinephrine (B1679862) to these G-protein coupled receptors initiates a signaling cascade that leads to smooth muscle contraction. Alfuzosin and Doxazosin competitively block this binding, resulting in smooth muscle relaxation.
Caption: Alpha-1 adrenergic receptor signaling pathway and antagonist action.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data. The following sections outline the protocols for the key experiments cited.
Uroselectivity Assessment in Anesthetized Cats
-
Animal Model: Anesthetized male cats.
-
Procedure:
-
The animals were anesthetized, and catheters were placed to measure arterial blood pressure and urethral pressure.
-
The hypogastric nerve was electrically stimulated to induce a sustained increase in urethral pressure.
-
Alfuzosin or Doxazosin was administered either intravenously (i.v.) or intraduodenally (i.d.) in increasing doses.
-
The doses required to produce a 20% decrease in mean arterial blood pressure (ED20(BP)) and a 50% decrease in the stimulated urethral pressure (ED50(UP)) were determined.
-
The uroselectivity index was calculated as the ratio of ED20(BP) to ED50(UP).[1]
-
-
Rationale: This model allows for the simultaneous assessment of a drug's effect on the cardiovascular and urinary systems, providing a direct measure of its relative selectivity.
Caption: Experimental workflow for uroselectivity assessment in cats.
In Vitro Smooth Muscle Relaxation in Rabbit Trigone
-
Animal Model: Male New Zealand white rabbits.
-
Procedure:
-
The trigone of the rabbit bladder was isolated and mounted in an organ bath containing a physiological salt solution.
-
The smooth muscle strips were contracted by the addition of phenylephrine, an alpha-1 adrenergic agonist.
-
Increasing concentrations of Alfuzosin or Doxazosin were added to the bath.
-
The relaxation of the smooth muscle, as indicated by a decrease in contractile force, was measured and recorded.
-
The percentage decrease in contraction compared to the phenylephrine-induced maximum was calculated for each drug concentration.[2][4]
-
-
Rationale: This in vitro model isolates the direct effect of the drugs on smooth muscle tissue, eliminating confounding systemic factors and allowing for a precise quantification of their relaxant properties.
Caption: Experimental workflow for in vitro smooth muscle relaxation assay.
Concluding Remarks
The preclinical data from animal models indicates that both Alfuzosin and Doxazosin are effective alpha-1 adrenergic antagonists. However, key differences in their profiles are apparent. The study in anesthetized cats suggests that Alfuzosin, particularly when administered intraduodenally, exhibits a higher degree of uroselectivity compared to Doxazosin. This implies a potentially more favorable side-effect profile with respect to cardiovascular effects at therapeutic doses for lower urinary tract symptoms.
In vitro studies on rabbit trigonal smooth muscle demonstrate that both drugs effectively relax smooth muscle, with Doxazosin showing a greater percentage of inhibition at the concentrations tested in the cited study. It is important to note that a comprehensive comparison would necessitate a wider range of concentrations and potentially different experimental conditions.
The hemodynamic data from anesthetized cats confirms that both drugs can lower blood pressure and sympathetic outflow, which is consistent with their mechanism of action.
For researchers and drug development professionals, these findings underscore the importance of considering not only the primary mechanism of action but also factors such as route of administration and tissue-specific effects when evaluating and developing new therapeutic agents. The presented data provides a solid foundation for further investigation and highlights the distinct preclinical profiles of Alfuzosin and Doxazosin.
References
- 1. Selective effects of alfuzosin and doxazosin with intraduodenal administration on urethral pressure of cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. actavet.vfu.cz [actavet.vfu.cz]
- 3. A comparison of the effects of doxazosin and alfuzosin with those of urapidil on preganglionic sympathetic nerve activity in anaesthetised cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. actavet.vfu.cz [actavet.vfu.cz]
A Comparative Guide to Analytical Methods for Alfuzosin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common analytical methods for the quantification of Alfuzosin (B1207546) Hydrochloride in pharmaceutical formulations: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultraviolet (UV) Spectrophotometry. The information presented is compiled from published research and offers a comprehensive overview of the experimental protocols and performance characteristics of each technique, enabling informed decisions for quality control and research applications.
Method Comparison
The selection of an analytical method is contingent on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance data for representative RP-HPLC and UV-Spectrophotometric methods, validated according to the International Conference on Harmonisation (ICH) guidelines.
| Parameter | RP-HPLC Method 1 | RP-HPLC Method 2 | UV-Spectrophotometric Method |
| Linearity Range | 80 - 120 µg/mL[1] | 25 - 75 µg/mL[2] | 10 - 30 µg/mL[3] |
| Correlation Coefficient (r²) | 0.999[1] | 0.999[2] | 0.994[3] |
| Accuracy (% Recovery) | 98% - 102%[1] | 99.8% - 101.2%[2] | 97.21% - 99.86%[3] |
| Precision (%RSD) | < 2%[1] | 0.06% – 0.74%[2] | < 2%[3] |
| Limit of Detection (LOD) | Not Reported | Not Reported | 0.3342 µg/ml[4] |
| Limit of Quantification (LOQ) | Not Reported | Not Reported | 1.0129 µg/ml[4] |
| Specificity | Specific[1][2] | Specific[2] | Specific[5] |
Experimental Protocols
Detailed methodologies for the compared analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.
RP-HPLC Method 1
This method is a reversed-phase high-performance liquid chromatographic technique for the estimation of Alfuzosin Hydrochloride in bulk and tablet dosage forms.[1]
-
Chromatographic System:
-
Column: RP-C18[1]
-
Mobile Phase: A mixture of Tetrahydrofuran (B95107), Acetonitrile (B52724), and a buffer (pH 3.50) in the ratio of 1:20:80.[1]
-
Flow Rate: 1.5 mL/min.[1]
-
Detection: UV detection at 254.0 nm.[1]
-
Injection Volume: 20 µL.[1]
-
-
Standard Solution Preparation: A standard solution of this compound is prepared to achieve a concentration within the linearity range of 80 - 120 µg/mL.[1]
-
Sample Preparation: An accurately weighed portion of powdered tablets equivalent to a specific amount of this compound is dissolved in a suitable solvent, filtered, and diluted to a concentration within the linearity range.
RP-HPLC Method 2
This is another isocratic reversed-phase HPLC method developed for the determination of this compound.[2][6]
-
Chromatographic System:
-
Column: Inertsil ODS-3V (5µm, 15 cm x 0.46 cm)[6] or Symmetry C18 (150x4.6 mm, 5 μm).[2]
-
Mobile Phase: A mixture of acetonitrile, water, tetrahydrofuran, and perchloric acid in the ratio of 250:740:10:1[6] or a buffer, acetonitrile, and tetrahydrofuran in the ratio of 810:180:10 v/v/v.[2]
-
Temperature: Ambient (25 ± 2˚C).[6]
-
-
Standard Solution Preparation: A stock solution of 1mg/ml this compound is prepared in a mixture of acetonitrile and water (1:4).[6] Further dilutions are made to fall within the linear range of 25-75 μg/ml.[2]
-
Sample Preparation: Similar to Method 1, a sample from the pharmaceutical dosage form is prepared to a known concentration.
UV-Spectrophotometric Method
This simple and sensitive UV spectrophotometric method is used for the determination of this compound in bulk and pharmaceutical formulations.[3]
-
Instrument: A UV-Visible spectrophotometer.
-
Solvent: Methanol (B129727).[3]
-
Detection Wavelength: The absorbance is measured at 350 nm.[3][5][7]
-
Standard Solution Preparation: A stock solution of this compound is prepared in methanol and then diluted to produce concentrations in the linear range of 10-30 μg/ml.[3]
-
Sample Preparation: A quantity of the powdered tablet equivalent to a specific amount of this compound is dissolved in methanol, filtered, and diluted to a concentration within the calibration range.
Method Validation and Cross-Validation Workflow
The process of developing and cross-validating analytical methods is crucial to ensure the reliability and accuracy of the results. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
This guide demonstrates that both RP-HPLC and UV-Spectrophotometry are suitable for the quantification of this compound. RP-HPLC methods generally offer higher selectivity and are considered stability-indicating, making them ideal for complex matrices and regulatory submissions. UV-Spectrophotometry, while potentially less selective, provides a simpler, faster, and more cost-effective alternative for routine quality control analysis where interference from excipients is minimal. The choice of method should be based on the specific analytical requirements of the user.
References
- 1. Development and Validation of New RP-HPLC Method for the Estimation of this compound in Bulk and Tablet Dosage Form [scirp.org]
- 2. jocpr.com [jocpr.com]
- 3. Development and Validation of UV Spectrophotometric Method for Estimation of this compound in Bulk and its Tablets | International Journal of Pharmacy and Industrial Research [ijpir.com]
- 4. ijnrd.org [ijnrd.org]
- 5. Analytical Method Development And Validation Of Alfuzosin HCL By UV- Spectrophotometer | International journal of intellectual advancements and research in engineering computations [ijiarec.com]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. UV-Spectrophotometric Determination of this compound in Bulk and Tablets – Biosciences Biotechnology Research Asia [biotech-asia.org]
Correlating In Vitro and In Vivo Efficacy of Alfuzosin Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Alfuzosin (B1207546) Hydrochloride, a cornerstone in the management of benign prostatic hyperplasia (BPH). By juxtaposing its performance with key alternatives and presenting supporting experimental data, this document aims to offer valuable insights for researchers and professionals in the field of drug development.
Unveiling the Mechanism: How Alfuzosin Hydrochloride Works
This compound is a non-selective alpha-1 adrenergic receptor antagonist.[1][2] Its therapeutic effect in BPH stems from its ability to block these receptors in the smooth muscle of the prostate, bladder neck, and prostatic urethra.[1] This antagonism leads to smooth muscle relaxation, thereby reducing the resistance to urinary flow and alleviating the lower urinary tract symptoms (LUTS) associated with BPH.[1]
In Vitro Efficacy: A Look at Receptor Binding and Functional Activity
The in vitro efficacy of this compound and its comparators is primarily assessed through radioligand binding assays to determine their affinity for different alpha-1 adrenoceptor subtypes (α1A, α1B, and α1D) and functional assays to measure their ability to inhibit agonist-induced tissue contraction.
Alpha-1 Adrenoceptor Binding Affinities
Radioligand binding studies have demonstrated that this compound is a non-selective antagonist, exhibiting similar high affinity for all three alpha-1 adrenoceptor subtypes. This contrasts with other alpha-blockers like Tamsulosin, which shows a degree of selectivity for the α1A and α1D subtypes.
| Compound | α1A (pKi) | α1B (pKi) | α1D (pKi) | Selectivity Profile |
| Alfuzosin | ~8.5 | ~8.5 | ~8.5 | Non-selective |
| Tamsulosin | ~9.7 | ~8.5 | ~9.8 | α1A ≈ α1D > α1B |
| Doxazosin | ~9.2 | ~9.4 | ~9.1 | Non-selective |
| Prazosin | ~9.1 | ~9.4 | ~8.8 | Non-selective |
pKi is the negative logarithm of the inhibition constant (Ki), a measure of binding affinity. A higher pKi value indicates a higher binding affinity.
Functional Antagonism of Prostatic Smooth Muscle Contraction
Functional in vitro assays, typically using isolated prostatic tissue, provide a measure of a drug's ability to inhibit smooth muscle contraction induced by an alpha-1 adrenergic agonist like noradrenaline or phenylephrine. The potency of antagonism is often expressed as the pA2 value or an IC50/EC50 value.
| Compound | Functional Assay Parameter | Potency |
| Alfuzosin | IC50 (displacement of [3H]prazosin in human prostatic adenoma) | 0.035 µmol/L |
| Tamsulosin | pA2 (noradrenaline-mediated contraction of human prostate) | ~9.8 |
| Prazosin | pA2 (noradrenaline-mediated contraction of human prostate) | Lower than Tamsulosin |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency. IC50 is the concentration of an inhibitor where the response is reduced by half.
In Vivo Efficacy: From Animal Models to Clinical Trials
The in vivo efficacy of this compound is evaluated in preclinical animal models of BPH and confirmed in human clinical trials. These studies assess the drug's ability to improve urodynamic parameters and alleviate clinical symptoms.
Preclinical Models of Benign Prostatic Hyperplasia
Clinical Efficacy in Patients with BPH
Numerous clinical trials have established the efficacy of this compound in treating the signs and symptoms of BPH. The primary endpoints in these trials are typically the change in the International Prostate Symptom Score (IPSS) and the peak urinary flow rate (Qmax).
| Treatment | Change in IPSS from Baseline | Change in Qmax from Baseline (mL/s) |
| Alfuzosin (10 mg once daily) | -3.6 to -6.9 | +1.1 to +2.3 |
| Tamsulosin (0.4 mg once daily) | Similar to Alfuzosin | Similar to Alfuzosin |
| Doxazosin (4-8 mg once daily) | Similar to Alfuzosin | Similar to Alfuzosin |
| Placebo | -1.6 to -4.9 | 0.0 to +1.4 |
Correlating In Vitro and In Vivo Findings
The non-selective in vitro binding profile of this compound translates to a broad efficacy in relaxing prostatic smooth muscle, which is rich in all three alpha-1 adrenoceptor subtypes. This in vitro functional antagonism is the basis for its in vivo efficacy in improving urinary flow and reducing BPH symptoms. While some alpha-blockers exhibit subtype selectivity in vitro, clinical studies have generally shown comparable efficacy among the different agents in improving LUTS.[4] This suggests that blocking all alpha-1 receptor subtypes in the prostate contributes to the overall therapeutic effect. Differences in side effect profiles, particularly cardiovascular effects, may be more closely related to the pharmacokinetic properties and the degree of alpha-1B adrenoceptor blockade in blood vessels.
Experimental Protocols
Radioligand Binding Assay for Alpha-1 Adrenoceptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for human alpha-1 adrenoceptor subtypes (α1A, α1B, α1D).
Materials:
-
Cell membranes expressing a single subtype of the human alpha-1 adrenoceptor.
-
Radioligand (e.g., [3H]-prazosin).
-
Test compound (e.g., this compound).
-
Non-specific binding control (e.g., phentolamine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes and resuspend them in the assay buffer to a predetermined protein concentration.
-
Assay Setup: In a 96-well plate, add the assay buffer, radioligand at a concentration close to its Kd, and varying concentrations of the test compound. For total binding wells, no test compound is added. For non-specific binding wells, a high concentration of a non-labeled antagonist is added.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay: Isolated Prostate Tissue Contractility
Objective: To determine the functional potency (pA2 or IC50) of a test compound in inhibiting agonist-induced contraction of prostatic smooth muscle.
Materials:
-
Human or animal (e.g., rat, rabbit) prostatic tissue.
-
Krebs-Henseleit solution (physiological salt solution), gassed with 95% O2 / 5% CO2.
-
Alpha-1 adrenergic agonist (e.g., noradrenaline, phenylephrine).
-
Test compound (e.g., this compound).
-
Isolated organ bath system with force transducers and data acquisition software.
Procedure:
-
Tissue Preparation: Obtain fresh prostatic tissue and dissect it into strips of appropriate size in cold Krebs-Henseleit solution.
-
Mounting: Mount the tissue strips in the organ baths containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O2 / 5% CO2. Attach one end of the tissue to a fixed hook and the other to a force transducer.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with periodic washing.
-
Viability Test: Elicit a contraction with a high concentration of potassium chloride (KCl) to ensure tissue viability.
-
Agonist Concentration-Response Curve: After washing and re-equilibration, generate a cumulative concentration-response curve to the alpha-1 agonist.
-
Antagonist Incubation: Wash the tissues and incubate them with a specific concentration of the test compound for a predetermined time.
-
Second Agonist Concentration-Response Curve: In the presence of the antagonist, generate a second cumulative concentration-response curve to the agonist.
-
Data Analysis: Compare the agonist concentration-response curves in the absence and presence of the antagonist. Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist). For a competitive antagonist, a Schild plot can be constructed to determine the pA2 value. Alternatively, the IC50 value for the antagonist against a fixed concentration of the agonist can be determined.
Visualizing the Pathways and Processes
References
- 1. droracle.ai [droracle.ai]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alpha(1)-blockers for BPH: are there differences? - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Alfuzosin Hydrochloride Experimental Results: A Comparative Guide
This guide provides a comprehensive comparison of the experimental results of Alfuzosin (B1207546) Hydrochloride with other alternative treatments for benign prostatic hyperplasia (BPH). The data presented is sourced from peer-reviewed clinical trials to ensure objectivity and reliability for researchers, scientists, and drug development professionals.
Introduction to Alfuzosin Hydrochloride
This compound is a selective alpha-1 adrenergic receptor antagonist used for the treatment of lower urinary tract symptoms (LUTS) associated with BPH.[1][2] Its mechanism of action involves the blockade of alpha-1 adrenoceptors, which are prevalent in the smooth muscle of the prostate, bladder neck, and urethra.[1][2] This antagonism leads to relaxation of these smooth muscles, thereby reducing the resistance to urinary flow and alleviating the symptoms of BPH.[1][2]
Mechanism of Action: Signaling Pathway
The therapeutic effect of this compound is initiated by its binding to and inhibition of alpha-1 adrenergic receptors on prostatic smooth muscle cells. This action interrupts the downstream signaling cascade that leads to muscle contraction. The binding of endogenous catecholamines (like norepinephrine) to these receptors normally activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chains and subsequent smooth muscle contraction. By blocking the initial step in this pathway, alfuzosin effectively prevents this contraction, leading to muscle relaxation.[3][4]
Efficacy of this compound: Placebo-Controlled Data
To establish a baseline for the efficacy of Alfuzosin, data from a randomized, placebo-controlled trial is presented below. This study evaluated the effect of 10 mg once-daily Alfuzosin on key BPH indicators over a 12-week period.
| Parameter | Alfuzosin (10 mg) | Placebo | p-value |
| International Prostate Symptom Score (IPSS) | |||
| Baseline (Mean ± SD) | 19.9 ± 5.6 | 19.7 ± 5.8 | NS |
| Change from Baseline (Mean ± SD) | -6.9 ± 5.4 | -4.9 ± 5.6 | <0.001 |
| Peak Urinary Flow Rate (Qmax, mL/s) | |||
| Baseline (Mean ± SD) | 10.3 ± 2.8 | 10.2 ± 2.9 | NS |
| Change from Baseline (Mean ± SD) | +2.3 ± 3.5 | +1.4 ± 3.2 | =0.03 |
| NS: Not Significant |
Comparative Efficacy and Safety of this compound
The following sections provide a detailed comparison of this compound with other commonly prescribed alpha-1 blockers: Tamsulosin (B1681236), Silodosin (B1681671), and Doxazosin (B1670899). The data is derived from head-to-head clinical trials.
Alfuzosin vs. Tamsulosin and Silodosin
A prospective, randomized, open-label study compared the efficacy and tolerability of Alfuzosin SR 10 mg, Tamsulosin 0.4 mg, and Silodosin 8 mg over a 12-week period.[5] Another 6-month prospective observational study provided more detailed time-course data.[6][7]
Efficacy Comparison: IPSS and Qmax
| Parameter | Alfuzosin (10 mg) | Tamsulosin (0.4 mg) | Silodosin (8 mg) |
| IPSS | |||
| Baseline (Mean ± SD) | 23.9 ± 5.2 | 23.4 ± 5.4 | 24.1 ± 5.0 |
| Change at 6 Months (Mean ± SD) | -14.9 ± 3.4 | -11.8 ± 3.6 | -13.2 ± 3.1 |
| % Improvement at 12 Weeks[5] | 88.18% | 72.12% | 82.23% |
| Qmax (mL/s) | |||
| Baseline (Mean ± SD) | 10.1 ± 2.5 | 10.3 ± 2.6 | 10.2 ± 2.4 |
| Change at 6 Months (Mean ± SD) | +4.1 ± 1.5 | +3.1 ± 1.4 | +3.5 ± 1.3 |
Data from Retnayyan et al., 2023, except where noted.[6][7]
Safety and Tolerability Comparison
| Adverse Event | Alfuzosin | Tamsulosin | Silodosin |
| Dizziness | 13 | 9 | 10 |
| Upper Respiratory Tract Infection | 14 | 10 | 14 |
| Ejaculatory Dysfunction | Less Common | Common | More Common[5] |
| QTc Prolongation | 2 subjects | 3 subjects | 0 subjects |
Data from Manjunatha et al., 2015. Number of patients reporting the event.[5]
Alfuzosin vs. Doxazosin
A 14-week, multicenter, double-blind, dose-titration study compared the efficacy of Alfuzosin (5-10 mg daily) and Doxazosin (1-8 mg once daily).[8]
Efficacy Comparison: IPSS and Qmax
| Parameter | Alfuzosin (mean dose 8.8 mg/day) | Doxazosin (mean dose 6.1 mg/day) | p-value |
| Total IPSS Change from Baseline (LS Mean ± SE) | -7.45 ± 0.6 | -9.23 ± 0.6 | 0.036 |
| Qmax Change from Baseline (mL/s) | +2.5 | +2.8 | NS |
LS Mean: Least Squares Mean; SE: Standard Error; NS: Not Significant.[8]
Experimental Protocols
The clinical trials cited in this guide employed standardized and validated methodologies to assess the efficacy and safety of the treatments.
Measurement of International Prostate Symptom Score (IPSS)
The IPSS is a patient-administered questionnaire consisting of seven questions related to urinary symptoms (incomplete emptying, frequency, intermittency, urgency, weak stream, straining, and nocturia).[9] Each question is scored from 0 (not at all) to 5 (almost always), resulting in a total score ranging from 0 to 35.[9] Symptom severity is categorized as mild (0-7), moderate (8-19), or severe (20-35).[10] The questionnaire also includes a quality of life question, scored from 0 (delighted) to 6 (terrible).[9]
Measurement of Peak Urinary Flow Rate (Qmax)
Uroflowmetry is a non-invasive diagnostic test used to measure the rate of urine flow over time.[11] The patient urinates into a specialized funnel connected to a measuring device.[12] The key parameter measured is the maximum or peak flow rate (Qmax), expressed in milliliters per second (mL/s).[8] A Qmax of over 15 mL/s is generally considered normal in men, while a Qmax below 10 mL/s is often indicative of an obstruction.[8] For the results to be reliable, the voided volume should ideally be greater than 150 mL.[8]
Representative Clinical Trial Protocol (Alfuzosin vs. Tamsulosin and Silodosin)[5]
-
Study Design: A randomized, comparative, open-label study.
-
Participants: 90 male subjects with BPH and LUTS.
-
Inclusion Criteria: Patients with a clinical diagnosis of BPH, moderate to severe symptoms (IPSS ≥ 8), and a Qmax < 15 mL/s.
-
Exclusion Criteria: History of prostate or bladder cancer, neurogenic bladder, previous prostate surgery, or conditions that could interfere with voiding.
-
Interventions: Patients were randomized into three groups to receive either Alfuzosin SR 10 mg, Tamsulosin 0.4 mg, or Silodosin 8 mg daily for 12 weeks.
-
Outcome Measures:
-
Primary: Change in IPSS from baseline.
-
Secondary: Change in Quality of Life Score (QLS) and Qmax from baseline.
-
-
Monitoring: Treatment response was monitored at 2, 4, 8, and 12 weeks.
Experimental Workflow
The typical workflow for a clinical trial comparing the efficacy of different alpha-blockers for BPH is illustrated below.
Conclusion
The experimental results for this compound demonstrate its efficacy in improving the symptoms of BPH, as evidenced by significant reductions in IPSS and increases in Qmax compared to placebo. When compared to other alpha-1 blockers, the data suggests the following:
-
Alfuzosin vs. Tamsulosin and Silodosin: Alfuzosin shows comparable, and in some studies, superior efficacy in improving LUTS compared to tamsulosin and silodosin.[6][7] Notably, alfuzosin may be associated with a lower incidence of ejaculatory dysfunction, a common side effect of other drugs in this class.[5]
-
Alfuzosin vs. Doxazosin: In a dose-titration study, doxazosin demonstrated a statistically greater improvement in IPSS compared to alfuzosin, although the improvements in Qmax were similar.[8] It is important to note that the mean doses used in this particular study may not have been equipotent.[8]
The reproducibility of these findings is supported by multiple randomized controlled trials. However, as with any clinical data, variations in study design, patient populations, and dosing regimens can influence the outcomes. Therefore, a thorough evaluation of the specific experimental protocols is crucial when comparing results across different studies. This guide provides a foundational overview to aid in such critical assessments.
References
- 1. [PDF] A Comparative Study on the Safety and Efficacy of Tamsulosin and Alfuzosin in the Management of Symptomatic Benign Prostatic Hyperplasia: A Randomized Controlled Clinical Trial | Semantic Scholar [semanticscholar.org]
- 2. A randomized, comparative, open-label study of efficacy and tolerability of alfuzosin, tamsulosin and silodosin in benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 4. PathWhiz [pathbank.org]
- 5. A randomized, comparative, open-label study of efficacy and tolerability of alfuzosin, tamsulosin and silodosin in benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparative efficacy of two alpha-adrenoreceptor antagonists, doxazosin and alfuzosin, in patients with lower urinary tract symptoms from benign prostatic enlargement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Randomized crossover comparison of tamsulosin and alfuzosin in patients with urinary disturbances caused by benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. urotoday.com [urotoday.com]
- 11. exchangecme.com [exchangecme.com]
- 12. ics.org [ics.org]
A Comparative Analysis of the Binding Affinities of Alfuzosin and Other Quinazolines for Alpha-1 Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of alfuzosin (B1207546) and other clinically significant quinazoline-based alpha-1 (α1) adrenergic receptor antagonists: doxazosin, prazosin, and terazosin (B121538). The primary targets of these drugs are the α1A, α1B, and α1D adrenergic receptor subtypes, which play crucial roles in smooth muscle contraction in the prostate and blood vessels. Understanding the binding profiles of these compounds is essential for research into and development of drugs for conditions such as benign prostatic hyperplasia (BPH) and hypertension. The information presented herein is supported by experimental data from published scientific literature.
Quantitative Comparison of Binding Affinities
The binding affinities of alfuzosin, doxazosin, prazosin, and terazosin for the human α1A, α1B, and α1D adrenergic receptor subtypes are summarized in the table below. The data, presented as pKi values, are derived from radioligand binding assays using cloned human α1-adrenoceptors. A higher pKi value indicates a higher binding affinity.
| Drug | α1A-Adrenoceptor (pKi) | α1B-Adrenoceptor (pKi) | α1D-Adrenoceptor (pKi) | Selectivity Profile |
| Alfuzosin | ~8.0 | ~8.0 | ~8.0 | Non-selective[1][2] |
| Doxazosin | ~9.1 | ~9.4 | ~8.9 | Non-selective[1] |
| Prazosin | ~9.4 | ~9.8 | ~9.2 | Non-selective[1] |
| Terazosin | ~9.0 | ~9.2 | ~8.8 | Non-selective |
Note: The pKi value is the negative logarithm of the inhibition constant (Ki). Data is compiled from multiple sources and may exhibit slight variations due to different experimental conditions. The quinazoline (B50416) antagonists, prazosin, doxazosin, and alfuzosin, have been shown to display high affinity but are generally considered non-selective for the three cloned human alpha 1 adrenoceptors.[1]
Signaling Pathway of Quinazoline Antagonists
Quinazoline derivatives act as competitive antagonists at α1-adrenergic receptors. They block the binding of the endogenous catecholamines, norepinephrine (B1679862) and epinephrine, thereby inhibiting the downstream signaling cascade that leads to smooth muscle contraction.
Experimental Protocols
The binding affinities of quinazoline antagonists are typically determined using radioligand binding assays. Below is a detailed methodology for a competitive binding assay.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., alfuzosin) for a specific α1-adrenergic receptor subtype.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human α1A, α1B, or α1D adrenergic receptor.
-
Radioligand: [3H]-Prazosin (a high-affinity, non-selective α1-antagonist).
-
Test compounds: Alfuzosin, doxazosin, prazosin, and terazosin.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Cultured cells expressing the target receptor are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
-
Competitive Binding Assay:
-
The assay is performed in a 96-well microplate.
-
To each well, add:
-
A fixed volume of the membrane preparation.
-
A fixed concentration of the radioligand ([3H]-Prazosin), typically at a concentration close to its Kd value.
-
Varying concentrations of the unlabeled test compound.
-
-
For determining total binding, the unlabeled compound is replaced with the assay buffer.
-
For determining non-specific binding, a high concentration of a non-radiolabeled antagonist (e.g., 10 µM phentolamine) is added.
-
The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Washing:
-
The incubation is terminated by rapid filtration of the assay mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Radioactivity Measurement:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using a non-linear regression analysis to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
Logical Framework for Affinity Comparison
The comparison of the binding affinities of these quinazoline antagonists is based on a systematic evaluation of their Ki or pKi values against the three α1-adrenergic receptor subtypes. This allows for a direct assessment of both potency and selectivity.
References
- 1. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha 1-adrenoceptor subtype affinities of drugs for the treatment of prostatic hypertrophy. Evidence for heterogeneity of chloroethylclonidine-resistant rat renal alpha 1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Statistical Validation of Alfuzosin Hydrochloride Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common bioanalytical methods for the quantification of Alfuzosin (B1207546) Hydrochloride in biological matrices: High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate bioanalytical method is critical for accurate pharmacokinetic, bioequivalence, and toxicokinetic studies. This document summarizes key validation parameters from published literature to aid in the selection of the most suitable method based on specific research needs.
Performance Comparison of Bioanalytical Methods
The following tables summarize the key performance characteristics of HPLC-UV, HPTLC, and LC-MS/MS methods for the determination of Alfuzosin Hydrochloride, based on data from various validation studies.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | HPLC-UV | HPTLC | LC-MS/MS |
| Linearity Range | 0.25 - 11 µg/mL[1][2] | 0.5 - 7 µ g/spot [1] | 0.25 - 25 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.999[4] | > 0.99[5][6] | > 0.99[6] |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated in reviewed sources | Not explicitly stated in reviewed sources | 0.298 ng/mL |
Table 2: Comparison of Accuracy and Precision
| Parameter | HPLC-UV | HPTLC | LC-MS/MS |
| Mean Percentage Recovery (Accuracy) | 100.26 ± 1.54%[1][2] | 100.13 ± 1.67%[1] | 71.8%[3] |
| Intra-day Precision (%RSD) | < 2.0%[4] | Not explicitly stated in reviewed sources | 0.9 - 7.7%[3] |
| Inter-day Precision (%RSD) | < 2.0%[4] | Not explicitly stated in reviewed sources | 0.9 - 7.7%[3] |
Experimental Protocols
The methodologies outlined below are based on protocols described in the cited literature and represent typical experimental setups for the bioanalytical determination of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is widely used for the quantification of drugs in bulk and pharmaceutical formulations.
1. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile (B52724) and 0.02 M KH2PO4 (pH 3) in a ratio of 20:80 (v/v)[1][2]
-
Detection: UV at 245 nm[1]
2. Standard Solution Preparation:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or mobile phase).
-
Working standard solutions are prepared by serial dilution of the stock solution to cover the desired concentration range.
3. Sample Preparation (from plasma):
-
Protein precipitation is a common method, where a precipitating agent (e.g., acetonitrile or methanol) is added to the plasma sample.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The clear supernatant is collected and can be directly injected into the HPLC system or evaporated to dryness and reconstituted in the mobile phase.
4. Validation Parameters:
-
The method is validated according to the International Council for Harmonisation (ICH) guidelines.
-
Parameters evaluated include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput and cost-effective alternative for the analysis of this compound.
1. Chromatographic Conditions:
-
Stationary Phase: ALUGRAM Nano-SIL silica (B1680970) gel 60 F254 plates[1]
-
Mobile Phase: Methanol and ammonia (B1221849) in a ratio of 100:1.2 (v/v)[1]
-
Application: Samples and standards are applied to the HPTLC plate as bands.
-
Development: The plate is developed in a chromatographic chamber saturated with the mobile phase.
-
Detection: Densitometric scanning at 245 nm[1].
2. Standard and Sample Preparation:
-
Similar to the HPLC method, stock and working standard solutions are prepared.
-
For plasma samples, an extraction step is required to isolate the drug from the biological matrix before application to the HPTLC plate.
3. Validation:
-
Validation is performed in accordance with ICH guidelines, assessing parameters such as linearity, accuracy, precision, and specificity[1].
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method, making it ideal for the determination of low concentrations of this compound in biological fluids.
1. Chromatographic Conditions:
-
Column: A C8 or C18 column is typically used[3].
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water).
-
Flow Rate: Adapted to the column dimensions, often in the range of 0.2-0.6 mL/min.
2. Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both alfuzosin and an internal standard.
3. Sample Preparation:
-
Liquid-Liquid Extraction (LLE): The plasma sample is mixed with an immiscible organic solvent to extract the drug.
-
Solid-Phase Extraction (SPE): The plasma sample is passed through a solid-phase extraction cartridge that retains the analyte, which is then eluted with a suitable solvent.
4. Validation:
-
The method is validated for parameters including selectivity, linearity, LLOQ, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, and long-term)[3].
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflows for bioanalytical method validation.
Caption: A generalized workflow for the development, validation, and application of a bioanalytical method.
Caption: Decision tree for selecting a suitable bioanalytical method based on key requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 5. researchgate.net [researchgate.net]
- 6. applications.emro.who.int [applications.emro.who.int]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Alfuzosin Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Alfuzosin Hydrochloride, including detailed operational and disposal plans to foster a culture of safety and build trust in your laboratory practices.
This compound is an alpha-adrenergic antagonist used in the management of benign prostatic hyperplasia.[1] While compressed tablets are generally not considered hazardous under normal handling, exposure to the powdered form during manufacturing or research requires specific safety protocols.[2] Adherence to these guidelines is critical to minimize exposure and ensure the integrity of your research.
Essential Safety and Handling Information
Proper handling of this compound is crucial to prevent accidental exposure. Engineering controls, such as general dilution or local exhaust ventilation, should be the primary method of controlling airborne exposure.[3]
| Parameter | Information | Reference |
| Occupational Exposure Limits (OELs) | No specific occupational exposure limits have been established for this compound. | [3][4] |
| Primary Routes of Exposure | Oral Ingestion, Inhalation of dust, Skin contact, Eye contact. | [2] |
| Hazard Statements | Harmful if swallowed. | [5][6] |
| Incompatible Materials | Strong oxidizing agents, Strong acids/alkalis, Strong reducing agents. | [4][5] |
| Storage Conditions | Store in a cool, dry, well-ventilated place in a tightly closed container. Protect from heat, direct sunlight, and moisture. | [2][4][7] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is essential when handling this compound powder.
| PPE Category | Recommendations |
| Respiratory Protection | A NIOSH-approved respirator or an approved dust mask is recommended.[2][7] |
| Hand Protection | Chemical-resistant gloves should be worn.[2][7] It is advisable to inspect gloves for any damage before use. |
| Eye Protection | Safety glasses with side shields or goggles are required.[2][7] In dusty conditions, goggles are the preferred option.[7] |
| Skin and Body Protection | A lab coat or protective gown should be worn. For tasks with a higher risk of exposure, additional protection such as sleevelets, an apron, or a disposable suit may be necessary to prevent skin contact.[7] |
Procedural Safety and Disposal Plan
A clear, step-by-step approach to handling and disposal minimizes risks and ensures compliance with safety regulations.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a designated, well-ventilated area away from incompatible materials.[5][7]
-
Ensure the storage area is cool and dry, and the container is tightly sealed.[4][7]
Handling and Preparation:
-
Always handle this compound powder within a certified chemical fume hood or other ventilated enclosure.
-
Don the appropriate PPE before handling the compound.
-
Avoid creating dust.[2][4] If weighing the powder, do so carefully on a tared, contained surface.
-
Wash hands and exposed skin thoroughly with soap and water after handling and before leaving the work area.[7]
Accidental Release Measures:
-
In case of a spill, evacuate unnecessary personnel from the area.[7]
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, gently moisten the powder with water to prevent it from becoming airborne and then collect it with a shovel or broom.[7] A vacuum cleaner can also be used.[7]
-
Place the collected material into a sealed container for proper disposal.[7]
-
Clean the spill area thoroughly with a suitable detergent or solvent.[3]
First Aid Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[7]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[4][7] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Disposal Plan:
-
All waste material containing this compound must be disposed of in accordance with federal, state, and local regulations.[4]
-
Dispose of excess and expired materials through a licensed hazardous material disposal company.[8]
-
Leave chemicals in their original containers and do not mix with other waste.[3]
-
Handle uncleaned containers as you would the product itself.[3]
Experimental Protocols
Below are examples of detailed methodologies for common laboratory procedures involving this compound.
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Quantification
This method is for the determination of this compound in bulk and pharmaceutical dosage forms.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: Inertsil ODS-3V (5µm, 15 cm x 0.46 cm) or equivalent.[5]
-
Mobile Phase: A mixture of acetonitrile (B52724), water, tetrahydrofuran, and perchloric acid in a ratio of 250:740:10:1 (v/v/v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 245 nm.[5]
-
Injection Volume: 10 µL.[5]
-
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of 1 mg/mL this compound in a 1:4 mixture of acetonitrile and water.[5] Create working standards of desired concentrations by diluting the stock solution with the same solvent mixture.[5]
-
Sample Preparation (from tablets): Weigh and finely powder five tablets. Transfer a portion of the powder equivalent to a known amount of this compound into a volumetric flask. Add a 1:4 mixture of acetonitrile and water, sonicate for 30 minutes with occasional shaking, and then dilute to the final volume with the same solvent.[5]
-
Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions and record the peak areas.
-
Quantification: Compare the peak area of the sample to the peak area of the standard to determine the concentration of this compound in the sample.
-
2. In Vitro Dissolution Testing
This protocol is for evaluating the dissolution of this compound from extended-release tablets.
-
Apparatus: USP Type II dissolution apparatus (paddle method).
-
Dissolution Medium: 900 mL of 0.01N Hydrochloric Acid.[9]
-
Apparatus Speed: 100 rpm.[10]
-
Temperature: 37 ± 0.5°C.[10]
-
Procedure:
-
Place one tablet in each dissolution vessel.
-
Withdraw aliquots (e.g., 5 mL) of the dissolution medium at specified time intervals.
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples.
-
Analyze the samples for this compound content using a UV-Visible spectrophotometer at a wavelength of 244 nm.[10]
-
Calculate the cumulative percentage of drug released at each time point.
-
Visualizing the Workflow
To ensure a clear understanding of the handling process, the following diagram illustrates the logical flow from receipt to disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. scribd.com [scribd.com]
- 2. msdsdigital.com [msdsdigital.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. japsonline.com [japsonline.com]
- 8. Development and Validation of New RP-HPLC Method for the Estimation of this compound in Bulk and Tablet Dosage Form [scirp.org]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Formulation and in vitro Evaluation of Alfuzosin Extended Release Tablets Using Directly Compressible Eudragit - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
